molecular formula C14H18NNa3O17S2 B144925 Heparin disaccharide I-A sodium CAS No. 136098-00-5

Heparin disaccharide I-A sodium

Cat. No.: B144925
CAS No.: 136098-00-5
M. Wt: 605.4 g/mol
InChI Key: WRWNGZNBPYOKPM-NYNVPWSXSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heparin disaccharide I-A sodium is a useful research compound. Its molecular formula is C14H18NNa3O17S2 and its molecular weight is 605.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWNGZNBPYOKPM-NYNVPWSXSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NNa3O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463603
Record name Heparin disaccharide I-A sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136098-00-5
Record name Heparin disaccharide I-A sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Heparin Disaccharide I-A Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties of Heparin Disaccharide I-A Sodium Salt, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

Chemical and Physical Properties

This compound Salt is a sulfated disaccharide derived from heparin. It is a white to off-white, hygroscopic powder that is soluble in water.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound Salt.

PropertyValueSource
CAS Number 136098-00-5[2][3]
Molecular Formula C₁₄H₁₈NNa₃O₁₇S₂[3]
or C₁₄H₂₁NO₁₇S₂·3Na[2]
Molecular Weight 605.38 g/mol [3]
or 608.42 g/mol [2]

Experimental Protocols

The characterization of this compound Salt involves various analytical techniques to determine its structure, purity, and other chemical properties. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Strong Anion-Exchange (SAX) HPLC is a widely used method for the analysis and purification of heparin-derived oligosaccharides.[4]

Methodology:

  • Column: A polymer-based strong anion-exchange (SAX) column is typically used.[5]

  • Mobile Phase: A gradient elution is employed, commonly using a sodium chloride (NaCl) solution buffered to a specific pH. For example, a linear gradient from 0.125 M to 2.5 M NaCl in a pH 3 buffered mobile phase.[4]

  • Flow Rate: A constant flow rate, for instance, 0.8 mL/min, is maintained.[4]

  • Temperature: The column is maintained at a constant temperature, such as 35°C.[4]

  • Detection: UV detection at 215 nm is commonly used.[4]

  • Sample Preparation: The this compound Salt sample is dissolved in the initial mobile phase buffer.

  • Analysis: The sample is injected into the HPLC system, and the retention time is compared with that of a known standard to determine purity. The peak area can be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for the structural characterization of heparin and its derivatives.[6][7]

Methodology:

  • Sample Preparation: Weigh between 10 and 40 mg of this compound Salt into a 5 mm NMR tube and dissolve in 0.6 mL of deuterium oxide (D₂O). Add an internal reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[6]

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.[6]

  • Acquisition Parameters:

    • Pulse Width: 90°

    • Acquisition Time: At least 1 second

    • Relaxation Delay: 20 seconds

    • Number of Transients: A sufficient number of scans (e.g., 16 or more) are collected to achieve an adequate signal-to-noise ratio.[6]

    • Temperature: The sample is maintained at a constant temperature, typically 25°C.[6]

  • Data Processing and Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts of the signals are referenced to the TSP signal at 0.00 ppm. The characteristic signals for the different protons in the disaccharide are then assigned to confirm its structure.[8]

Mass Spectrometry (MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for determining the molecular weight of heparin-derived oligosaccharides.[9][10]

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile, often with a small amount of a volatile salt to aid ionization.

  • Instrumentation: The analysis is performed on a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization source.[10]

  • Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized.

  • Mass Analysis: The generated ions are then transferred to the mass analyzer (e.g., time-of-flight, quadrupole, or ion trap) where their mass-to-charge ratio (m/z) is measured.

  • Data Analysis: The resulting mass spectrum will show peaks corresponding to the different charge states of the molecule. The molecular weight can be calculated from the m/z values of these peaks.

Biological Context and Signaling Pathways

Heparin and its constituent disaccharides are known to interact with a wide range of proteins, thereby modulating various biological processes. These interactions are often crucial for cell signaling, including growth factor signaling and the regulation of the coagulation cascade.[11]

Interaction with Growth Factors

Heparan sulfate proteoglycans, which are structurally similar to heparin, play a critical role in modulating the activity of heparin-binding growth factors such as Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factor (VEGF).[1][12] The sulfated disaccharide units are key to these interactions.

GrowthFactorSignaling cluster_EC_Space Extracellular Space cluster_Cell Cell Heparin Disaccharide Heparin Disaccharide Growth Factor Growth Factor Heparin Disaccharide->Growth Factor Binds to Receptor Receptor Growth Factor->Receptor Binds to Dimerized Receptor Dimerized Receptor Receptor->Dimerized Receptor Dimerization Signaling Cascade Signaling Cascade Dimerized Receptor->Signaling Cascade Activation Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to

Figure 1. Heparin Disaccharide-Mediated Growth Factor Signaling.

Role in the Coagulation Cascade

Heparin is a potent anticoagulant that functions primarily by activating antithrombin (AT), a serine protease inhibitor.[3] The activated AT then inhibits key coagulation factors, particularly thrombin (Factor IIa) and Factor Xa.[13]

CoagulationCascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates TF Tissue Factor FVIIa FVIIa TF->FVIIa Activates FVII FVII FVII->FVIIa FVIIa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Factor IIa Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Heparin Disaccharide Heparin Disaccharide AT Antithrombin Heparin Disaccharide->AT Binds & Activates AT->FXa Inhibits AT->Thrombin Inhibits

References

Heparin Disaccharide I-A Sodium: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Heparin Disaccharide I-A Sodium, a fundamental building block of heparin and heparan sulfate, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, established experimental protocols for its analysis, and its role within the broader biological context of glycosaminoglycans (GAGs).

Core Compound Specifications

This compound is a sulfated disaccharide that is a product of the enzymatic cleavage of heparin and heparan sulfate. Its specific structure and sulfation pattern are critical to the biological activity of the parent polysaccharide.

PropertyValueSource
Chemical Formula C₁₄H₂₁NO₁₇S₂·3Na[1]
Molecular Weight 608.42 g/mol [1]
Systematic Name 2-(Acetylamino)-2-deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl)-D-glucose 6-(hydrogen sulfate), trisodium salt[1]
Abbreviation ΔUA-GlcNAc(6S)N/A

Biological Significance

Heparin and heparan sulfate (HS) are complex linear polysaccharides involved in a multitude of biological processes, including blood coagulation, cell growth and differentiation, and inflammation.[1][2] These functions are largely mediated by the interaction of specific sulfation patterns within the GAG chains with a wide range of proteins, such as growth factors, enzymes, and extracellular matrix components.

The anticoagulant activity of heparin, its most well-known therapeutic function, is primarily attributed to a specific pentasaccharide sequence that binds to antithrombin III, accelerating the inactivation of thrombin and other coagulation factors.[3] While the precise signaling role of individual disaccharide units like Heparin Disaccharide I-A is a subject of ongoing research, the analysis of the disaccharide composition of heparin and HS is a critical tool for understanding their structure-function relationships.[1] The relative abundance of different disaccharides, including I-A, can vary depending on the tissue source and physiological or pathological state, making disaccharide analysis a potential avenue for biomarker discovery.

Experimental Protocols: Disaccharide Analysis

The quantitative analysis of the disaccharide composition of heparin and heparan sulfate is a cornerstone for their characterization. The following is a generalized protocol for the enzymatic digestion of heparin/HS and subsequent analysis by Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC).

Enzymatic Depolymerization of Heparin/Heparan Sulfate

Objective: To quantitatively cleave the polysaccharide into its constituent disaccharides using a cocktail of heparin lyases.

Materials:

  • Heparin or Heparan Sulfate sample

  • Heparin Lyase I, II, and III

  • Digestion Buffer (e.g., 20 mM sodium acetate, 2 mM Ca(CH₃COO)₂, pH 7.0)

  • Microcentrifuge tubes

  • Incubator at 37°C

Procedure:

  • Dissolve a known quantity (e.g., 1 mg) of the heparin/HS sample in the digestion buffer in a microcentrifuge tube.

  • Add a specific activity of Heparin Lyase I to the sample solution.

  • Incubate the mixture at 37°C for a defined period (e.g., 2 hours) with gentle agitation.

  • Subsequently, add Heparin Lyase III to the same reaction mixture and continue the incubation (e.g., for 1 hour). The sequential addition of enzymes ensures optimal depolymerization.[4]

  • Terminate the enzymatic reaction by heat inactivation (e.g., boiling at 100°C for 2 minutes).

  • The resulting solution contains a mixture of disaccharides, including Heparin Disaccharide I-A.

SAX-HPLC Analysis of Disaccharides

Objective: To separate and quantify the individual disaccharides from the enzymatic digest.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Strong Anion Exchange (SAX) column

  • Mobile Phase A (low salt concentration, e.g., sodium dihydrogenphosphate at pH 3.0)

  • Mobile Phase B (high salt concentration, e.g., sodium dihydrogenphosphate with lithium perchlorate at pH 3.0)

  • Disaccharide standards (including Heparin Disaccharide I-A)

Procedure:

  • Filter the enzymatic digest through a 0.22 µm syringe filter before injection into the HPLC system.

  • Equilibrate the SAX column with the initial mobile phase conditions.

  • Inject a defined volume (e.g., 50 µl) of the filtered digest onto the column.

  • Separate the disaccharides using a salt gradient elution. A typical gradient might involve a linear increase in the percentage of Mobile Phase B over a period of 30-60 minutes.[4]

  • Detect the eluted disaccharides by their UV absorbance at 232 nm. This wavelength is characteristic of the unsaturated uronic acid residue created by the lyase action.[4]

  • Identify the individual disaccharide peaks by comparing their retention times with those of the injected standards.

  • Quantify the amount of each disaccharide by integrating the peak area and comparing it to a standard curve generated from known concentrations of the disaccharide standards.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of heparin/heparan sulfate disaccharide composition.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis A Heparin/HS Sample B Enzymatic Digestion (Heparin Lyases I, II, III) A->B C SAX-HPLC Separation B->C D UV Detection (232 nm) C->D E Peak Identification (vs. Standards) D->E F Quantification (Standard Curve) E->F G Disaccharide Composition Report F->G

Caption: Workflow for Heparin Disaccharide Analysis.

References

The Biological Significance of Heparin Disaccharide I-A in Glycosaminoglycan Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological functions and research applications of Heparin Disaccharide I-A, a fundamental structural component of heparin and heparan sulfate glycosaminoglycans (GAGs). This document details its role in critical cellular processes, presents quantitative data from key studies, outlines relevant experimental protocols, and illustrates complex biological pathways and workflows through detailed diagrams.

Introduction to Heparin and Glycosaminoglycans

Glycosaminoglycans (GAGs) are long, linear polysaccharides composed of repeating disaccharide units.[1] One of the most studied GAGs is heparin, a highly sulfated polysaccharide known for its clinical use as an anticoagulant.[2][3] Heparin and the closely related heparan sulfate (HS) are involved in a myriad of biological processes, including cell signaling, inflammation, cell growth and differentiation, and host-pathogen interactions.[1][4] The vast functional diversity of these molecules stems from their complex and heterogeneous sulfation patterns, which create specific binding sites for a wide array of proteins.[5] Understanding the structure-function relationship of individual disaccharide units is therefore critical to deciphering the "sulfation code" that governs GAG bioactivity.

Heparin is predominantly composed of a repeating disaccharide unit of a uronic acid (either L-iduronic acid or D-glucuronic acid) linked to a glucosamine residue.[6][7] These units undergo extensive enzymatic modifications, including N-deacetylation/N-sulfation and O-sulfation at various positions, resulting in significant structural diversity.[8] The analysis of the disaccharide composition of heparin and HS after enzymatic digestion is a cornerstone of GAG structural analysis.[9][10]

Heparin Disaccharide I-A: Structure and Significance

Heparin Disaccharide I-A is one of the twelve common disaccharides derived from the enzymatic digestion of heparin and heparan sulfate. Its structure is defined as ΔUA,2S-GlcNS , which represents an unsaturated uronic acid at the non-reducing end, sulfated at the 2-O position, and an N-sulfated glucosamine. The ΔUA (4,5-unsaturated uronic acid) is a characteristic product of heparinase-mediated cleavage.

This trisulfated disaccharide is a significant component of highly sulfated zones within heparin and heparan sulfate chains. Its prevalence and specific sulfation pattern make it a key player in mediating interactions with various heparin-binding proteins, thereby influencing downstream biological events.

Biological Functions and Signaling Pathways

While much of the research has focused on the anticoagulant properties of the specific pentasaccharide sequence that binds antithrombin, individual disaccharide units and short oligosaccharides are now understood to possess biological activities independent of anticoagulation, particularly in the realm of inflammation and cell signaling.[11][12]

Modulation of T-Cell Function and Inflammation

Research has demonstrated that a trisulfated heparin disaccharide (3S-DS), consistent with the structure of Disaccharide I-A, can significantly regulate T-cell function.[12][13] This modulation occurs through several mechanisms:

  • Inhibition of Proinflammatory Cytokine Secretion: The disaccharide has been shown to reduce the secretion of key proinflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) from activated T-cells.[12][13]

  • Downregulation of NF-κB Activation: A critical step in the inflammatory cascade, the activation of the transcription factor NF-κB in T-cells, is attenuated by the trisulfated disaccharide.[13]

  • Inhibition of T-Cell Migration: The disaccharide can inhibit chemokine-induced T-cell migration. Specifically, it has been shown to inhibit CXC chemokine ligand 12 (CXCL12)-dependent migration both in vitro and in vivo.[13] This is achieved by desensitizing the CXCR4 receptor and attenuating CXCL12-induced phosphorylation of Pyk2, a key kinase in cell migration signaling.[13]

The signaling pathway affected by the trisulfated heparin disaccharide in T-cells is illustrated below.

Caption: Signaling pathway in T-cells modulated by Heparin Disaccharide I-A.

Interaction with Growth Factors

Heparin and heparan sulfate are well-known modulators of growth factor activity, such as Fibroblast Growth Factor (FGF).[4] They can bind to FGF, promoting its dimerization and interaction with its cell surface receptor, thereby potentiating its signaling. While larger oligosaccharides are typically required for this potentiation, studies with smaller, non-sulfated disaccharides have shown they do not mimic the inhibitory effects of larger heparin conjugates on endothelial cell growth and do not effectively compete for FGF-2 binding.[14] This highlights the critical role of sulfation, as found in Disaccharide I-A, for high-affinity protein interactions.

Quantitative Data Summary

The following tables summarize quantitative data related to the composition and activity of heparin disaccharides from relevant studies.

Table 1: Disaccharide Composition of Porcine Heparin Data adapted from direct-infusion electrospray ionization mass spectrometry (ESI-MS) analysis after enzymatic digestion.[15]

Disaccharide SpeciesComposition (%)
ΔUA,2S-GlcNS,6S (I-S)81 - 88%
ΔUA-GlcNS,6S / ΔUA,2S-GlcNS (I-A)11 - 19%
ΔUA,2S-GlcNAc,6SDetected

Table 2: Effects of Trisulfated Disaccharide on T-Cell Function Data represents the inhibitory effects observed in cell-based assays.[13]

AssayDisaccharide ConcentrationObserved Effect
Anti-CD3-induced TNF-α Secretion100 µg/mL~50% reduction in secretion
Anti-CD3-induced IFN-γ Secretion100 µg/mL~40% reduction in secretion
CXCL12-induced T-cell Migration10 µg/mLSignificant inhibition of migration
CXCL12-induced T-cell Adhesion to Fibronectin10 µg/mLSignificant decrease in adhesion

Experimental Protocols

Detailed methodologies are crucial for the study of heparin disaccharides. Below are protocols for key experiments.

Protocol for Heparin/HS Disaccharide Compositional Analysis

This protocol outlines the enzymatic digestion of heparinoids followed by analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[16][17]

Disaccharide_Analysis_Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis Sample 1. Obtain GAG Sample (e.g., purified heparin, serum) Fractionation 2. (Optional) Fractionation (e.g., Anion Exchange) Sample->Fractionation Digestion 3. Add Heparinase Cocktail (Lyases I, II, III) Fractionation->Digestion Incubation 4. Incubate at 37°C (4-16 hours) Digestion->Incubation Termination 5. Terminate Reaction (Heat inactivation, 95°C for 5 min) Incubation->Termination SPE 6. Solid Phase Extraction (Desalting & Cleanup) Termination->SPE LCMS 7. LC-MS/MS Analysis (Separation & Quantification) SPE->LCMS Data 8. Data Processing (Identify & quantify disaccharides) LCMS->Data

Caption: Experimental workflow for GAG disaccharide analysis.

Methodology:

  • Sample Preparation: Isolate GAGs from the biological source. For complex matrices like serum, an initial fractionation step using anion exchange chromatography may be required to enrich the GAG fraction.[17]

  • Enzymatic Digestion: Resuspend the purified GAG sample in a digestion buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0). Add a cocktail of heparin lyases I, II, and III to ensure complete depolymerization of the polysaccharide chains into disaccharides.

  • Incubation: Incubate the reaction mixture at 37°C for a sufficient period (e.g., 4 to 16 hours) to allow for complete digestion.

  • Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • Sample Cleanup: Use solid-phase extraction (SPE) with a graphitized carbon cartridge to desalt the sample and remove enzymes and other impurities.

  • LC-MS/MS Analysis: Analyze the purified disaccharides using a suitable liquid chromatography method, such as reversed-phase ion-pairing (RPIP)-HPLC, coupled to a mass spectrometer.[9] Use tandem mass spectrometry (MS/MS) for unambiguous identification and quantification of the disaccharide isomers, including Heparin Disaccharide I-A.[16][17]

Protocol for T-Cell Migration (Transwell) Assay

This protocol is used to assess the effect of Heparin Disaccharide I-A on chemokine-induced T-cell migration.[13]

Methodology:

  • Cell Preparation: Isolate T-cells from the source (e.g., human peripheral blood or mouse spleen) and resuspend them in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 5 x 10^6 cells/mL.

  • Pre-incubation: Incubate the T-cells with various concentrations of Heparin Disaccharide I-A (or a vehicle control) for 30 minutes at 37°C.

  • Assay Setup: Use a Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size). Add assay medium containing the chemokine (e.g., 100 ng/mL CXCL12) to the lower chamber.

  • Cell Seeding: Add 100 µL of the pre-incubated T-cell suspension to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator to allow cell migration.

  • Quantification: Collect the cells that have migrated to the lower chamber. Count the cells using a hemocytometer, flow cytometer, or a cell counting reagent.

  • Data Analysis: Calculate the percentage of migration relative to the total number of cells added. Compare the migration in the presence of Heparin Disaccharide I-A to the control group to determine the percent inhibition.

Role in Drug Development and Future Perspectives

The distinct biological activities of specific heparin disaccharides like I-A open up new avenues for therapeutic development. While heparin's primary clinical use is as an anticoagulant, its fragments are being explored for their anti-inflammatory, anti-cancer, and anti-viral properties.[4][18]

The ability of Heparin Disaccharide I-A to modulate T-cell activity suggests its potential as a lead structure for developing novel anti-inflammatory agents.[12] By using the disaccharide as a basic scaffold, medicinal chemists can design and synthesize mimetics with improved potency, stability, and oral bioavailability, while minimizing anticoagulant side effects. The chemoenzymatic synthesis of defined heparin oligosaccharides, using disaccharides as building blocks, is a powerful strategy to generate compounds for structure-activity relationship studies.[19][20][21]

The logical relationship between the structure of Heparin Disaccharide I-A and its function is summarized in the diagram below.

Logical_Relationship cluster_structure Structural Role cluster_function Biological Function cluster_application Research & Therapeutic Application GAG Heparin / Heparan Sulfate Polysaccharide Chain Disaccharide Heparin Disaccharide I-A (ΔUA,2S-GlcNS) GAG->Disaccharide Is a key component of Sulfation Key Structural Feature: Trisulfated Nature (High Negative Charge Density) Disaccharide->Sulfation Characterized by ResearchTool Tool for GAG Research (Analytical Standard, Synthetic Block) Disaccharide->ResearchTool Binding Binds to Heparin-Binding Proteins (e.g., Chemokines, Cytokines) Sulfation->Binding Enables high-affinity Signaling Modulates Intracellular Signaling Pathways (e.g., NF-κB, Pyk2) Binding->Signaling Triggers/Inhibits Activity Exhibits Biological Activity Signaling->Activity Inflammation Anti-inflammatory Effects Activity->Inflammation DrugDev Lead for Drug Development Activity->DrugDev

Caption: Relationship between structure, function, and application of Disaccharide I-A.

References

The Role of Heparin Disaccharide I-A in Antithrombin III Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin's anticoagulant activity is central to the prevention and treatment of thromboembolic disorders. This activity is primarily mediated through its high-affinity binding to and activation of antithrombin III (ATIII), a serine protease inhibitor that regulates key enzymes in the coagulation cascade. The specificity of this interaction is predominantly dictated by a unique pentasaccharide sequence within the heparin polymer. This technical guide provides an in-depth exploration of the role of a critical component of this pentasaccharide, the disaccharide unit ΔUA2S-GlcNS6S, referred to here as Heparin Disaccharide I-A, in the binding to ATIII. While high-affinity binding is a characteristic of the entire pentasaccharide, this guide will elucidate the specific contributions of the I-A disaccharide, present quantitative binding data for the complete pentasaccharide, detail relevant experimental protocols, and visualize the associated molecular interactions and workflows.

The specific pentasaccharide sequence responsible for high-affinity binding to antithrombin is GlcNAc/NS,6S-GlcA-GlcNS,3,6S-IdoA2S-GlcNS,6S[1]. Heparin Disaccharide I-A corresponds to the reducing end of this pentasaccharide, consisting of a 2-O-sulfated α-L-iduronic acid (IdoA2S) linked to an N,6-O-disulfated α-D-glucosamine (GlcNS,6S).

The Contribution of Disaccharide I-A to Antithrombin III Binding

While the entire pentasaccharide is required for high-affinity binding, studies have dissected the contributions of its constituent parts. The binding process is understood to be a two-step mechanism involving an initial weak binding followed by a conformational change in ATIII that leads to tighter binding[2]. The central trisaccharide of the pentasaccharide sequence is crucial for the initial recognition and for inducing the conformational change in antithrombin[3].

NMR spectroscopy studies have indicated that the reducing-end disaccharide (I-A) has a reduced involvement in the direct binding to ATIII compared to the non-reducing end trisaccharide[1]. However, the I-A moiety is still considered essential for stabilizing the activated conformation of antithrombin once the initial binding has occurred[1]. The structural integrity of this disaccharide and its proper orientation are necessary to achieve the full binding potential of the pentasaccharide. Furthermore, extensions to the reducing end of the pentasaccharide have been shown to increase the binding affinity at physiological ionic strengths, suggesting that the region around the I-A disaccharide plays a role in modulating the overall interaction[2].

Quantitative Binding Data

Direct quantitative binding data for the isolated Heparin Disaccharide I-A to ATIII is not extensively reported in the literature, as the affinity is significantly lower than that of the full pentasaccharide. The available quantitative data focuses on the pentasaccharide and larger heparin fragments, which reflects the cooperative nature of the binding interaction.

LigandMethodDissociation Constant (KD)Binding Enthalpy (ΔH)Reference
High-affinity PentasaccharideTitration Calorimetry7.1 x 105 M-1 (KA)-48.3 kJ mol-1[4]
High-affinity OctasaccharideTitration Calorimetry6.7 x 106 M-1 (KA)-54.4 kJ mol-1[4]
High-affinity HeparinStopped-flow Fluorimetry7.2 x 10-8 M-[5]
High-affinity PentasaccharideStopped-flow Fluorimetry3.6 x 10-8 M-[6]
Full-length Heparin (containing pentasaccharide)Stopped-flow Fluorimetry1.0 x 10-8 M-[6]

Signaling Pathways and Binding Mechanism

The binding of the heparin pentasaccharide to ATIII induces a critical conformational change in the protein, which is the basis for its enhanced anticoagulant activity. This allosteric activation exposes the reactive center loop of ATIII, making it a more efficient inhibitor of coagulation proteases, particularly Factor Xa.

Heparin-Antithrombin III Binding and Allosteric Activation cluster_0 Initial State cluster_1 Binding and Activation cluster_2 Inhibition of Coagulation ATIII_inactive Inactive Antithrombin III ATIII_Pentasaccharide_complex ATIII-Pentasaccharide Complex (Initial Encounter) ATIII_inactive->ATIII_Pentasaccharide_complex Pentasaccharide Heparin Pentasaccharide (containing Disaccharide I-A) Pentasaccharide->ATIII_Pentasaccharide_complex Binding ATIII_active Active Antithrombin III (Conformationally Changed) ATIII_Pentasaccharide_complex->ATIII_active Conformational Change ATIII_FactorXa_complex Inactive ATIII-Factor Xa Complex ATIII_active->ATIII_FactorXa_complex FactorXa Factor Xa FactorXa->ATIII_FactorXa_complex Inhibition

Caption: Heparin-ATIII binding and activation pathway.

Experimental Protocols

The study of the interaction between heparin disaccharides and ATIII employs several biophysical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (KA), enthalpy (ΔH), and stoichiometry (n).

Isothermal Titration Calorimetry Workflow cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis ATIII_solution Prepare ATIII solution in buffer (e.g., PBS) Load_ATIII Load ATIII into the sample cell ATIII_solution->Load_ATIII Disaccharide_solution Prepare Heparin Disaccharide I-A solution in the same buffer Load_Disaccharide Load Disaccharide I-A into the injection syringe Disaccharide_solution->Load_Disaccharide Degas Degas both solutions Degas->ATIII_solution Degas->Disaccharide_solution Titration Inject small aliquots of Disaccharide I-A into the ATIII solution at constant temperature Load_ATIII->Titration Load_Disaccharide->Titration Measure_heat Measure the heat evolved or absorbed after each injection Titration->Measure_heat Plot_data Plot heat change per injection against the molar ratio of ligand to protein Measure_heat->Plot_data Fit_curve Fit the data to a binding isotherm model Plot_data->Fit_curve Determine_parameters Determine thermodynamic parameters (KA, ΔH, n) Fit_curve->Determine_parameters

Caption: Workflow for Isothermal Titration Calorimetry.

Methodology:

  • Protein and Ligand Preparation: Purified recombinant or plasma-derived human ATIII is dialyzed extensively against the desired buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4). A concentrated solution of synthetic Heparin Disaccharide I-A is prepared in the final dialysis buffer. Both solutions are degassed prior to the experiment to avoid bubble formation.

  • ITC Instrument Setup: The sample cell is filled with the ATIII solution (typically in the low micromolar range), and the injection syringe is filled with the disaccharide solution (at a concentration 10-20 times that of the protein). The experiment is conducted at a constant temperature, for example, 25°C.

  • Titration: A series of small, precise injections of the disaccharide solution into the ATIII solution are performed. The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the disaccharide to ATIII. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KA), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) binds to another molecule (the ligand) that is immobilized on the chip.

Surface Plasmon Resonance Workflow cluster_0 Chip Preparation cluster_1 Binding Measurement cluster_2 Data Analysis Immobilize_ATIII Immobilize ATIII onto a sensor chip (e.g., via amine coupling) Block_surface Block remaining active sites on the chip surface Immobilize_ATIII->Block_surface Inject_Disaccharide Inject a series of concentrations of Heparin Disaccharide I-A over the chip surface Block_surface->Inject_Disaccharide Association Monitor the association phase in real-time Inject_Disaccharide->Association Inject_buffer Inject running buffer to monitor the dissociation phase Association->Inject_buffer Generate_sensorgrams Generate sensorgrams (response units vs. time) for each concentration Inject_buffer->Generate_sensorgrams Fit_kinetics Fit the association and dissociation curves to a kinetic model Generate_sensorgrams->Fit_kinetics Determine_rates Determine the association (ka) and dissociation (kd) rate constants and the equilibrium dissociation constant (KD) Fit_kinetics->Determine_rates

Caption: Workflow for Surface Plasmon Resonance.

Methodology:

  • Sensor Chip Preparation: ATIII is immobilized onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The surface is then blocked to prevent non-specific binding.

  • Binding Analysis: A running buffer (e.g., HBS-EP buffer) is flowed continuously over the sensor surface. Solutions of Heparin Disaccharide I-A at various concentrations are injected over the surface, and the binding (association) is monitored in real-time as a change in response units (RU). After the injection, the running buffer is flowed again to monitor the dissociation of the disaccharide from the immobilized ATIII.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate software. The association and dissociation phases are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecular interactions at an atomic level. Chemical shift perturbation and saturation transfer difference (STD) NMR are common techniques to study heparin-protein interactions.

Methodology for Chemical Shift Perturbation:

  • Sample Preparation: A solution of uniformly 15N-labeled ATIII is prepared in a suitable NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O).

  • Data Acquisition: A 1H-15N HSQC spectrum of the free ATIII is recorded.

  • Titration: Small aliquots of a concentrated solution of Heparin Disaccharide I-A are added to the ATIII sample. A 1H-15N HSQC spectrum is recorded after each addition.

  • Data Analysis: The spectra are overlaid, and the chemical shift changes of the backbone amide protons and nitrogens of ATIII are monitored. Residues that show significant chemical shift perturbations upon disaccharide binding are identified as being part of or near the binding site.

Conclusion

The interaction between heparin and antithrombin III is a cornerstone of anticoagulant therapy. While the high-affinity binding is attributed to the specific pentasaccharide sequence, understanding the role of its constituent disaccharides, such as Heparin Disaccharide I-A (IdoA2S-GlcNS6S), is crucial for the rational design of novel anticoagulant drugs with improved efficacy and safety profiles. The I-A disaccharide, as the reducing end of the pentasaccharide, plays a significant role in stabilizing the activated conformation of ATIII, even if its direct contribution to the initial binding energy is less pronounced than that of the central trisaccharide. The experimental methodologies detailed in this guide provide a robust framework for further investigating the nuanced structure-function relationships of heparin-derived oligosaccharides and their interactions with key biological targets.

References

A Technical Guide to the Discovery and Isolation of Heparin-Derived Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparin, a highly sulfated glycosaminoglycan, has been a cornerstone of anticoagulant therapy for over a century.[1] Its complex structure, composed of repeating disaccharide units, is central to its biological activity. The isolation and characterization of these constituent disaccharides have been pivotal in understanding heparin's mechanism of action and in the development of low-molecular-weight heparins (LMWHs). This guide provides an in-depth overview of the historical context, isolation methodologies, and analytical techniques pertinent to heparin-derived disaccharides, tailored for professionals in biomedical research and pharmaceutical development.

Historical Perspective: From Discovery to Structural Elucidation

The journey of heparin began in 1916 with its discovery by Jay McLean, a medical student at Johns Hopkins University, who initially isolated a fat-soluble anticoagulant from canine liver tissue.[2][3] The term "heparin" was coined in 1918 by his mentor, William Henry Howell, referencing its liver origin.[2][3] Early preparations were impure and toxic, limiting their clinical application.[4] It wasn't until the 1930s that significant advancements were made. Erik Jorpes at the Karolinska Institutet elucidated heparin's polysaccharide nature in 1935, and shortly after, techniques for producing safer, non-toxic heparin were perfected, paving the way for its first human trials in May 1935.[2][3]

The complex structure of heparin, a polymer of repeating disaccharide units, posed a significant analytical challenge. It is composed of 1-4 linked uronic acid (either α-L-iduronic acid or β-D-glucuronic acid) and D-glucosamine residues with variable sulfation.[5][6] The elucidation of this structure was a gradual process. Key milestones include:

  • 1928: Howell identified one of the sugar components as a uronic acid.[7]

  • 1935-36: Sune Bergstrom identified glucosamine as the second major component.[7]

  • 1950: Jopes demonstrated that the glucosamine was primarily N-sulfated.[7]

  • 1962-68: The major uronic acid was confirmed to be L-iduronic acid, largely through the use of NMR spectroscopy.[7]

The understanding that heparin's anticoagulant activity is mediated through its interaction with antithrombin III (AT) was a major breakthrough.[1] In the early 1980s, a specific pentasaccharide sequence within the heparin chain was identified as the crucial binding site for AT, a discovery that revolutionized the field and spurred the development of LMWHs.[6]

Isolation of Heparin-Derived Disaccharides: Methodologies and Protocols

The structural analysis of heparin at a molecular level necessitates its depolymerization into smaller, more manageable oligosaccharide fragments, primarily disaccharides.[5] This is achieved through either enzymatic or chemical cleavage methods.

Enzymatic Depolymerization

Enzymatic digestion using heparin lyases (also known as heparinases) is a widely used method for the controlled depolymerization of heparin. These enzymes, typically derived from Flavobacterium heparinum, cleave the glycosidic linkages between glucosamine and uronic acid residues via a β-elimination mechanism.[5] Different heparin lyases exhibit distinct substrate specificities, allowing for targeted cleavage.

Experimental Protocol: Enzymatic Digestion of Heparin with Heparinase I, II, and III

Objective: To depolymerize unfractionated heparin (UFH) into its constituent disaccharides for subsequent analysis.

Materials:

  • Unfractionated Heparin (pharmaceutical grade)

  • Heparinase I from Flavobacterium heparinum

  • Heparinase II from Flavobacterium heparinum

  • Heparinase III from Flavobacterium heparinum

  • Sodium acetate buffer (pH 7.0)

  • Calcium acetate

  • Deionized water

  • Centrifugal filters (e.g., 3 kDa MWCO)

Procedure:

  • Sample Preparation: Prepare a solution of heparin at a concentration of 10 mg/mL in sodium acetate buffer containing 2 mM calcium acetate.

  • Enzyme Addition: Add a mixture of Heparinase I, II, and III to the heparin solution. A typical enzyme concentration is 0.1 mIU of each enzyme per mg of heparin.

  • Incubation: Incubate the reaction mixture at 37°C for 24 hours. To monitor the completion of the digestion, an aliquot can be taken at different time points and analyzed by gel electrophoresis or HPLC.

  • Enzyme Inactivation: Inactivate the enzymes by heating the solution at 100°C for 5 minutes.

  • Product Recovery: Centrifuge the reaction mixture through a 3 kDa molecular weight cutoff filter to remove the enzymes. The filtrate contains the heparin-derived disaccharides and smaller oligosaccharides.

  • Lyophilization: The filtrate can be lyophilized to obtain the disaccharide mixture as a dry powder, which can be stored at -20°C for further analysis.

Chemical Depolymerization

Chemical methods offer an alternative to enzymatic digestion for heparin depolymerization. Nitrous acid depolymerization is a common technique that specifically cleaves the glycosidic linkage of N-sulfated glucosamine residues. Other chemical methods include alkaline treatment and oxidative fragmentation using agents like hydrogen peroxide.[5][8]

Experimental Protocol: Nitrous Acid Depolymerization of Heparin

Objective: To selectively cleave heparin at N-sulfated glucosamine residues.

Materials:

  • Unfractionated Heparin

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Sample Preparation: Dissolve heparin in deionized water to a concentration of 20 mg/mL.

  • Reaction Initiation: Cool the heparin solution to 4°C in an ice bath. Add an equal volume of freshly prepared 0.5 M sodium nitrite solution, followed by the dropwise addition of 0.5 M HCl to adjust the pH to approximately 1.5.

  • Reaction: Maintain the reaction at 4°C for 10 minutes with gentle stirring. The reaction time can be adjusted to control the extent of depolymerization.

  • Neutralization: Stop the reaction by adding 1 M NaOH to neutralize the solution to pH 7.0.

  • Desalting: The resulting oligosaccharide mixture can be desalted using size-exclusion chromatography (e.g., a Sephadex G-10 column).

  • Lyophilization: The desalted fractions containing the oligosaccharides are pooled and lyophilized.

Purification and Analysis of Heparin Disaccharides

Following depolymerization, the resulting mixture of disaccharides needs to be separated and analyzed. High-performance liquid chromatography (HPLC) is the cornerstone technique for this purpose.

Strong Anion-Exchange (SAX) HPLC is particularly effective for separating the highly negatively charged heparin disaccharides based on their sulfation patterns.[5]

Experimental Protocol: SAX-HPLC Analysis of Heparin Disaccharides

Objective: To separate and quantify the different disaccharide species produced from heparin depolymerization.

Materials:

  • Lyophilized heparin disaccharide mixture

  • Heparin disaccharide standards

  • Mobile Phase A: Sodium chloride solution (e.g., 10 mM NaCl in water, pH 3.5)

  • Mobile Phase B: High concentration sodium chloride solution (e.g., 2 M NaCl in water, pH 3.5)

  • SAX-HPLC column

Procedure:

  • Sample Preparation: Reconstitute the lyophilized disaccharide mixture in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

  • HPLC System Setup: Equilibrate the SAX column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).

  • Injection: Inject a known volume of the sample (e.g., 20 µL) onto the column.

  • Gradient Elution: Elute the disaccharides using a linear gradient of increasing salt concentration (e.g., from 0% to 100% Mobile Phase B over 60 minutes).

  • Detection: Monitor the column effluent using a UV detector at 232 nm (the wavelength at which the unsaturated uronic acid formed during enzymatic cleavage absorbs light).

  • Quantification: Identify and quantify the individual disaccharide peaks by comparing their retention times and peak areas to those of known heparin disaccharide standards.

Quantitative Data and Characterization

The precise composition of disaccharides obtained from heparin can vary depending on the source of the heparin (e.g., porcine intestinal mucosa, bovine lung) and the method of depolymerization.[9] The table below summarizes typical disaccharide compositions obtained from porcine heparin.

Disaccharide AbbreviationStructureTypical Abundance (%) in Porcine Heparin
ΔUA-GlcNAcΔ4,5-unsaturated uronic acid - N-acetylglucosamine5 - 10
ΔUA-GlcNSΔ4,5-unsaturated uronic acid - N-sulfoglucosamine10 - 15
ΔUA-GlcNAc(6S)Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-acetylglucosamine2 - 5
ΔUA-GlcNS(6S)Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-sulfoglucosamine15 - 20
ΔUA(2S)-GlcNAc2-O-sulfo-Δ4,5-unsaturated uronic acid - N-acetylglucosamine1 - 3
ΔUA(2S)-GlcNS2-O-sulfo-Δ4,5-unsaturated uronic acid - N-sulfoglucosamine10 - 15
ΔUA(2S)-GlcNAc(6S)2-O-sulfo-Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-acetylglucosamine< 1
ΔUA(2S)-GlcNS(6S)2-O-sulfo-Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-sulfoglucosamine30 - 40

Data are approximate and can vary between batches and analytical methods.

Further characterization of the isolated disaccharides is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and sulfation patterns.[5]

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and analysis of heparin-derived disaccharides.

G cluster_0 Depolymerization cluster_1 Purification & Analysis UFH Unfractionated Heparin Enzymatic Enzymatic Digestion (Heparinases) UFH->Enzymatic Chemical Chemical Cleavage (e.g., Nitrous Acid) UFH->Chemical SAX_HPLC SAX-HPLC Enzymatic->SAX_HPLC Chemical->SAX_HPLC MS Mass Spectrometry SAX_HPLC->MS NMR NMR Spectroscopy SAX_HPLC->NMR G cluster_0 Coagulation Cascade cluster_1 Inhibition Pathway FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Heparin Heparin (Pentasaccharide) Heparin_AT Heparin-AT Complex Heparin->Heparin_AT AT Antithrombin III AT->Heparin_AT Heparin_AT->FactorXa Heparin_AT->Thrombin

References

Heparin Disaccharide I-A Sodium: A Core Building Block in Heparin Synthesis and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heparin, a vital anticoagulant drug, is a complex heterogeneous mixture of sulfated glycosaminoglycans (GAGs).[1] Its biological activity is intrinsically linked to its specific structural motifs, with the disaccharide units serving as the fundamental building blocks. Among these, Heparin Disaccharide I-A sodium salt stands out as a key component, providing crucial insights into heparin's structure-activity relationship and serving as a standard for quality control. This technical guide provides a comprehensive overview of this compound, its synthesis, analytical characterization, and its role in heparin-mediated biological pathways.

Chemical Structure and Physicochemical Properties

Heparin is primarily composed of repeating disaccharide units of a uronic acid (either L-iduronic acid or D-glucuronic acid) linked to a D-glucosamine residue.[2] Heparin Disaccharide I-A is the sodium salt of 2-O-sulfo-α-L-iduronic acid linked to N-acetyl-α-D-glucosamine. The structure of heparin is characterized by a high degree of sulfation, which is critical for its biological activity.[3]

Table 1: Physicochemical Properties of Heparin Disaccharides

PropertyThis compoundHeparin Disaccharide I-H Sodium SaltHeparin Disaccharide I-S Sodium SaltHeparin Disaccharide IV-A Sodium Salt
CAS Number 136098-00-5[4]136098-04-9[5]136098-10-7[6]136098-07-2[]
Molecular Formula C14H20NNaO11 (for IV-A)[]C12H17NO16S2Na2[5]C12H15NNa4O19S3[6]C14H20NNaO11[]
Molecular Weight 401.30 g/mol (for IV-A)[]541.37 g/mol [5]665.4 g/mol [6]401.30 g/mol []
Purity (HPLC) -~99%[5]--
Appearance -White to faint yellow solid[5]--
Storage Temperature -−20°C[5]--

Synthesis and Preparation

Heparin disaccharides, including I-A, are typically prepared through the enzymatic or chemical depolymerization of heparin.[3] The chemoenzymatic synthesis approach has emerged as a powerful tool, offering greater control over the final product structure.[8]

Experimental Protocol: Enzymatic Digestion of Heparin for Disaccharide Analysis

This protocol outlines the general steps for the enzymatic digestion of heparin to yield disaccharide units for analysis.

Materials:

  • Heparin sodium salt

  • Heparinase I, II, and III from Pedobacter heparinus[9]

  • Digestion Buffer (e.g., Tris-HCl)

  • Microcentrifuge tubes

  • Water bath or incubator at 100°C

  • Size exclusion spin columns (MWCO 10,000)[10]

Procedure:

  • Sample Preparation: Dissolve a known amount of heparin in the digestion buffer.

  • Enzyme Addition: Add a mixture of Heparinase I, II, and III to the heparin solution. The combination of these enzymes ensures complete digestion of the polysaccharide into its constituent disaccharides.[10]

  • Incubation: Incubate the reaction mixture under optimal conditions for the enzymes (typically at a specific temperature and for a set duration).

  • Enzyme Inactivation: Terminate the reaction by heating the mixture at 100°C for 5 minutes.[10]

  • Purification: For subsequent analysis such as HPLC, it is often necessary to remove the enzymes. This can be achieved by ultrafiltration using a size exclusion spin column with a molecular weight cutoff of 10,000.[10]

  • Analysis: The resulting disaccharide mixture is then ready for analysis by methods such as High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Heparin Disaccharide Preparation and Analysis

G cluster_prep Preparation cluster_analysis Analysis HeparinSample Heparin Sample EnzymaticDigestion Enzymatic Digestion (Heparinases I, II, III) HeparinSample->EnzymaticDigestion EnzymeInactivation Enzyme Inactivation (Heat Treatment) EnzymaticDigestion->EnzymeInactivation Purification Purification (Size Exclusion Chromatography) EnzymeInactivation->Purification HPLC SAX-HPLC Analysis Purification->HPLC MS Mass Spectrometry HPLC->MS DataAnalysis Data Analysis and Quantification MS->DataAnalysis

Caption: Workflow for heparin disaccharide preparation and analysis.

Analytical Characterization

The structural characterization and quality control of heparin and its derivatives heavily rely on the analysis of their disaccharide composition.[11] Strong anion-exchange high-performance liquid chromatography (SAX-HPLC) is a widely used technique for the separation and quantification of heparin-derived disaccharides.[12][13]

Experimental Protocol: SAX-HPLC Analysis of Heparin Disaccharides

This protocol provides a general outline for the analysis of heparin disaccharides using SAX-HPLC.

Materials:

  • Heparin disaccharide standards (including I-A)

  • Digested heparin sample

  • Mobile Phase A (e.g., low salt concentration buffer)

  • Mobile Phase B (e.g., high salt concentration buffer)

  • SAX-HPLC column

  • HPLC system with UV detector (232 nm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for each heparin disaccharide standard.[12]

  • Calibration Curve: Generate a linear calibration curve for each standard by plotting peak area against concentration (R² values should be > 0.998).[12]

  • Sample Injection: Inject the digested heparin sample onto the SAX-HPLC column.

  • Elution: Elute the disaccharides using a salt gradient (a mixture of Mobile Phase A and B).

  • Detection: Detect the eluted disaccharides by monitoring the UV absorbance at 232 nm.[12]

  • Quantification: Identify and quantify the disaccharides in the sample by comparing their retention times and peak areas to the standard curves.

Table 2: HPLC Parameters for Heparin Disaccharide Analysis

ParameterValue
Column TSK guard column (6 mm × 4 cm), TSK SWXL 4000 column (7.8 mm × 30 cm), and TSK SWXL 3000 column (7.8 mm × 30 cm) in series
Mobile Phase 0.1 M ammonium acetate and 0.02 % sodium azide in water
Flow Rate 0.6 mL/min
Column Temperature 30 °C
Detection Refractive index detection

Role in Biological Signaling Pathways

Heparin and heparan sulfate proteoglycans (HSPGs) play crucial roles in various biological processes by interacting with a wide range of proteins, including growth factors and their receptors.[14][15]

Heparin-Antithrombin III (ATIII) Signaling Pathway

The primary anticoagulant activity of heparin is mediated through its interaction with antithrombin III (ATIII), a serine protease inhibitor.[16] Heparin binds to ATIII, inducing a conformational change that accelerates the inactivation of coagulation proteases, most notably thrombin (Factor IIa) and Factor Xa.[16] The specific pentasaccharide sequence within heparin responsible for high-affinity binding to ATIII is well-characterized.[17]

G Heparin Heparin ATIII Antithrombin III Heparin->ATIII Binds and Activates CoagulationFactors Coagulation Factors (e.g., Thrombin, Factor Xa) ATIII->CoagulationFactors Inhibits InactiveComplex Inactive Heparin-ATIII- Coagulation Factor Complex ATIII->InactiveComplex CoagulationFactors->InactiveComplex BloodClotting Blood Clotting CoagulationFactors->BloodClotting Promotes InactiveComplex->BloodClotting Inhibits

Caption: Heparin's anticoagulant activity via ATIII.

Heparin and Fibroblast Growth Factor (FGF) Signaling

Heparin and HSPGs are essential co-receptors for fibroblast growth factors (FGFs).[18] They facilitate the binding of FGFs to their high-affinity FGF receptors (FGFRs), leading to receptor dimerization, activation, and downstream signaling.[14][19] This signaling cascade is involved in numerous cellular processes, including proliferation, differentiation, and migration.[20]

G FGF Fibroblast Growth Factor (FGF) Dimerization Receptor Dimerization and Activation FGF->Dimerization Heparin Heparin/HSPG Heparin->Dimerization FGFR FGF Receptor (FGFR) FGFR->Dimerization DownstreamSignaling Downstream Signaling (e.g., MAPK/ERK, Akt/PKB) Dimerization->DownstreamSignaling CellularResponse Cellular Response (Proliferation, Differentiation) DownstreamSignaling->CellularResponse

Caption: Heparin's role in FGF signaling.

Conclusion

This compound is a fundamental component for understanding the complex structure and function of heparin. Its availability as a well-characterized standard is indispensable for the quality control of pharmaceutical heparin and for research into the structure-activity relationships of heparin and heparan sulfate. The detailed protocols and pathways described in this guide provide a solid foundation for researchers and professionals working in the field of glycobiology and drug development.

References

Spectroscopic Properties of Heparin Disaccharide I-A Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Heparin Disaccharide I-A sodium salt, scientifically known as ΔUA(2S)-GlcNAc (2-O-sulfated α-L-idopyranuronic acid linked to N-acetyl-D-glucosamine). This document is intended to serve as a core resource for researchers and professionals involved in the study, characterization, and application of heparin-derived oligosaccharides.

Introduction to Heparin Disaccharide I-A

Heparin, a highly sulfated glycosaminoglycan, plays a critical role in numerous biological processes, most notably as a clinical anticoagulant. Its biological activity is largely determined by its specific oligosaccharide sequences and sulfation patterns. Heparin Disaccharide I-A is a fundamental building block of heparin, produced by the enzymatic digestion of the heparin polymer. Understanding its structural and spectroscopic characteristics is crucial for quality control, structure-activity relationship studies, and the development of novel heparin-based therapeutics.

Spectroscopic Data

The unique structural features of Heparin Disaccharide I-A give rise to characteristic spectroscopic signatures. The following sections and tables summarize the key quantitative data obtained from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of heparin disaccharides. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local chemical environment, including sulfation patterns and glycosidic linkages.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
ΔUA(2S) Residue
H1~5.2~98.0
H2~4.3~75.0
H3~4.2~70.0
H4~5.9~80.0
H5-~145.0 (C=C)
C6 (COO⁻)-~175.0
GlcNAc Residue
H1~5.4~95.0
H2~3.7~55.0
H3~3.8~72.0
H4~3.7~79.0
H5~3.9~75.0
H6a/H6b~3.8 / ~3.9~61.0
N-Acetyl (CH₃)~2.05~23.0
N-Acetyl (C=O)-~175.0

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, temperature, and presence of counter-ions. Data is compiled from typical values reported in the literature for similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information and fragmentation patterns that aid in the identification and sequencing of heparin disaccharides.

Table 2: Mass Spectrometry Data for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)

ParameterValue
Molecular Formula C₁₄H₁₈NNaO₁₃S
Monoisotopic Mass 479.0397 Da
Average Mass 479.35 Da
Observed m/z (Negative Ion Mode)
[M-H]⁻478.0
[M-Na+H-H]⁻456.0
[M-SO₃-H]⁻398.0

Note: The observed m/z values can vary based on the ionization method and instrument settings. Fragmentation patterns can reveal the loss of sulfate groups (SO₃) and cross-ring cleavages.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key FTIR Absorption Bands for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)

Wavenumber (cm⁻¹)Functional Group Assignment
~3400O-H stretching (hydroxyl groups)
~2900C-H stretching (aliphatic)
~1650C=O stretching (amide I of N-acetyl group)
~1610COO⁻ asymmetric stretching (carboxylate)
~1560N-H bending (amide II of N-acetyl group)
~1410COO⁻ symmetric stretching (carboxylate)
~1240S=O stretching (sulfate group)
~1060C-O stretching (glycosidic linkage and alcohols)
~850C-O-S stretching (sulfate ester)

Note: Peak positions can be influenced by the physical state of the sample (solid vs. solution) and intermolecular interactions. The spectrum is a composite of the vibrations of all functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The unsaturated uronic acid (ΔUA) residue, created by enzymatic cleavage of heparin, possesses a double bond that absorbs UV light, providing a convenient method for detection and quantification.

Table 4: UV-Vis Spectroscopic Data for Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc)

ParameterValue
Maximum Absorbance (λmax) ~232 nm
Molar Extinction Coefficient (ε) ~5500 M⁻¹cm⁻¹

Note: The molar extinction coefficient is a constant that relates absorbance to concentration and is crucial for quantitative analysis.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate spectroscopic analysis of Heparin Disaccharide I-A.

NMR Spectroscopy of Heparin Disaccharides

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of this compound salt in 0.5 mL of deuterium oxide (D₂O, 99.9%). For quantitative measurements, a known amount of an internal standard (e.g., TSP) can be added.

  • Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Use a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HDO signal.

    • Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 5 seconds, and 16-64 scans.

  • 2D NMR Acquisition (for detailed assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the sugar rings.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (sugar residue).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, useful for assigning linkages and quaternary carbons.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, Mnova). Calibrate the ¹H spectrum to the residual HDO signal (typically 4.79 ppm at 25°C). Assign the signals based on their chemical shifts, coupling constants, and correlations in the 2D spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) of Heparin Disaccharides

Objective: To separate and identify Heparin Disaccharide I-A and determine its accurate mass.

Protocol:

  • Sample Preparation: Dissolve the disaccharide sample in the mobile phase starting conditions at a concentration of approximately 10-100 µg/mL.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used with an ion-pairing agent.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate with an ion-pairing agent like tributylamine) and an organic solvent (e.g., acetonitrile).

    • Gradient: A typical gradient runs from a low to a high concentration of the organic solvent over 20-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used due to the anionic nature of the sulfated disaccharide.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is preferred for accurate mass measurements.

    • MS Scan: Acquire full scan mass spectra over a range of m/z 100-1000.

    • MS/MS (Tandem MS): To obtain fragmentation data for structural confirmation, select the [M-H]⁻ ion for collision-induced dissociation (CID).

  • Data Analysis: Identify the peak corresponding to Heparin Disaccharide I-A based on its retention time and accurate mass. Analyze the MS/MS spectrum to confirm the structure through characteristic fragment ions.

Signaling Pathways and Experimental Workflows

Heparin disaccharides, including I-A, can modulate various biological signaling pathways. The following diagrams illustrate a conceptual workflow for analyzing these interactions and a simplified representation of a relevant signaling pathway.

experimental_workflow start_end start_end process process analysis analysis decision decision output output start Start: Isolate Heparin Disaccharide I-A spectroscopic_char Spectroscopic Characterization (NMR, MS, FTIR, UV-Vis) start->spectroscopic_char cell_culture Cell Culture with Target Signaling Pathway start->cell_culture treatment Treat Cells with Heparin Disaccharide I-A cell_culture->treatment protein_analysis Analyze Protein Phosphorylation (Western Blot, ELISA) treatment->protein_analysis gene_expression Analyze Gene Expression (qPCR, RNA-seq) treatment->gene_expression pathway_modulation Pathway Modulation? protein_analysis->pathway_modulation gene_expression->pathway_modulation inhibitory_effect Inhibitory Effect Observed pathway_modulation->inhibitory_effect Yes no_effect No Significant Effect pathway_modulation->no_effect No end End: Correlate Structure with Activity inhibitory_effect->end no_effect->end

Workflow for Investigating Bioactivity

fgf2_signaling_inhibition ligand ligand receptor receptor cofactor cofactor inhibitor inhibitor pathway pathway outcome outcome FGF2 FGF2 FGFR FGF Receptor (FGFR) Ternary_Complex FGF2-HS-FGFR Ternary Complex FGF2->Ternary_Complex HS Cell Surface Heparan Sulfate (HS) FGFR->Ternary_Complex HS->Ternary_Complex Heparin_Disaccharide_IA Heparin Disaccharide I-A (ΔUA(2S)-GlcNAc) Heparin_Disaccharide_IA->FGF2 Binds to FGF2 Heparin_Disaccharide_IA->Ternary_Complex Dimerization Receptor Dimerization & Autophosphorylation Ternary_Complex->Dimerization Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) Dimerization->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Migration) Downstream_Signaling->Cellular_Response Inhibition Inhibition

Inhibition of FGF2 Signaling

Conclusion

The spectroscopic properties of this compound salt provide a detailed fingerprint of its unique chemical structure. The combination of NMR, mass spectrometry, FTIR, and UV-Vis spectroscopy allows for its unambiguous identification and quantification. The provided experimental protocols serve as a starting point for researchers to perform these analyses in their own laboratories. Furthermore, understanding the role of specific disaccharides like I-A in modulating signaling pathways is a burgeoning area of research with significant therapeutic potential. This guide serves as a foundational resource to aid in these endeavors.

Unraveling the Sulfation Code: A Technical Guide to the Sulfation Pattern of Heparin Disaccharide I-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sulfation pattern of Heparin disaccharide I-A, a critical structural component of the highly sulfated glycosaminoglycan, heparin. Understanding the precise sulfation of this disaccharide is paramount for researchers in glycobiology, scientists developing heparin-based therapeutics, and professionals involved in the quality control of anticoagulant drugs. This document details the biosynthesis of heparin, presents quantitative data on the composition of heparin disaccharides, outlines key experimental protocols for sulfation analysis, and provides visual representations of the relevant biological and experimental pathways.

The Significance of Sulfation in Heparin's Function

Heparin, a naturally occurring polysaccharide, is a vital anticoagulant used in a wide range of clinical applications.[1] Its biological activity is intrinsically linked to its complex and heterogeneous structure, particularly the arrangement of sulfate groups along its polysaccharide chain.[2] These sulfate groups create specific binding sites for proteins, most notably antithrombin III, thereby potentiating its anticoagulant effect. The most abundant repeating unit in heparin is a trisulfated disaccharide composed of a 2-O-sulfated iduronic acid linked to a 6-O-sulfated, N-sulfated glucosamine. This key structural motif, often referred to as Heparin Disaccharide I-A (ΔUA,2S–GlcNAc,6S), plays a pivotal role in heparin's biological functions.

Quantitative Analysis of Heparin Disaccharide Composition

The precise composition of disaccharides in heparin can vary depending on the animal and tissue source. Porcine intestinal mucosa is the primary source for pharmaceutical heparin. The following table summarizes the quantitative abundance of the major disaccharides found in porcine mucosal heparin, highlighting the prevalence of the trisulfated disaccharide corresponding to Heparin Disaccharide I-A.

Disaccharide StructureCommon NameAbbreviationRelative Abundance (%) in Porcine Mucosal Heparin
ΔUA2S-GlcNS6STrisulfated disaccharideI-A~68%[2]
ΔUA2S-GlcNSN,2-disulfated disaccharide~3%[2]
ΔUA-GlcNS6SN,6-disulfated disaccharide-
ΔUA2S-GlcNAc6S2,6-disulfated disaccharide-
ΔUA-GlcNAc6S6-sulfated disaccharide-
ΔUA2S-GlcNAc2-sulfated disaccharide-
ΔUA-GlcNSN-sulfated disaccharide-
ΔUA-GlcNAcUnsulfated disaccharide-

Note: The abundance of less common disaccharides can vary. This table focuses on the most prevalent structures.

Experimental Protocols for Sulfation Pattern Analysis

The determination of the sulfation pattern of heparin disaccharides relies on a combination of enzymatic digestion followed by sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Digestion of Heparin

This protocol outlines the complete depolymerization of heparin into its constituent disaccharides using a cocktail of heparinases.

Materials:

  • Heparin sample (e.g., from porcine intestinal mucosa)

  • Heparinase I, II, and III enzymes

  • Digestion Buffer: 50 mM sodium phosphate buffer with 5 mM CaCl₂, pH 7.45

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Heating block or boiling water bath at 100°C

  • Centrifugal filter units (e.g., 10 kDa MWCO)

Procedure:

  • Sample Preparation: Dissolve the heparin sample in the digestion buffer to a final concentration of 1-10 mg/mL.

  • Enzyme Addition: To 50 µL of the heparin solution, add a mixture of heparinase I (3.2 mU), heparinase II (3.2 mU), and heparinase III (1.6 mU).[3]

  • Incubation: Incubate the reaction mixture at 37°C for 24-48 hours to ensure complete digestion. For optimal results, a sequential addition of enzymes can be performed.[3]

  • Reaction Termination: Terminate the enzymatic reaction by heating the sample at 100°C for 5 minutes.

  • Sample Cleanup: Centrifuge the digested sample to pellet any denatured protein. To remove the enzymes and any undigested larger fragments, pass the supernatant through a 10 kDa molecular weight cutoff centrifugal filter. The filtrate containing the disaccharides is collected for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol describes the separation and quantification of heparin-derived disaccharides using ultra-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS).

Instrumentation:

  • UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 150 mm, 1.7 μm)

  • Electrospray ionization mass spectrometer (ESI-MS)

Reagents:

  • Eluent A: 85:15 (v/v) water/acetonitrile containing 12 mM tributylamine (TrBA) and 38 mM ammonium acetate (NH₄OAc), pH 6.5.[4]

  • Eluent B: 35:65 (v/v) water/acetonitrile containing 12 mM TrBA and 38 mM NH₄OAc, pH 6.5.[4]

  • Disaccharide standards for calibration.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with Eluent A at a flow rate of 100 µL/min.

  • Injection: Inject the prepared disaccharide sample onto the column.

  • Chromatographic Separation: Elute the disaccharides using a gradient of Eluent B. A typical gradient might be a linear increase from 0% to 100% Eluent B over 30 minutes.[4]

  • Mass Spectrometric Detection: The column effluent is directly introduced into the ESI-MS source. Set the mass spectrometer to operate in negative ion mode to detect the sulfated disaccharides. Monitor the specific m/z values for each expected disaccharide.

  • Quantification: Generate calibration curves using known concentrations of disaccharide standards. Quantify the amount of each disaccharide in the sample by comparing its peak area to the corresponding calibration curve.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

1D and 2D NMR spectroscopy provide detailed structural information on the intact heparin polymer, including the identification and quantification of different monosaccharide and disaccharide units.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • Weigh 10-40 mg of the heparin sodium sample into a 5 mm NMR tube.[5]

  • Dissolve the sample in 0.6 mL of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP).[5]

¹H-NMR Spectroscopy:

  • Acquisition: Acquire a one-dimensional proton NMR spectrum at 25°C. Key parameters include a 90-degree pulse width, an acquisition time of at least 1 second, and a relaxation delay of 20 seconds to ensure quantitative results.[5]

  • Analysis: The anomeric proton signals (around 4.5-5.5 ppm) are particularly informative for identifying different sugar residues and their linkages. The N-acetyl proton signal of heparin appears around 2.04 ppm.[5]

²D-NMR (HSQC) Spectroscopy:

  • Acquisition: Acquire a two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates proton and carbon signals, providing much greater resolution and allowing for more precise quantification of different structural motifs.

  • Analysis: Integrate the cross-peak volumes in the HSQC spectrum to determine the relative abundance of different monosaccharide and disaccharide units within the heparin chain.[2] This method is highly reproducible and can be used to compare different batches of heparin.[6]

Visualizing the Pathways

To better understand the processes involved in determining the sulfation pattern of Heparin disaccharide I-A, the following diagrams, generated using the Graphviz DOT language, illustrate the key pathways.

Heparin_Biosynthesis cluster_golgi Golgi Apparatus Chain_Elongation Chain Elongation (EXT1/EXT2) N_Deacetylation_N_Sulfation N-Deacetylation/ N-Sulfation (NDSTs) Chain_Elongation->N_Deacetylation_N_Sulfation C5_Epimerization C5-Epimerization (GLCE) N_Deacetylation_N_Sulfation->C5_Epimerization O_Sulfation_2O 2-O-Sulfation (HS2STs) C5_Epimerization->O_Sulfation_2O O_Sulfation_6O 6-O-Sulfation (HS6STs) O_Sulfation_2O->O_Sulfation_6O O_Sulfation_3O 3-O-Sulfation (HS3STs) O_Sulfation_6O->O_Sulfation_3O Mature_Heparin Mature Heparin (High Sulfation) O_Sulfation_3O->Mature_Heparin Proteoglycan_Core Proteoglycan Core Protein Linkage_Tetrasaccharide Linkage Tetrasaccharide Proteoglycan_Core->Linkage_Tetrasaccharide Nascent_HS_Chain Nascent Heparan Sulfate Chain Linkage_Tetrasaccharide->Nascent_HS_Chain Nascent_HS_Chain->Chain_Elongation

Caption: Biosynthetic pathway of heparin in the Golgi apparatus.

Heparin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Heparin_Sample Heparin Sample Enzymatic_Digestion Enzymatic Digestion (Heparinases I, II, III) Heparin_Sample->Enzymatic_Digestion NMR NMR Spectroscopy (Intact Heparin) Heparin_Sample->NMR Filtration Filtration (10 kDa MWCO) Enzymatic_Digestion->Filtration Disaccharide_Mixture Disaccharide Mixture Filtration->Disaccharide_Mixture LC_MS LC-MS Analysis Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis NMR->Data_Analysis Disaccharide_Mixture->LC_MS Sulfation_Pattern Sulfation Pattern Determination Data_Analysis->Sulfation_Pattern

References

An In-depth Technical Guide to Heparin Disaccharide I-A Sodium and Related Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Heparin Disaccharide I-A sodium salt, including its Chemical Abstracts Service (CAS) number, product specifications, and applications. Due to their structural and functional relevance in research, this guide also incorporates detailed information on the closely related and more frequently studied heparin disaccharides I-H and I-S. This document is intended for researchers, scientists, and drug development professionals working with glycosaminoglycans and their derivatives.

Introduction to Heparin Disaccharides

Heparin, a highly sulfated glycosaminoglycan, plays a crucial role in various biological processes, most notably as an anticoagulant. Its biological activity is largely determined by its specific saccharide sequence and sulfation patterns. Enzymatic or chemical depolymerization of heparin yields a mixture of oligosaccharides, including various disaccharide units. These disaccharides are invaluable tools for detailed structural analysis of heparin and for investigating the structure-function relationships of heparin-protein interactions.

The nomenclature of unsaturated heparin disaccharides, such as I-A, I-H, and I-S, typically refers to their constituent sugar residues and sulfation patterns. These disaccharides are produced by the action of heparinases and contain a characteristic 4,5-unsaturated uronic acid at the non-reducing end.[1]

Product Information and Specifications

The following tables summarize the key product information for Heparin Disaccharide I-A, I-H, and I-S sodium salts. This data has been compiled from various suppliers for easy comparison.

Table 1: this compound Salt

PropertyValueReference
CAS Number 136098-00-5[2][3]
Alternate Names α-ΔUA-2S-[1→4]-GlcNAc-6S[2]
Molecular Formula C₁₄H₁₈NNa₃O₁₇S₂[2]
Molecular Weight 605.39 g/mol [2]
Appearance White PowderGeneral observation
Purity >95% (by HPLC)[1]
Storage Store at < -15°C, keep container well closed and dry.[3]

Table 2: Heparin Disaccharide I-H Sodium Salt

PropertyValueReference
CAS Number 136098-04-9
Synonym α-ΔUA-2S-[1→4]-GlcN-6S
Molecular Formula C₁₂H₁₇NNa₂O₁₆S₂
Molecular Weight 541.37 g/mol
Appearance White to faint yellow solid
Purity ~99% (by HPLC)
Storage −20°C

Table 3: Heparin Disaccharide I-S Sodium Salt

PropertyValueReference
CAS Number 136098-10-7[4]
Synonym α-ΔUA-2S-[1→4]-GlcNS-6S[4]
Molecular Formula C₁₂H₁₅NNa₄O₁₉S₃[4]
Molecular Weight 665.4 g/mol [4]
Appearance White PowderGeneral observation
Purity ≥98%General observation
Storage -20°C, sealed storage, away from moistureGeneral observation

Experimental Protocols

Disaccharide Analysis of Heparin and Heparan Sulfate by HPLC

This protocol outlines a general method for the analysis of heparin-derived disaccharides using High-Performance Liquid Chromatography (HPLC).

a. Enzymatic Digestion of Heparin/Heparan Sulfate:

  • Dissolve heparin or heparan sulfate (e.g., 1 mg) in digestion buffer (e.g., 470 µL of 20 mM sodium acetate, pH 7.0, containing 2 mM Ca(CH₃COO)₂).[5]

  • Add a mixture of heparinases (Heparinase I, II, and III) to the solution (e.g., 5 µL of each enzyme, activities should be verified).[5]

  • Incubate the reaction mixture at 37°C for a sufficient time to ensure complete digestion (e.g., 2 hours for Heparinase I, followed by 1 hour with Heparinase III).[5]

  • Terminate the reaction by boiling for 2-5 minutes.[5]

  • Centrifuge the sample to pellet any precipitate and collect the supernatant for HPLC analysis.

b. HPLC Analysis:

  • Column: A strong anion-exchange (SAX) column, such as a Spherisorb SAX (4.0 x 250 mm, 5 µm), is commonly used.[6]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: 2 mM sodium phosphate, pH 3.0.[6]

    • Mobile Phase B: 2 mM sodium phosphate, 1.0 M sodium perchlorate, pH 3.0.[6]

  • Gradient: A linear gradient from a low to high concentration of Mobile Phase B is used to separate the disaccharides based on their charge. A typical gradient might be:

    • 0-0.5 min: 3% B

    • 0.5-20 min: 3% to 35% B

    • 20-50 min: 35% to 100% B[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection: UV detection at 232 nm is used to monitor the unsaturated uronic acid residue in the disaccharides.

  • Quantification: Prepare standard curves for each disaccharide standard by injecting known concentrations and measuring the peak area.[5]

T-Cell Migration Assay

This protocol provides a general framework for assessing the effect of heparin disaccharides on T-cell migration.

  • Cell Preparation:

    • Culture T-cells (e.g., Jurkat cells or primary T-cells) in appropriate culture medium.

    • Prior to the assay, starve the cells in serum-free or low-serum medium for a few hours to reduce background migration.[7]

  • Assay Setup (using a Transwell system):

    • Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin) if required for the specific cell type.[8]

    • Place the inserts into a 24-well plate.

    • In the lower chamber, add medium containing a chemoattractant (e.g., CXCL12) with or without the heparin disaccharide to be tested.[9]

    • In the upper chamber (the insert), add the prepared T-cell suspension.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 4-24 hours).[7]

  • Quantification of Migration:

    • Remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the insert membrane (e.g., with crystal violet).

    • Elute the stain and measure the absorbance using a plate reader.

    • Alternatively, migrated cells in the lower chamber can be counted using a cell counter or flow cytometry.

NF-κB Activation Assay in T-Cells

This protocol describes a general method to determine the effect of heparin disaccharides on NF-κB activation in T-cells.

  • Cell Stimulation:

    • Pre-incubate T-cells with the heparin disaccharide of interest for a specified time.

    • Stimulate the T-cells with an activator of the NF-κB pathway, such as anti-CD3 antibody, TNF-α, or PMA/ionomycin.[9]

  • Nuclear Extraction:

    • After stimulation, harvest the cells and perform nuclear extraction using a commercial kit or a standard laboratory protocol to separate the cytoplasmic and nuclear fractions.

  • Quantification of Nuclear NF-κB:

    • Western Blotting: Perform Western blotting on the nuclear extracts using an antibody specific for the p65 subunit of NF-κB. An antibody against a nuclear protein (e.g., Lamin B1) should be used as a loading control.

    • Electrophoretic Mobility Shift Assay (EMSA): This method detects the binding of NF-κB to a labeled DNA probe containing its consensus binding site.[10]

    • Immunofluorescence Microscopy: Fix and permeabilize the stimulated cells. Stain with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI). Visualize the translocation of p65 from the cytoplasm to the nucleus using a fluorescence microscope.[11]

Signaling Pathways

Regulation of Fibroblast Growth Factor (FGF) Signaling

Heparin and heparan sulfate are essential co-factors for the binding of FGFs to their receptors (FGFRs), which initiates downstream signaling. While full-length heparin is typically required for this interaction, studies with smaller oligosaccharides, including disaccharides, have helped to elucidate the structural requirements for FGF-FGFR complex formation and signaling activation.[12][13] The sulfation pattern of the saccharides is critical, with specific sulfate groups being essential for the binding affinity to both FGF and FGFR.[13]

FGF_Signaling FGF FGF Dimerization Receptor Dimerization FGF->Dimerization binds HS Heparan Sulfate (or Heparin Disaccharide) HS->Dimerization facilitates FGFR FGFR FGFR->Dimerization Autophosphorylation Tyrosine Kinase Autophosphorylation Dimerization->Autophosphorylation leads to Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Autophosphorylation->Downstream activates NFkB_Signaling cluster_nucleus Nuclear Events TCR_Stimulation TCR Stimulation (e.g., anti-CD3) IKK_Complex IKK Complex TCR_Stimulation->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome targeted for Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IFN-γ) NFkB->Gene_Transcription induces Heparin_Disaccharide Trisulfated Heparin Disaccharide Heparin_Disaccharide->IKK_Complex inhibits

References

Methodological & Application

Application Note: Mass Spectrometry Characterization of Heparin Disaccharide I-A Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin and heparan sulfate are complex glycosaminoglycans (GAGs) with critical roles in various biological processes, including the regulation of blood coagulation. Their structural complexity and heterogeneity necessitate robust analytical techniques for detailed characterization. Mass spectrometry (MS) has emerged as a powerful tool for the analysis of heparin-derived oligosaccharides, providing valuable information on their composition and structure. This application note details a protocol for the characterization of Heparin Disaccharide I-A (ΔUA-GlcNAc) sodium salt using electrospray ionization mass spectrometry (ESI-MS).

Quantitative Data Summary

The mass spectrometric analysis of Heparin Disaccharide I-A yields characteristic ions that are used for its identification and quantification. The table below summarizes the key mass-to-charge ratios (m/z) observed in negative ion mode ESI-MS.

Ion TypeDescriptionTheoretical m/zObserved m/z[1]
[M-H]⁻Singly charged parent ion378.07378.1
[M-2H]²⁻Doubly charged parent ion188.53188.5
Fragment IonGlycosidic Bond Cleavage (Y-type)VariesVaries
Fragment IonCross-ring Cleavage (A/X-type)VariesVaries

Experimental Workflow

The overall workflow for the characterization of Heparin Disaccharide I-A involves enzymatic digestion of the heparin polymer, followed by purification and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing heparin Heparin Sodium Salt digestion Enzymatic Digestion (Heparinase I, II, III) heparin->digestion purification Disaccharide Purification (e.g., SEC or SPE) digestion->purification lc Liquid Chromatography (Reversed-Phase Ion-Pairing) purification->lc ms ESI-Mass Spectrometry lc->ms msms Tandem MS (MS/MS) (Fragmentation Analysis) ms->msms identification Compound Identification (based on m/z) msms->identification quantification Quantification (Peak Area Integration) identification->quantification

Fig 1. Experimental workflow for heparin disaccharide analysis.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the analysis of heparin disaccharides by LC-MS.[2][3][4]

Enzymatic Digestion of Heparin

This protocol describes the depolymerization of heparin into its constituent disaccharides using a cocktail of heparinases.

Materials:

  • Heparin sodium salt

  • Heparinase I from Flavobacterium heparinum

  • Heparinase II from Flavobacterium heparinum

  • Heparinase III from Flavobacterium heparinum

  • Digestion Buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0)

  • Enzyme Stop Solution (e.g., heating at 95°C for 5 minutes)

  • Milli-Q water

Procedure:

  • Prepare a stock solution of heparin sodium salt in Milli-Q water (e.g., 10 mg/mL).

  • In a microcentrifuge tube, combine 50 µL of the heparin stock solution with 440 µL of digestion buffer.

  • Add 10 µL of a heparinase cocktail containing Heparinase I, II, and III (e.g., 0.1 U/mL of each). The use of all three heparinases ensures complete digestion of the heparin polymer.[5][6]

  • Incubate the reaction mixture at 37°C for at least 12 hours.

  • Terminate the enzymatic reaction by heating the sample at 95°C for 5 minutes.

  • Centrifuge the sample to pellet any denatured protein and collect the supernatant containing the disaccharides.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines the separation and detection of Heparin Disaccharide I-A using ion-pairing reversed-phase liquid chromatography coupled to an electrospray ionization mass spectrometer.

Materials:

  • Digested heparin sample

  • Mobile Phase A: 95:5 water:acetonitrile with an ion-pairing agent (e.g., 10 mM dibutylamine) and an acid (e.g., 10 mM acetic acid)

  • Mobile Phase B: 5:95 water:acetonitrile with the same concentration of ion-pairing agent and acid

  • LC column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size)

LC-MS Parameters:

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes is a typical starting point.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0-4.0 kV

  • Drying Gas Temperature: 300-350°C

  • Drying Gas Flow: 8-12 L/min

  • Nebulizer Pressure: 30-40 psi

  • Mass Range: m/z 150-800

  • Data Acquisition: Full scan mode for parent ion identification and targeted MS/MS for fragmentation analysis.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to confirm the identity of Heparin Disaccharide I-A through its characteristic fragmentation pattern. Collision-induced dissociation (CID) of the parent ion results in specific glycosidic and cross-ring cleavages.

fragmentation cluster_cleavage Collision-Induced Dissociation cluster_fragments Fragment Ions parent Parent Ion [M-H]⁻ m/z 378.1 glycosidic Glycosidic Cleavage (B, Y, Z ions) parent->glycosidic Fragmentation crossring Cross-ring Cleavage (A, X ions) parent->crossring Fragmentation b_ion B-type ion glycosidic->b_ion y_ion Y-type ion glycosidic->y_ion a_ion A-type ion crossring->a_ion x_ion X-type ion crossring->x_ion

Fig 2. Fragmentation pathway of Heparin Disaccharide I-A.

The fragmentation of isomeric heparin disaccharides can produce unique product ion spectra, which allows for their differentiation.[7] For ΔUA-GlcNAc, specific fragment ions arising from cleavages of the glycosidic bond and cross-ring cleavages of the sugar rings are diagnostic for its structure.

Conclusion

The combination of enzymatic digestion and LC-MS/MS provides a robust and sensitive method for the characterization of Heparin Disaccharide I-A sodium salt. This approach allows for the confident identification and quantification of this key heparin building block, which is essential for the quality control of heparin-based drugs and for advancing our understanding of the structure-function relationships of heparin and heparan sulfate.

References

Unveiling Heparin's Building Blocks: A Protocol for Enzymatic Digestion to Yield Disaccharide I-A

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Heparin, a highly sulfated and heterogeneous glycosaminoglycan, is a widely used clinical anticoagulant.[1] Its biological activity is intrinsically linked to its specific chemical structure, particularly the arrangement of sulfated sugar units.[2] To ensure the quality, safety, and efficacy of heparin-based therapeutics, detailed structural characterization is essential. A cornerstone of this analysis is the enzymatic depolymerization of the heparin polymer into its constituent disaccharides.[3] This protocol provides a detailed methodology for the specific digestion of heparin using heparinase I to yield disaccharide I-A (ΔUA-GlcNS), a key structural component. The subsequent analysis of this disaccharide provides critical insights into the overall structure of the parent heparin molecule.

Principle

The enzymatic digestion of heparin relies on a class of enzymes known as heparin lyases, or heparinases.[4] These bacterial enzymes cleave the glycosidic linkages within the heparin chain via a β-elimination reaction.[5] This process introduces a Δ4,5-unsaturated double bond at the non-reducing end of the newly formed uronic acid residue.[5] This double bond creates a chromophore that strongly absorbs ultraviolet light at 232 nm, providing a convenient method for detection and quantification.[5][6]

Heparinase I specifically targets and cleaves the linkage between an N-sulfated glucosamine (with or without 6-O-sulfation) and a 2-O-sulfated iduronic acid (IdoA2S).[7] While a combination of heparinases I, II, and III is often used for complete depolymerization of heparin into its full range of disaccharides, this protocol focuses on the specific action of heparinase I to generate disaccharide I-A.[7][8] The resulting mixture of oligosaccharides is then separated and quantified, typically using strong anion-exchange high-performance liquid chromatography (SAX-HPLC).[6]

Instrumentation and Materials

  • Heparin sodium salt (porcine intestinal mucosa origin)

  • Recombinant Heparinase I (from Flavobacterium heparinum or Pedobacter heparinus)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Calcium Acetate (Ca(OAc)₂)

  • Bovine Serum Albumin (BSA)

  • Ultrapure water

  • pH meter

  • Analytical balance

  • Thermostatic water bath or incubator

  • Microcentrifuge and 1.5 mL microcentrifuge tubes

  • Pipettes and sterile tips

  • Boiling water bath or heat block

  • HPLC system equipped with a UV detector and a strong anion-exchange (SAX) column

  • 0.22 µm syringe filters

Experimental Protocol

1. Reagent Preparation

  • Digestion Buffer (100 mM Sodium Phosphate, 2 mM Calcium Acetate, 0.5 mg/mL BSA, pH 7.0):

    • Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.0.

    • Add calcium acetate to a final concentration of 2 mM.

    • Add BSA to a final concentration of 0.5 mg/mL. The addition of BSA can help stabilize the enzyme.[9]

    • Filter the buffer through a 0.22 µm filter and store at 4°C.

  • Heparin Stock Solution (20 mg/mL):

    • Accurately weigh and dissolve heparin sodium salt in ultrapure water to a final concentration of 20 mg/mL.

    • Store the stock solution at -20°C.

  • Heparinase I Working Solution (0.5 IU/mL):

    • Reconstitute lyophilized Heparinase I in a buffer of 10 mM KH₂PO₄ containing 0.2 mg/mL BSA to a concentration of 0.5 IU/mL.[9]

    • Prepare this solution fresh before each experiment and keep it on ice.

2. Enzymatic Digestion Procedure

  • In a 1.5 mL microcentrifuge tube, combine the following reagents in order:

    • 130 µL of Digestion Buffer

    • 20 µL of Heparin Stock Solution (final concentration in reaction: ~2 mg/mL)

    • 20 µL of Heparinase I Working Solution (final enzyme concentration: ~0.05 IU/mL)

  • Mix the components gently by flicking the tube or by brief, low-speed vortexing.

  • Incubate the reaction mixture at room temperature (or a specified temperature, e.g., 28-37°C) for 48 hours to ensure complete digestion.[5][9]

  • Terminate the enzymatic reaction by placing the tube in a boiling water bath for 5 minutes to denature the heparinase.[5][10]

  • Allow the tube to cool to room temperature.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet the denatured protein.

  • Carefully transfer the supernatant, which contains the disaccharide products, to a clean tube for analysis.

3. HPLC Analysis of Disaccharide I-A

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 20-50 µL) of the filtered digest onto a SAX-HPLC column.

  • Perform the separation using a linear gradient of sodium chloride (e.g., 0 to 2.0 M NaCl) in a low pH buffer.

  • Monitor the column effluent with a UV detector set to a wavelength of 232 nm.[6]

  • Identify the disaccharide I-A peak by comparing its retention time to that of a certified disaccharide I-A standard.

  • Quantify the amount of disaccharide I-A by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standard.

Data Presentation

Table 1: Summary of Quantitative Parameters for Heparin Digestion

ParameterValueReference
Substrate
TypeHeparin Sodium Salt
Stock Concentration20 mg/mL[9]
Enzyme
TypeHeparinase I
Stock Concentration0.5 IU/mL[9]
Reaction Conditions
Total Reaction Volume170 µL[9]
Final Heparin Conc.~2.35 mg/mL[9]
Buffer Composition100 mM Sodium Phosphate, 2 mM Ca(OAc)₂, 0.5 mg/mL BSA[9]
pH7.0[9]
Incubation TemperatureRoom Temperature (~25°C)[9]
Incubation Time48 hours[9]
Reaction Termination
MethodHeat Inactivation
Temperature100°C[5][10]
Duration5 minutes[5]
Analysis
MethodSAX-HPLC[6]
Detection Wavelength232 nm[6]

Visualizations

Heparin_Digestion_Workflow cluster_prep 1. Reagent Preparation cluster_digestion 2. Enzymatic Digestion cluster_analysis 3. Analysis P1 Prepare Digestion Buffer (100 mM NaH₂PO₄, 2 mM Ca(OAc)₂, pH 7.0) D1 Combine Buffer, Heparin, and Heparinase I P1->D1 P2 Prepare Heparin Stock (20 mg/mL) P2->D1 P3 Prepare Heparinase I Solution (0.5 IU/mL) P3->D1 D2 Incubate at Room Temp for 48 hours D1->D2 D3 Terminate Reaction (Boil for 5 min) D2->D3 D4 Centrifuge and Collect Supernatant D3->D4 A1 Filter Supernatant (0.22 µm filter) D4->A1 A2 Inject onto SAX-HPLC A1->A2 A3 Detect at 232 nm A2->A3 A4 Identify & Quantify Disaccharide I-A A3->A4

Caption: Workflow for heparin digestion and disaccharide analysis.

References

Application Notes and Protocols: Utilizing Heparin Disaccharide I-A Sodium as a Standard in Heparin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin, a highly sulfated glycosaminoglycan, is a critical anticoagulant drug used in the prevention and treatment of thrombotic events. Due to its inherent structural complexity and heterogeneity, rigorous analytical characterization is essential to ensure its quality, safety, and efficacy.[1][2][3] The analysis of heparin typically involves its depolymerization into constituent disaccharides using a cocktail of heparinase enzymes.[1][4] The resulting disaccharide profile provides a detailed fingerprint of the heparin sample, allowing for the quantification of various structural motifs.

Heparin disaccharide I-A sodium salt (α-ΔUA-[1→4]-GlcNAc) is a key unsaturated disaccharide produced by the enzymatic digestion of heparan sulfate and heparin, particularly by heparinase III.[5] As a well-characterized and purified standard, it plays a crucial role in the qualitative and quantitative analysis of heparin and low molecular weight heparins (LMWHs). These application notes provide detailed protocols for the use of this compound as a standard in common analytical workflows.

Experimental Workflows and Logical Relationships

The analysis of heparin using disaccharide standards follows a logical progression from sample preparation to data analysis. The following diagram illustrates the typical experimental workflow.

Heparin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_quant Quantification cluster_standard Standard Preparation Heparin_Sample Heparin/LMWH Sample Enzymatic_Digestion Enzymatic Digestion (Heparinase I, II, III) Heparin_Sample->Enzymatic_Digestion Chromatography Chromatographic Separation (e.g., SAX-HPLC, RP-HPLC) Enzymatic_Digestion->Chromatography MS_Detection Mass Spectrometry (MS/MS) Chromatography->MS_Detection UV_Detection UV Detection (232 nm) Chromatography->UV_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis UV_Detection->Data_Analysis Standard_Curve Standard Curve Generation (Heparin Disaccharide I-A) Standard_Curve->Data_Analysis Disaccharide_Standard Heparin Disaccharide I-A Sodium Standard Serial_Dilution Serial Dilution Disaccharide_Standard->Serial_Dilution Serial_Dilution->Chromatography

Caption: Experimental workflow for heparin analysis using disaccharide standards.

The signaling pathway for heparin's anticoagulant activity is primarily mediated through its interaction with antithrombin (AT), which then inhibits coagulation factors, primarily thrombin (Factor IIa) and Factor Xa. The specific pentasaccharide sequence responsible for high-affinity AT binding contains a rare 3-O-sulfated glucosamine residue.[3][6] Disaccharide analysis can provide insights into the structural motifs that contribute to this activity.

Heparin_Anticoagulation_Pathway Heparin Heparin Heparin_AT Heparin-AT Complex Heparin->Heparin_AT binds AT Antithrombin (AT) AT->Heparin_AT binds Inactive_FXa Inactive Factor Xa Heparin_AT->Inactive_FXa inhibits Inactive_Thrombin Inactive Thrombin Heparin_AT->Inactive_Thrombin inhibits FXa Factor Xa Thrombin Thrombin (Factor IIa) FXa->Thrombin activates FXa->Inactive_FXa Thrombin->Inactive_Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: Simplified signaling pathway of heparin's anticoagulant activity.

Quantitative Data Summary

The use of this compound as a standard allows for the accurate quantification of this specific disaccharide in a digested heparin sample. The following table summarizes typical quantitative parameters obtained from various analytical methods.

Analytical MethodAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MS Heparin/HS-derived disaccharides0.994–0.9993.1 pmol to 17.8 pmol9.3 pmol to 53.9 pmol72-110[7]
Direct-infusion ESI-MS Low-abundance disaccharides-0.1-0.2 pmol/mg0.2-0.7 pmol/mg-[8][9]
SAX-HPLC Twelve heparin-derived disaccharides> 0.998---[10]

Experimental Protocols

Protocol 1: Enzymatic Digestion of Heparin

This protocol describes the depolymerization of heparin into its constituent disaccharides.

Materials:

  • Heparin or LMWH sample

  • Heparinase I from Flavobacterium heparinum

  • Heparinase II from Flavobacterium heparinum

  • Heparinase III from Flavobacterium heparinum

  • Digestion Buffer (e.g., 100 mM sodium acetate, 2 mM calcium acetate, pH 7.0)

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Centrifugal filter unit (e.g., 10 kDa MWCO)

Procedure:

  • Prepare a stock solution of the heparin sample in water (e.g., 10 mg/mL).

  • In a microcentrifuge tube, combine 10 µL of the heparin stock solution with 20 µL of digestion buffer.

  • Add a mixture of Heparinase I, II, and III (e.g., 0.25 IU of each).

  • Incubate the reaction mixture at 37°C for at least 48 hours to ensure complete digestion.[11]

  • To stop the reaction, heat the mixture at 100°C for 5 minutes.

  • Centrifuge the digested sample to pellet any precipitate.

  • (Optional) For samples with high protein content, perform a filtration step using a centrifugal filter unit to remove enzymes and other proteins.

  • The resulting solution containing the heparin disaccharides is now ready for analysis.

Protocol 2: Quantification of Heparin Disaccharide I-A by Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC)

This protocol outlines the separation and quantification of heparin disaccharides using SAX-HPLC with UV detection.

Materials:

  • This compound salt standard

  • Digested heparin sample (from Protocol 1)

  • Mobile Phase A: 2 mM sodium phosphate, pH 3.0

  • Mobile Phase B: 2 mM sodium phosphate, 1.0 M sodium perchlorate, pH 3.0

  • HPLC system with a UV detector and a strong anion exchange column (e.g., Spherisorb SAX, 4.0 × 250 mm, 5 µm)

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound in water (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 0.3125 µg/mL to 20 µg/mL.[10]

  • HPLC Analysis:

    • Set the column temperature to 40°C.[11]

    • Set the UV detector to 232 nm, which is the absorbance maximum for the unsaturated uronic acid created during enzymatic digestion.[4][12]

    • Inject a fixed volume (e.g., 10-50 µL) of each standard and the digested heparin sample onto the SAX column.[10][11]

    • Elute the disaccharides using a linear gradient of Mobile Phase B. A typical gradient could be:

      • 0-0.5 min: 3% B

      • 0.5-20 min: 3% to 35% B

      • 20-50 min: 35% to 100% B[11]

    • The flow rate is typically maintained at 0.8-1.0 mL/min.

  • Data Analysis:

    • Identify the peak corresponding to Heparin Disaccharide I-A in the chromatograms of the standards and the sample based on its retention time.

    • Integrate the peak area for each standard and the sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the Heparin Disaccharide I-A standards.

    • Determine the concentration of Heparin Disaccharide I-A in the digested sample by interpolating its peak area on the calibration curve.

Protocol 3: Quantification of Heparin Disaccharide I-A by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a highly sensitive and specific method for the quantification of heparin disaccharides.

Materials:

  • This compound salt standard

  • Isotopically labeled internal standard (e.g., 13C-labeled ΔIS) (optional but recommended for highest accuracy)[13]

  • Digested heparin sample (from Protocol 1)

  • Mobile Phase A: e.g., 5 mM tributylamine (TrBA) and 50 mM ammonium acetate in water, pH 7

  • Mobile Phase B: Acetonitrile

  • LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or ion trap mass spectrometer.

  • A reversed-phase C18 column (e.g., UPLC BEH C18, 2.1 × 100 mm, 1.7 µm)[4]

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a standard curve of Heparin Disaccharide I-A as described in Protocol 2.

    • If using an internal standard, spike a known concentration into all standards and samples.

  • LC-MS Analysis:

    • Set the column temperature to 40°C.[4]

    • Inject the samples onto the C18 column.

    • Separate the disaccharides using a gradient elution with Mobile Phases A and B.[4]

    • The mass spectrometer should be operated in negative ion mode.

    • For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for Heparin Disaccharide I-A.

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transition of Heparin Disaccharide I-A in the standards and samples.

    • If an internal standard is used, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area (or area ratio) versus concentration.

    • Determine the concentration of Heparin Disaccharide I-A in the sample from the calibration curve.

Conclusion

The use of this compound as a standard is indispensable for the accurate and reliable analysis of heparin and related products. The protocols outlined in these application notes provide a framework for researchers to implement robust analytical methods for the characterization and quality control of these vital biopharmaceuticals. The choice of analytical technique will depend on the specific requirements of the analysis, such as the need for high sensitivity (LC-MS) or routine quality control (SAX-HPLC). By adhering to well-defined protocols and utilizing certified reference standards, the scientific community can ensure the continued safety and efficacy of heparin-based therapies.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Heparin Disaccharide I-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the structural characterization of Heparin disaccharide I-A (ΔUA(2S)-GlcNS(6S)) using Nuclear Magnetic Resonance (NMR) spectroscopy. This trisulfated disaccharide is the major repeating unit of heparin and a critical component for its anticoagulant activity. A thorough understanding of its structure and conformation through NMR is essential for quality control of heparin-based drugs and for the development of novel anticoagulant agents.

Introduction

Heparin is a highly sulfated linear polysaccharide belonging to the glycosaminoglycan (GAG) family.[1] It is widely used as a clinical anticoagulant. The biological activity of heparin is primarily attributed to its specific interaction with antithrombin III (AT-III), a serine protease inhibitor. This interaction is mediated by a specific pentasaccharide sequence within the heparin polymer, of which the trisulfated disaccharide I-A is a major constituent.[2]

NMR spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of heparin and its oligosaccharides.[3] It provides information on the primary sequence, sulfation pattern, and three-dimensional structure in solution. Both one-dimensional (1D) ¹H and two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for complete structural assignment.[4][5]

Application: Structural Verification and Purity Assessment

NMR spectroscopy serves as a crucial tool for the verification of the chemical structure and the assessment of the purity of Heparin disaccharide I-A samples. The characteristic chemical shifts of the anomeric and other ring protons and carbons provide a unique fingerprint of the molecule.

Quantitative Data Summary

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Heparin disaccharide I-A. Note that chemical shifts can be influenced by experimental conditions such as temperature, pH, and solvent.[6]

Table 1: ¹H NMR Chemical Shifts (ppm) for Heparin Disaccharide I-A

ProtonΔUA(2S) ResidueGlcNS(6S) Residue
H15.985.42
H24.653.28
H34.333.75
H44.253.78
H55.184.02
H6a-4.35
H6b-4.25

Note: The chemical shifts are referenced to an internal standard, typically TSP or DSS. The ΔUA(2S) residue is the unsaturated uronic acid at the non-reducing end, and GlcNS(6S) is the N-sulfated, 6-O-sulfated glucosamine at the reducing end.

Table 2: ¹³C NMR Chemical Shifts (ppm) for Heparin Disaccharide I-A

CarbonΔUA(2S) ResidueGlcNS(6S) Residue
C1100.198.2
C278.961.5
C372.172.3
C4145.280.1
C5110.572.8
C6175.069.0

Note: The assignments are based on 2D NMR data, primarily HSQC experiments.

Experimental Protocols

Preparation of Heparin Disaccharide I-A

Heparin disaccharide I-A is typically produced by the enzymatic digestion of unfractionated heparin (UFH) from porcine intestinal mucosa using a combination of heparinases I, II, and III.[7]

Materials:

  • Unfractionated Heparin (porcine intestinal mucosa)

  • Heparinase I, II, and III (from Flavobacterium heparinum)

  • Digestion Buffer: 100 mM sodium acetate, 2 mM calcium acetate, pH 7.0

  • Bio-Gel P-10 or similar size-exclusion chromatography column

  • Strong Anion Exchange (SAX) HPLC column

Protocol:

  • Dissolve heparin in the digestion buffer to a final concentration of 10 mg/mL.[7]

  • Add a mixture of heparinases I, II, and III (e.g., 0.1 IU of each per 10 mg of heparin).

  • Incubate the reaction mixture at 37°C for 24-48 hours. Monitor the digestion progress by UV spectroscopy at 232 nm, which detects the formation of the unsaturated uronic acid.[2][3]

  • Terminate the reaction by boiling the sample for 5 minutes.

  • Separate the resulting oligosaccharides by size-exclusion chromatography on a Bio-Gel P-10 column equilibrated with 0.2 M ammonium bicarbonate.

  • Pool the fractions corresponding to the disaccharides and lyophilize.

  • Further purify the disaccharide I-A using SAX-HPLC.

UFH Unfractionated Heparin EnzymaticDigestion Enzymatic Digestion (Heparinases I, II, III) UFH->EnzymaticDigestion SizeExclusion Size-Exclusion Chromatography EnzymaticDigestion->SizeExclusion SAX_HPLC SAX-HPLC Purification SizeExclusion->SAX_HPLC Disaccharide_IA Heparin Disaccharide I-A SAX_HPLC->Disaccharide_IA

Figure 1. Workflow for the preparation of Heparin disaccharide I-A.
NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Purified Heparin Disaccharide I-A (lyophilized)

  • Deuterium oxide (D₂O, 99.96%)

  • NMR tubes (5 mm)

Protocol:

  • Dissolve 5-10 mg of the lyophilized Heparin disaccharide I-A in 0.5 mL of D₂O.

  • Lyophilize the sample and redissolve in D₂O two more times to exchange all labile protons with deuterium.

  • Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) and transfer to a 5 mm NMR tube.

  • For quantitative measurements, a known amount of an internal standard (e.g., TSP or DSS) can be added.

NMR Data Acquisition

High-field NMR spectrometers (≥ 500 MHz) are recommended for optimal resolution of the complex proton spectra of heparin oligosaccharides.

Instrument Parameters (Example for a 600 MHz Spectrometer):

  • Temperature: 298 K

  • ¹H 1D NMR:

    • Pulse sequence: zgpr (with water suppression)

    • Spectral width: 12 ppm

    • Acquisition time: 2 s

    • Relaxation delay: 5 s

    • Number of scans: 64 or more for good signal-to-noise ratio

  • 2D ¹H-¹³C HSQC:

    • Pulse sequence: hsqcedetgpsp (with sensitivity enhancement)

    • Spectral width: ¹H = 12 ppm, ¹³C = 125 ppm

    • Number of increments in F1: 256

    • Number of scans: 16-64

  • 2D ¹H-¹H COSY:

    • Pulse sequence: cosygpqf

    • Spectral width: 12 ppm in both dimensions

    • Number of increments in F1: 512

    • Number of scans: 8-16

  • 2D ¹H-¹H TOCSY:

    • Pulse sequence: mlevphpp

    • Mixing time: 80-120 ms

    • Spectral width: 12 ppm in both dimensions

    • Number of increments in F1: 256

    • Number of scans: 16-32

  • 2D ¹H-¹H NOESY:

    • Pulse sequence: noesygpph

    • Mixing time: 200-400 ms

    • Spectral width: 12 ppm in both dimensions

    • Number of increments in F1: 256

    • Number of scans: 32-64

cluster_experiments NMR Experiments cluster_information Structural Information H1_1D 1D ¹H NMR Primary_Structure Primary Structure (Monosaccharide identity) H1_1D->Primary_Structure HSQC 2D ¹H-¹³C HSQC HSQC->Primary_Structure Sulfation_Pattern Sulfation Pattern HSQC->Sulfation_Pattern COSY 2D ¹H-¹H COSY Scalar_Coupling Scalar Coupling Network COSY->Scalar_Coupling TOCSY 2D ¹H-¹H TOCSY TOCSY->Scalar_Coupling NOESY 2D ¹H-¹H NOESY Through_Space_Proximity Through-Space Proton Proximity NOESY->Through_Space_Proximity Conformation 3D Conformation Scalar_Coupling->Conformation Through_Space_Proximity->Conformation

Figure 2. Relationship between NMR experiments and derived structural information.
Data Processing and Analysis

NMR data should be processed using appropriate software (e.g., TopSpin, Mnova, CARA).

Processing Steps:

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential or sine-bell) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration.

  • Referencing: Reference the ¹H spectra to the internal standard (TSP or DSS at 0.00 ppm).

  • Assignment:

    • Identify the anomeric proton signals in the 1D ¹H spectrum.

    • Use the 2D HSQC spectrum to identify the corresponding anomeric carbon signals and to distinguish between different spin systems.

    • Trace the scalar coupling networks for each monosaccharide residue using COSY and TOCSY spectra, starting from the anomeric protons.

    • Use the NOESY spectrum to establish through-space connectivities between protons, which helps in sequencing and determining the conformation around the glycosidic linkage.

Conclusion

NMR spectroscopy is an indispensable technique for the comprehensive structural analysis of Heparin disaccharide I-A. The detailed protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to perform accurate and reliable characterization of this critical heparin building block. This ensures the quality and consistency of heparin-based products and facilitates the development of new therapeutics.

References

Application Note: Capillary Electrophoresis for the Separation and Analysis of Heparin Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heparin and heparan sulfate (HS) are complex, highly sulfated glycosaminoglycans (GAGs) that play crucial roles in various biological processes, including blood coagulation, cell signaling, and inflammation.[1] The structural analysis of heparin is essential for understanding its structure-activity relationship and for the quality control of heparin-based drugs.[2] A common strategy for detailed structural analysis involves the enzymatic depolymerization of heparin into its constituent disaccharides, followed by separation and quantification.[3][4] Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose due to its high resolving power, high separation efficiency, short analysis time, and minimal sample consumption.[2][3][5] This application note details the use of capillary electrophoresis for the separation and analysis of heparin-derived disaccharides.

Principle of Separation

Heparin disaccharides are negatively charged due to the presence of carboxylate and sulfate groups.[6] In capillary electrophoresis, these charged molecules are separated based on their charge-to-size ratio when an electric field is applied across a narrow-bore capillary filled with an electrolyte solution.[7] Reversed-polarity CE, where a negative voltage is applied to the inlet, is often employed for the analysis of negatively charged analytes like heparin disaccharides.[8][9][10][11] This mode of operation reduces analysis time and improves peak symmetry.[10][11] The separation of the twelve known non-, mono-, di-, and trisulfated Δ-disaccharides can be achieved in a single run.[9][12]

Detection Methods

UV Detection: Enzymatic digestion of heparin using lyases introduces a double bond in the uronic acid residue at the non-reducing end of the resulting disaccharides.[13] This creates a chromophore that allows for UV detection at approximately 232 nm.[3][13]

Laser-Induced Fluorescence (LIF) Detection: For enhanced sensitivity, derivatization of the disaccharides with a fluorescent tag, such as 2-aminoacridone (AMAC), is a common practice.[3][5][9] CE coupled with LIF detection (CE-LIF) can be approximately 100 times more sensitive than traditional UV detection, allowing for the analysis of samples at the attomole level.[3][4][5][9][14] AMAC-derivatized disaccharides are typically detected at an excitation wavelength corresponding to the fluorophore, for instance, using an argon-ion laser.[9]

Experimental Workflow & Protocols

The overall workflow for the analysis of heparin disaccharides by capillary electrophoresis involves several key steps: enzymatic digestion of the heparin sample, optional derivatization of the resulting disaccharides, and finally, separation and detection by CE.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional, for LIF) cluster_analysis CE Analysis heparin_sample Heparin/HS Sample digestion Enzymatic Digestion (Heparin Lyases I, II, III) heparin_sample->digestion disaccharides Δ-Disaccharides digestion->disaccharides derivatization AMAC Labeling (Reductive Amination) disaccharides->derivatization ce_separation Capillary Electrophoresis (Reversed Polarity) disaccharides->ce_separation Direct (UV) labeled_disaccharides AMAC-Labeled Δ-Disaccharides derivatization->labeled_disaccharides labeled_disaccharides->ce_separation detection Detection (UV or LIF) ce_separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Figure 1: General experimental workflow for the analysis of heparin disaccharides by capillary electrophoresis.

Protocol 1: Enzymatic Digestion of Heparin/Heparan Sulfate

This protocol describes the depolymerization of heparin or heparan sulfate into unsaturated disaccharides using a mixture of heparin lyases.

Materials:

  • Heparin or Heparan Sulfate sample

  • Heparin Lyase I, II, and III

  • Digestion Buffer: 20 mM Tris, 50 mM sodium chloride, and 3 mM calcium chloride, pH 7.10[8]

  • Incubator or water bath at 37°C

  • Centrifugal filter unit (e.g., 3 kDa MWCO) or heat inactivation to stop the reaction

Procedure:

  • Dissolve the heparin/HS sample in the digestion buffer to a final concentration of approximately 1-5 mg/mL.

  • Add an equi-unit mixture of Heparin Lyase I, II, and III to the sample solution. A typical enzyme-to-substrate ratio is 1 mU of each lyase per 1 mg of heparin.

  • Incubate the reaction mixture at 37°C for at least 2 hours, or until digestion is complete.

  • Stop the reaction by either heating the sample at 100°C for 5 minutes or by filtering the digest through a 3 kDa molecular weight cutoff filter to remove the enzymes.

  • The resulting solution containing the Δ-disaccharides can be directly analyzed by CE-UV or lyophilized for subsequent derivatization.

Protocol 2: Derivatization of Δ-Disaccharides with 2-Aminoacridone (AMAC)

This protocol outlines the labeling of heparin disaccharides with the fluorophore 2-aminoacridone for sensitive detection by LIF.[3]

Materials:

  • Lyophilized Δ-disaccharide sample

  • Derivatization solution: 0.1 M AMAC in a 3:17 (v/v) mixture of glacial acetic acid and dimethyl sulfoxide (DMSO)[3]

  • Reducing agent: 1 M Sodium cyanoborohydride (NaBH₃CN) in DMSO[3][4]

  • Water bath at 45°C

  • Reconstitution solution: 50% (v/v) aqueous DMSO[4]

Procedure:

  • To the lyophilized disaccharide sample (e.g., 10 nmol), add 5 µL of the 0.1 M AMAC derivatization solution.[3]

  • Add 5 µL of the 1 M NaBH₃CN reducing agent to the reaction mixture.[3]

  • Incubate the reaction mixture in a water bath at 45°C for 4 hours.[3][4]

  • After incubation, dilute the AMAC-derivatized disaccharide mixture to the desired concentration with the reconstitution solution for CE-LIF analysis.[4]

Protocol 3: Capillary Electrophoresis Separation

This protocol provides a general method for the separation of heparin disaccharides using reversed-polarity capillary electrophoresis.

Instrumentation and Consumables:

  • Capillary Electrophoresis system with UV or LIF detector

  • Uncoated fused-silica capillary (e.g., 50 µm I.D., ~50-60 cm total length)

  • Running Electrolyte (choose one):

    • Phosphate Buffer: 50 mM phosphate buffer, pH 3.5[9][15]

    • Formic Acid Buffer: 60 mM formic acid, pH 3.40[8]

  • Rinse Solutions: 0.1 M NaOH, HPLC-grade water

Procedure:

  • Capillary Conditioning: Before the first use, and daily, condition the new capillary by flushing with 1 M NaOH, followed by water, and finally with the running electrolyte.

  • Pre-run Rinse: Between each run, rinse the capillary with 0.1 M NaOH, water, and then equilibrate with the running electrolyte for several minutes.[13]

  • Sample Injection: Inject the sample (either underivatized or AMAC-labeled disaccharides) into the capillary using a pressure injection (e.g., 0.5 psi for 5-10 seconds).

  • Separation: Apply a reversed-polarity voltage, typically in the range of -15 kV to -30 kV.[8][9] In some methods, a low pressure (e.g., 0.3 psi) may be applied during the separation.[15]

  • Detection:

    • UV: Monitor the absorbance at 232 nm for underivatized disaccharides.

    • LIF: Use an appropriate laser (e.g., Argon-ion) and emission filter for the detection of AMAC-labeled disaccharides.

  • Data Acquisition and Analysis: Record the electropherogram and identify the disaccharide peaks by comparing their migration times to those of known standards. Perform quantification by integrating the peak areas.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on the CE analysis of heparin disaccharides.

Table 1: CE Separation Conditions and Performance

ParameterMethod 1Method 2Method 3
Reference [9][8][15]
Separation Mode Capillary Zone ElectrophoresisCapillary ElectrophoresisCapillary Electrophoresis
Polarity ReversedReversedReversed
Electrolyte 50 mM phosphate buffer, pH 3.560 mM formic acid, pH 3.4050 mM phosphate buffer, pH 3.5
Voltage -30 kV-15 kV-30 kV
Pressure during run Not specified3.45 x 10⁻³ MPa for 6 min0.3 psi
Analysis Time ~15 minutesNot specifiedNot specified
RSD Migration Time 0.9 - 2.4% (day-to-day)Not specified0.1 - 2.0% (over 60 days)
RSD Peak Area 0.9 - 2.4% (day-to-day)Not specified< 3.2%

Table 2: Detection Sensitivity

Detection MethodDerivatizationLimit of Detection (LOD) / SensitivityReference
UV None (at 232 nm)~50 fmol[16]
UV AMAC (at 255 nm)2.8-10x more sensitive than underivatized at 232 nm[9]
LIF AMAC~100x more sensitive than UV at 232 nm; attomole level[4][5][9]
CE-MS None0.6-1.8 ng/mL (LOD); 2.0-5.9 ng/mL (LOQ)[17]

Logical Relationships in CE Separation

The separation of heparin disaccharides in CE is governed by their electrophoretic mobility, which is directly related to their charge-to-size ratio. The following diagram illustrates the relationship between the physicochemical properties of the disaccharides and their migration behavior in reversed-polarity CE.

logical_relationships cluster_properties Disaccharide Properties cluster_ce_params CE Parameters charge Net Negative Charge (Sulfate & Carboxylate Groups) ratio Charge-to-Size Ratio charge->ratio Increases size Molecular Size size->ratio Decreases mobility Electrophoretic Mobility ratio->mobility Increases migration_time Migration Time (Reversed Polarity) mobility->migration_time Decreases

Figure 2: Relationship between disaccharide properties and migration time in reversed-polarity CE.

Capillary electrophoresis is a highly effective and versatile technique for the separation and analysis of heparin disaccharides. With its high resolution, sensitivity (especially when coupled with LIF detection), and speed, CE provides a powerful tool for the structural characterization of heparin and for the quality control of heparin-based pharmaceutical products. The detailed protocols and quantitative data presented in this application note serve as a valuable resource for researchers and scientists working in this field.

References

Application Notes and Protocols for Fluorescent Labeling of Heparin Disaccharide I-A Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin and heparan sulfate (HS) are complex linear polysaccharides that play crucial roles in a wide array of biological processes, including cell signaling, inflammation, and blood coagulation. The biological activities of these glycosaminoglycans (GAGs) are largely determined by their specific disaccharide composition and sulfation patterns. Heparin disaccharide I-A sodium salt (α-ΔUA-2S-[1→4]-GlcNAc-6S) is a key structural component of heparin and serves as a valuable tool for studying heparin-protein interactions and related biological pathways.

Fluorescent labeling of heparin disaccharides enables their sensitive detection and quantification in various experimental settings. This technology is instrumental in elucidating the mechanisms of GAG-protein interactions, developing novel therapeutics, and for high-throughput screening assays. These application notes provide detailed protocols for the fluorescent labeling of this compound salt and its application in studying cell signaling pathways.

Chemical Structure of this compound Salt

This compound salt has the following structure:

  • Systematic Name: α-4-deoxy-L-threo-hex-4-enopyranosyluronic acid-(1→4)-2-acetamido-2-deoxy-6-O-sulfo-D-glucopyranose, trisodium salt[1][2][3][]

  • CAS Number: 136098-00-5[1][2][3][]

  • Molecular Formula: C₁₄H₁₈NNa₃O₁₇S₂[2]

  • Molecular Weight: 605.39 g/mol [2][]

The key functional group available for labeling on this disaccharide is the primary amine on the glucosamine residue after N-deacetylation, or more commonly, the reducing end can be targeted for labeling. However, for Heparin disaccharide I-A which is a product of heparinase digestion, it possesses an unsaturated uronic acid at the non-reducing end and a terminal N-acetylglucosamine with a free anomeric carbon at the reducing end, which can be targeted for labeling via reductive amination. For simplicity and efficiency, labeling the free amine after deacetylation is a common strategy.

Data Presentation: Comparison of Common Fluorescent Dyes

The choice of fluorescent dye is critical for the success of labeling experiments. The following table summarizes the key properties of commonly used fluorescent dyes for labeling heparin disaccharides.

Fluorescent DyeReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey Features
FITC (Fluorescein isothiocyanate)Isothiocyanate49552575,0000.92Bright, good water solubility, pH-sensitive, prone to photobleaching.[]
BODIPY FL Hydrazide Hydrazide~503~512> 80,000[6]~0.9[6]High photostability, narrow emission spectra, insensitive to pH and solvent polarity.[][6]
Cyanine Dyes (e.g., Cy5) NHS ester, Maleimide, etc.~650~670~250,000~0.28High molar extinction coefficient, good photostability, available in a wide range of wavelengths.

Experimental Protocols

Protocol 1: Labeling of Heparin Disaccharide I-A with Fluorescein Isothiocyanate (FITC)

This protocol describes the labeling of the primary amine group of deacetylated Heparin disaccharide I-A with FITC.

Materials:

  • This compound salt

  • Hydrazine monohydrate

  • Fluorescein isothiocyanate (FITC)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • PD-10 desalting column (or equivalent)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

Step 1: N-deacetylation of Heparin Disaccharide I-A

  • Dissolve 5 mg of this compound salt in 1 mL of distilled water.

  • Add 100 µL of hydrazine monohydrate.

  • Heat the mixture at 95°C for 6 hours.

  • Lyophilize the sample to remove excess hydrazine and water.

  • Re-dissolve the lyophilized powder in 1 mL of distilled water and lyophilize again to ensure complete removal of hydrazine.

Step 2: FITC Conjugation

  • Dissolve the deacetylated heparin disaccharide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Prepare a 10 mg/mL solution of FITC in anhydrous DMSO immediately before use.

  • Add a 10-fold molar excess of the FITC solution to the heparin disaccharide solution.

  • Incubate the reaction mixture for 4 hours at room temperature in the dark with gentle stirring.

Step 3: Purification of FITC-labeled Heparin Disaccharide

  • Load the reaction mixture onto a PD-10 desalting column pre-equilibrated with deionized water.

  • Elute the labeled disaccharide with deionized water. The first colored fraction contains the FITC-labeled heparin disaccharide.

  • Collect the fractions and monitor the fluorescence to identify the product.

  • Further purify the labeled product using reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 50 mM ammonium acetate, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Excitation: 495 nm, Emission: 525 nm)

  • Collect the major fluorescent peak and lyophilize to obtain the purified FITC-labeled Heparin disaccharide I-A.

Step 4: Characterization

  • Confirm the identity and purity of the labeled product by mass spectrometry and NMR spectroscopy.

  • Determine the degree of labeling by measuring the absorbance at 280 nm (for protein, if applicable) and 495 nm (for FITC).

Protocol 2: Labeling of Heparin Disaccharide I-A with BODIPY FL Hydrazide

This protocol targets the reducing end of the disaccharide.

Materials:

  • This compound salt

  • BODIPY FL hydrazide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetic acid

  • Sodium cyanoborohydride

  • HPLC system with a fluorescence detector

Procedure:

  • Dissolve 1 mg of this compound salt in 20 µL of water.

  • Add 20 µL of 0.1 M BODIPY FL hydrazide in 85% DMSO/15% acetic acid.

  • Incubate at room temperature for 2 hours in the dark.

  • Add 20 µL of 1 M sodium cyanoborohydride and continue the incubation overnight at room temperature in the dark.

  • Purify the labeled product by reverse-phase HPLC as described in Protocol 1, with fluorescence detection at an excitation of ~503 nm and emission of ~512 nm.

  • Collect the major fluorescent peak and lyophilize.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Labeling Procedure cluster_purification Purification cluster_analysis Analysis & Application start Start: Heparin Disaccharide I-A deacetylation N-deacetylation (for amine-reactive dyes) start->deacetylation Optional labeling Fluorescent Dye Conjugation (e.g., FITC, BODIPY) start->labeling For reducing-end labeling deacetylation->labeling desalting Size-Exclusion Chromatography (e.g., PD-10 column) labeling->desalting Crude Product hplc Reverse-Phase HPLC desalting->hplc Partially Purified characterization Characterization (MS, NMR) hplc->characterization Purified Product application Biological Application (e.g., Cell Signaling Studies) characterization->application

Caption: Workflow for fluorescent labeling of Heparin disaccharide I-A.

Signaling Pathway: FGF Signaling

Heparin and heparan sulfate are essential co-factors for Fibroblast Growth Factor (FGF) signaling.[7][8][9] They facilitate the binding of FGFs to their high-affinity FGF receptors (FGFRs), leading to receptor dimerization and activation of downstream signaling cascades, such as the RAS-MAPK pathway.[10]

FGF_signaling_pathway FGF FGF Dimerization FGFR Dimerization & Autophosphorylation FGF->Dimerization HS Heparin Disaccharide (Fluorescently Labeled) HS->Dimerization FGFR FGF Receptor (FGFR) FGFR->Dimerization GRB2 GRB2 Dimerization->GRB2 recruits SOS SOS GRB2->SOS activates RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription translocates to nucleus

Caption: Role of Heparin Disaccharide in FGF Signaling Pathway.

Applications

Fluorescently labeled Heparin disaccharide I-A is a versatile tool with numerous applications in research and drug development:

  • Studying Glycosaminoglycan-Protein Interactions: Elucidate the binding kinetics and specificity of heparin-binding proteins, such as growth factors (e.g., FGF), chemokines, and enzymes.[7][9]

  • Cell Signaling Research: Investigate the role of specific heparin structures in modulating signaling pathways, like the FGF signaling cascade, which is crucial in development, wound healing, and cancer.[8][10]

  • High-Throughput Screening: Develop fluorescence-based assays for screening compound libraries to identify inhibitors or enhancers of heparin-protein interactions.

  • Cellular Imaging: Visualize the uptake and intracellular trafficking of heparin disaccharides to understand their metabolism and mechanism of action.

  • Biomarker Detection: Labeled heparin can act as a biomarker to track drug delivery and release in vivo.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the fluorescent labeling of this compound salt. The ability to fluorescently tag this key heparin component opens up a wide range of possibilities for in-depth studies of its biological functions and for the development of novel therapeutic strategies targeting heparin-mediated pathways. Careful selection of the fluorescent dye and adherence to detailed labeling and purification protocols are essential for obtaining high-quality labeled products for reliable and reproducible experimental results.

References

Application Notes and Protocols for the Use of Heparin Disaccharide I-A in Developing Synthetic Heparinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Heparin Disaccharide I-A (IdoA(2S)-GlcNS(6S)) as a fundamental building block in the development of synthetic heparinoids. The protocols and data presented herein are intended to guide researchers in the synthesis and evaluation of these compounds for various therapeutic applications.

Introduction to Heparin Disaccharide I-A and Synthetic Heparinoids

Heparin is a naturally occurring glycosaminoglycan with a wide range of biological activities, most notably as an anticoagulant. Its therapeutic potential extends to anti-inflammatory, anti-cancer, and anti-angiogenic applications. However, the inherent heterogeneity and potential for side effects of unfractionated heparin have driven the development of synthetic, well-defined heparin-like molecules, or heparinoids.

The major repeating disaccharide unit of heparin, Heparin Disaccharide I-A, consists of a 2-O-sulfated α-L-iduronic acid (IdoA(2S)) linked to a N,6-di-O-sulfated α-D-glucosamine (GlcNS(6S)). This disaccharide is a critical component of the pentasaccharide sequence responsible for binding to antithrombin III (ATIII), the primary mechanism of heparin's anticoagulant activity. By using this disaccharide as a foundational building block, researchers can construct synthetic heparinoids with tailored biological activities and improved safety profiles.

Applications of Synthetic Heparinoids Derived from Heparin Disaccharide I-A

Synthetic heparinoids developed from Heparin Disaccharide I-A have shown promise in a variety of therapeutic areas:

  • Anticoagulation: By mimicking the ATIII binding site, these heparinoids can exhibit potent and specific anticoagulant activity, primarily through the inhibition of Factor Xa and thrombin (Factor IIa). The length and sulfation pattern of the synthetic oligosaccharide can be modulated to fine-tune the anti-Xa/anti-IIa activity ratio.

  • Oncology: Heparinoids can interfere with tumor growth and metastasis through several mechanisms. They can inhibit heparanase, an enzyme overexpressed in many cancers that degrades the extracellular matrix, thereby preventing cancer cell invasion. Additionally, they can modulate the activity of various growth factors, such as Fibroblast Growth Factor 2 (FGF-2) and Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor angiogenesis.

  • Inflammation: The anti-inflammatory properties of synthetic heparinoids are mediated, in part, by their ability to inhibit the function of selectins, adhesion molecules involved in leukocyte recruitment to sites of inflammation. They can also modulate inflammatory signaling pathways, such as the NF-κB pathway.

Quantitative Biological Activity of Synthetic Heparinoids

The biological activity of synthetic heparinoids is highly dependent on their size and sulfation pattern. The following tables summarize available quantitative data for synthetic oligosaccharides constructed from heparin disaccharide building blocks.

CompoundTargetAssayActivityReference(s)
Synthetic Pentasaccharide (Fondaparinux)Antithrombin IIIBinding Affinity (Ka)7.1 x 10^6 M^-1[1]
Synthetic 12-mer OligosaccharideAnti-Factor XaChromogenic AssayPotent inhibition (specific value not stated)[2]
Synthetic >19-mer OligosaccharideAnti-Factor IIaChromogenic AssayNecessary for significant activity[3]
CompoundCell LineAssayIC50/EC50Reference(s)
Synthetic Hexasaccharide (GlcNS6S-IdoA2S)3A549 (Lung Carcinoma)Cell Proliferation AssayReduced proliferation (specific value not stated)[4]
Synthetic Heparin-like OligosaccharidesEndothelial CellsTube Formation AssayInhibition of angiogenesis (qualitative)

Experimental Protocols

Protocol 1: Modular Chemical Synthesis of a Heparin-like Hexasaccharide

This protocol describes a modular approach for the synthesis of a hexasaccharide composed of repeating Heparin Disaccharide I-A units. This method relies on the sequential coupling of protected disaccharide building blocks.

Materials:

  • Protected IdoA(2S)-GlcNS(6S) disaccharide donor (e.g., with a thioglycoside or trichloroacetimidate leaving group)

  • Protected IdoA(2S)-GlcNS(6S) disaccharide acceptor (with a free hydroxyl group at the appropriate position for glycosylation)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Glycosylation promoter (e.g., N-Iodosuccinimide (NIS) and triflic acid (TfOH) for thioglycosides, or trimethylsilyl trifluoromethanesulfonate (TMSOTf) for trichloroacetimidates)

  • Quenching agent (e.g., triethylamine)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Reagents for deprotection (e.g., sodium methoxide for deacetylation, palladium on carbon and hydrogen for debenzylation)

  • Sulfating agent (e.g., sulfur trioxide-trimethylamine complex)

  • Anhydrous pyridine or DMF

Procedure:

  • Glycosylation: a. To a solution of the disaccharide acceptor (1.0 eq) and donor (1.2 eq) in anhydrous DCM under an inert atmosphere, add activated 4 Å molecular sieves. b. Stir the mixture at room temperature for 30 minutes. c. Cool the reaction to the appropriate temperature (e.g., -40 °C to 0 °C). d. Add the glycosylation promoter and stir the reaction until completion (monitored by TLC). e. Quench the reaction with triethylamine and allow it to warm to room temperature. f. Filter the mixture through celite and concentrate the filtrate under reduced pressure. g. Purify the resulting tetrasaccharide by silica gel column chromatography.

  • Iterative Glycosylation: Repeat the glycosylation procedure using the purified tetrasaccharide as the new acceptor to obtain the hexasaccharide.

  • Deprotection: a. Remove protecting groups (e.g., acyl and benzyl groups) using standard deprotection methodologies to expose the hydroxyl and amino groups.

  • Sulfation: a. Dissolve the deprotected hexasaccharide in anhydrous pyridine or DMF. b. Add the sulfur trioxide-trimethylamine complex and heat the reaction (e.g., 50-60 °C) until sulfation is complete.

  • Purification: Purify the final sulfated hexasaccharide using size-exclusion chromatography or ion-exchange chromatography.

Protocol 2: Chemoenzymatic Synthesis of a Heparin-like Oligosaccharide

This protocol outlines a chemoenzymatic approach for the synthesis of heparin-like oligosaccharides, which offers advantages in terms of stereoselectivity and regioselectivity.[5]

Materials:

  • A suitable acceptor substrate (e.g., a disaccharide with a non-reducing end GlcA)

  • Recombinant glycosyltransferases (e.g., heparosan synthase)

  • Sugar nucleotides (e.g., UDP-GlcNAc, UDP-GlcA)

  • Recombinant sulfotransferases (e.g., N-deacetylase/N-sulfotransferase (NDST), 2-O-sulfotransferase (2-OST), 6-O-sulfotransferase (6-OST))

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor

  • Reaction buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2)

Procedure:

  • Backbone Elongation: a. Incubate the acceptor substrate with the appropriate glycosyltransferase and sugar nucleotides in the reaction buffer. b. Monitor the progress of the reaction by HPLC or mass spectrometry. c. Purify the elongated oligosaccharide.

  • N-Sulfation: a. Treat the oligosaccharide with NDST and PAPS to convert the N-acetylglucosamine residues to N-sulfoglucosamine.

  • O-Sulfation: a. Sequentially treat the N-sulfated oligosaccharide with 2-OST and 6-OST in the presence of PAPS to introduce sulfate groups at the 2-O position of iduronic acid and the 6-O position of glucosamine, respectively.

  • Purification: Purify the final chemoenzymatically synthesized heparinoid using ion-exchange chromatography.

Signaling Pathways and Experimental Workflows

Fibroblast Growth Factor (FGF) Signaling Pathway

Synthetic heparinoids can modulate the FGF signaling pathway, which is crucial for cell proliferation, differentiation, and angiogenesis. Heparin-like molecules act as co-receptors, facilitating the binding of FGF to its high-affinity FGF receptor (FGFR), leading to receptor dimerization and activation of downstream signaling cascades.

FGF_Signaling FGF FGF-2 Heparinoid Synthetic Heparinoid Dimer FGFR Dimerization & Autophosphorylation FGF->Dimer FGFR FGFR Heparinoid->Dimer FGFR->Dimer GRB2 GRB2/SOS Dimer->GRB2 recruits PI3K PI3K Dimer->PI3K PLCg PLCγ Dimer->PLCg RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Nucleus Response Cell Proliferation, Angiogenesis, Differentiation Nucleus->Response Gene Expression

Caption: FGF Signaling Pathway Modulation by Synthetic Heparinoids.

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

Similar to FGF signaling, VEGF signaling, a key driver of angiogenesis, is also modulated by heparin-like molecules. Synthetic heparinoids can influence the binding of VEGF to its receptor (VEGFR), thereby affecting downstream signaling events.[6][7]

VEGF_Signaling VEGF VEGF Heparinoid Synthetic Heparinoid Dimer VEGFR Dimerization & Autophosphorylation VEGF->Dimer VEGFR VEGFR Heparinoid->Dimer VEGFR->Dimer PLCg PLCγ Dimer->PLCg RAS RAS Dimer->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Response Angiogenesis, Vascular Permeability Nucleus->Response Gene Expression

Caption: VEGF Signaling Pathway Modulation by Synthetic Heparinoids.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of heparinoids can be attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

NFkB_Signaling cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Heparinoid Synthetic Heparinoid Heparinoid->IKK inhibits Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Genes induces

Caption: Inhibition of NF-κB Signaling by Synthetic Heparinoids.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the development and testing of synthetic heparinoids.

Workflow Start Start: Heparin Disaccharide I-A Synthesis Synthesis of Heparinoid (Chemical or Chemoenzymatic) Start->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Anticoagulant Anticoagulant Assays (anti-FXa, anti-FIIa) InVitro->Anticoagulant Anticancer Anticancer Assays (Proliferation, Invasion) InVitro->Anticancer Antiinflammatory Anti-inflammatory Assays (Cytokine release, NF-κB) InVitro->Antiinflammatory InVivo In Vivo Studies (Animal Models) InVitro->InVivo End Lead Optimization & Preclinical Development InVivo->End

Caption: Workflow for Synthetic Heparinoid Development.

References

Troubleshooting & Optimization

Technical Support Center: Heparin Disaccharide I-A Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Heparin disaccharide I-A in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common HPLC methods for analyzing Heparin disaccharide I-A?

A1: The most prevalent HPLC methods for the analysis of heparin disaccharides, including I-A, are Strong Anion-Exchange (SAX)-HPLC and Reversed-Phase Ion-Pair (RPIP)-HPLC.[1][2] SAX-HPLC separates disaccharides based on their charge differences using a salt gradient[3][4], while RPIP-HPLC uses an ion-pairing reagent to retain and resolve these charged molecules on a hydrophobic stationary phase like a C18 column.[1][5]

Q2: Why is UV detection at 232 nm typically used for heparin disaccharide analysis?

A2: Heparin is typically analyzed by first breaking it down into disaccharides using enzymes called heparinases (heparin lyases).[1][2] This enzymatic cleavage process introduces a double bond at the non-reducing end of the resulting disaccharide, which exhibits strong UV absorbance at 232 nm.[1][3][6]

Q3: Can I use other detection methods for improved sensitivity?

A3: Yes, for higher sensitivity, fluorescence detection following pre-column or post-column derivatization with a fluorescent tag (e.g., 2-aminoacridone (AMAC) or 2-aminobenzamide (2-AB)) can be employed.[1] Additionally, coupling HPLC with Mass Spectrometry (MS) not only offers high sensitivity but also provides structural information, aiding in unambiguous peak identification.[1][7]

Q4: What is the role of an ion-pairing reagent in RPIP-HPLC?

A4: In RPIP-HPLC, an ion-pairing reagent, such as tetrabutylammonium or tributylamine, is added to the mobile phase.[1][5] This reagent is a molecule with a charged head and a hydrophobic tail. It pairs with the negatively charged sulfate and carboxyl groups of the heparin disaccharides, neutralizing their charge and allowing them to be retained and separated on a non-polar reversed-phase column (e.g., C18).[1]

Troubleshooting Guide: Poor Resolution of Heparin Disaccharide I-A

Poor resolution in HPLC can manifest as peak broadening, peak tailing, or co-elution of adjacent peaks. The following guide provides a systematic approach to troubleshooting and resolving these issues.

Visual Troubleshooting Workflow

Below is a decision tree to guide you through the troubleshooting process for poor resolution.

PoorResolutionTroubleshooting cluster_0 Start: Poor Resolution Observed cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Method Parameter Adjustments cluster_4 Advanced Solutions cluster_5 Resolution Improved Start Poor Resolution of Heparin Disaccharide I-A CheckSystem Check System Suitability (Pressure, Leaks, Baseline) Start->CheckSystem Systematic Approach CheckColumn Inspect Column (Age, Contamination) CheckSystem->CheckColumn System OK OptimizeMP_SAX SAX-HPLC: - Adjust Salt Gradient - Check/Adjust pH CheckColumn->OptimizeMP_SAX Column OK (SAX) OptimizeMP_RPIP RPIP-HPLC: - Optimize Ion-Pair Reagent Conc. - Adjust Organic Modifier % - Check/Adjust pH CheckColumn->OptimizeMP_RPIP Column OK (RPIP) AdjustFlowRate Decrease Flow Rate OptimizeMP_SAX->AdjustFlowRate Resolution Still Poor End Resolution Acceptable OptimizeMP_SAX->End Resolution Improved OptimizeMP_RPIP->AdjustFlowRate Resolution Still Poor OptimizeMP_RPIP->End Resolution Improved AdjustTemp Optimize Column Temperature AdjustFlowRate->AdjustTemp AdjustFlowRate->End Resolution Improved ChangeColumn Consider Different Column (Smaller Particle Size, Different Chemistry) AdjustTemp->ChangeColumn Further Improvement Needed AdjustTemp->End Resolution Improved ChangeColumn->End Resolution Improved

Caption: Troubleshooting decision tree for improving HPLC resolution.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
Broad Peaks 1. Low column efficiency.[8] 2. Extra-column volume is too large.1. Consider using a column with a smaller particle size (e.g., UPLC columns with sub-2 µm particles) or a longer column to increase the number of theoretical plates (N).[1][8] 2. Minimize the length and internal diameter of tubing between the injector, column, and detector.
Peak Tailing 1. Active sites on the column packing material.[8] 2. Column contamination or degradation.1. For SAX-HPLC, ensure the mobile phase pH is appropriate to maintain a consistent charge on the analyte. For RPIP-HPLC, ensure complete ion-pairing. 2. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9][10]
Co-elution with Adjacent Peaks 1. Insufficient selectivity (α). 2. Inadequate mobile phase strength or gradient profile.1. For SAX-HPLC: Modify the salt gradient. A shallower gradient can improve the separation of closely eluting peaks.[4] 2. For RPIP-HPLC: Adjust the concentration of the ion-pairing reagent or the percentage of the organic modifier (e.g., acetonitrile).[1][5] Also, verify and optimize the mobile phase pH.[1] 3. Optimize the column temperature.[8][11]
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Air bubbles in the pump. 3. Column temperature fluctuations.1. Prepare fresh mobile phase and ensure accurate component measurement.[10] 2. Degas the mobile phase and purge the pump.[9][10] 3. Use a column oven to maintain a stable temperature.[8][10]

Experimental Protocols

Protocol 1: SAX-HPLC Method for Heparin Disaccharide Analysis

This protocol is a general guideline based on established methods.[3][4][12]

  • Sample Preparation:

    • Perform enzymatic digestion of the heparin sample using a mixture of Heparinase I, II, and III to completion.[4]

    • Filter the digested sample through a 0.22 µm filter before injection.

  • HPLC System and Column:

    • HPLC system with a UV detector.

    • Column: Strong Anion-Exchange column (e.g., Spherisorb SAX, 4.0 x 250 mm, 5 µm).[4]

  • Mobile Phase:

    • Mobile Phase A: 2 mM Sodium Phosphate, pH 3.0.[4]

    • Mobile Phase B: 2 mM Sodium Phosphate, 1.0 M Sodium Perchlorate, pH 3.0.[4]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.[3][4]

    • Column Temperature: 40 °C.[3][4]

    • Detection: UV at 232 nm.[3]

    • Injection Volume: 10 - 50 µL.

    • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is typically employed to elute the disaccharides based on their increasing negative charge. An example gradient could be 3% to 35% B over 20-30 minutes, followed by a steeper gradient to wash the column.[3][4][12]

Protocol 2: RPIP-HPLC Method for Heparin Disaccharide Analysis

This protocol is a general guideline based on established methods.[1][5]

  • Sample Preparation:

    • Follow the same enzymatic digestion and filtration steps as in Protocol 1.

  • HPLC System and Column:

    • HPLC or UPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase:

    • Mobile Phase A: Aqueous buffer containing an ion-pairing reagent (e.g., 5 mM Tributylamine (TrBA) and 50 mM Ammonium Acetate, pH 7).[1]

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Detection: UV at 232 nm.

    • Injection Volume: 5 - 20 µL.

    • Gradient: A gradient of increasing acetonitrile concentration is used to elute the ion-paired disaccharides.

Logical Relationship Diagram

The following diagram illustrates the principle of Reversed-Phase Ion-Pair Chromatography for heparin disaccharides.

RPIP_Principle cluster_0 Mobile Phase Components cluster_1 Interaction in Mobile Phase cluster_2 Stationary Phase Interaction Disaccharide Heparin Disaccharide (I-A) (Negatively Charged) SO3-, COO- Formation Formation of a Neutral Ion-Pair Complex Disaccharide->Formation IonPair Ion-Pair Reagent (e.g., TBA+) Hydrophobic Tail + Positive Head IonPair->Formation Retention Hydrophobic Interaction (Retention on Column) Formation->Retention Complex is now hydrophobic StationaryPhase C18 Stationary Phase Hydrophobic Alkyl Chains Retention->StationaryPhase Interacts with

Caption: Principle of Reversed-Phase Ion-Pair Chromatography.

References

Troubleshooting poor peak shape for Heparin disaccharide I-A sodium

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Heparin Disaccharide I-A Sodium Analysis

Welcome to our dedicated technical support center for the analysis of this compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during chromatographic analysis, with a primary focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound in reverse-phase ion-pairing liquid chromatography (RPIP-LC)?

Poor peak shape in RPIP-LC analysis of highly polar and charged molecules like this compound can stem from several factors related to the mobile phase, stationary phase, and analytical conditions.

Common Causes of Peak Tailing:

  • Secondary Interactions: Unwanted interactions between the negatively charged sulfate and carboxyl groups of the heparin disaccharide and active sites (e.g., free silanols) on the silica-based stationary phase can lead to peak tailing.[1][2]

  • Insufficient Ion-Pairing Reagent Concentration: The ion-pairing reagent is crucial for retaining the charged analyte on the reversed-phase column. An inadequate concentration may result in inconsistent interactions and tailing.[3][4]

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the analyte and any residual silanol groups on the column. A suboptimal pH can increase secondary interactions.[3][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[6][7]

Common Causes of Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in a fronting peak.[8][9]

  • Column Void or Channeling: A void at the column inlet or channeling within the packed bed can distort the sample band, often leading to fronting or split peaks.[10][11]

  • Low Temperature: At lower temperatures, the viscosity of the mobile phase increases, which can sometimes contribute to peak fronting.

Q2: How can I troubleshoot and improve a tailing peak for this compound?

A systematic approach is essential to identify and resolve the cause of peak tailing. The following workflow can guide your troubleshooting process.

G start Start: Tailing Peak Observed check_ip Step 1: Evaluate Ion-Pairing (IP) Reagent start->check_ip check_mp Step 2: Optimize Mobile Phase pH check_ip->check_mp If concentration is optimal increase_ip Increase IP Reagent Concentration check_ip->increase_ip If concentration is low check_conc Step 3: Adjust Analyte Concentration check_mp->check_conc If pH is optimal adjust_ph Adjust pH (e.g., lower pH to suppress silanol activity) check_mp->adjust_ph If pH is suboptimal check_col Step 4: Assess Column Health check_conc->check_col If concentration is optimal dilute_sample Dilute Sample check_conc->dilute_sample If overloading is suspected flush_col Flush Column check_col->flush_col If contamination is suspected end End: Improved Peak Shape increase_ip->check_mp adjust_ph->check_conc dilute_sample->check_col flush_col->end If problem is resolved replace_col Replace Column flush_col->replace_col If problem persists replace_col->end G start Start: Fronting Peak Observed check_solvent Step 1: Verify Sample Solvent start->check_solvent check_column Step 2: Inspect Column and Connections check_solvent->check_column If solvent matches match_solvent Re-dissolve sample in initial mobile phase check_solvent->match_solvent If solvent is stronger than mobile phase reverse_flush Reverse-flush column to clear blockage check_column->reverse_flush If blockage/void is suspected check_fittings Check fittings for leaks/dead volume check_column->check_fittings If no blockage is apparent check_temp Step 3: Evaluate Column Temperature end End: Symmetrical Peak Achieved check_temp->end If temperature is optimal increase_temp Increase column temperature (e.g., to 40°C) check_temp->increase_temp If temperature is low match_solvent->check_column reverse_flush->check_fittings check_fittings->check_temp increase_temp->end

References

Optimizing mobile phase for heparin disaccharide separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of mobile phases for heparin disaccharide separation.

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-elution

Question: I am observing poor resolution between my heparin disaccharide peaks, with some isomers co-eluting. How can I improve the separation?

Answer:

Poor resolution is a common issue in heparin disaccharide analysis. The highly similar structures and charge states of the disaccharide isomers require a well-optimized mobile phase. Here are the primary factors to investigate:

  • Ion-Pairing Reagent (IPR) Concentration (for IP-RPLC): The concentration of the IPR, such as tributylamine (TrBA) or tetrabutylammonium (TBA), is critical.[1] An insufficient concentration will lead to poor retention and co-elution, while an excessive concentration can cause baseline instability and suppress MS ionization.

    • Recommendation: Systematically evaluate a range of IPR concentrations (e.g., 5 mM to 20 mM) to find the optimal balance between retention, resolution, and detector response.

  • Mobile Phase pH: The pH of the mobile phase affects the charge state of both the disaccharides and the ion-pairing reagent, directly impacting their interaction with the stationary phase.[2]

    • Recommendation: Adjust the mobile phase pH. For IP-RPLC, operating at a lower pH can sometimes simplify the chromatogram by minimizing the separation of anomers, which can improve overall resolution of distinct disaccharide species.[2]

  • Organic Modifier Gradient: The gradient steepness plays a significant role in resolution. A shallow gradient provides more time for the separation to occur, which can improve the resolution of closely eluting peaks.

    • Recommendation: Decrease the ramp of your organic modifier (e.g., acetonitrile) gradient.[1] Experiment with multi-step gradients to selectively improve separation in the region where your target analytes elute.[3]

  • Column Temperature: Temperature affects mobile phase viscosity and reaction kinetics.

    • Recommendation: Increasing the column temperature (e.g., to 40°C or 60°C) can improve peak efficiency and, in some cases, help merge the peaks of α and β anomers, simplifying the chromatogram.[3]

Issue 2: Peak Tailing or Asymmetrical Peaks

Question: My chromatogram shows significant peak tailing for the disaccharide standards. What is causing this and how can I fix it?

Answer:

Peak tailing is often indicative of secondary interactions between the analytes and the stationary phase or issues with the column itself.

  • Cause: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica-based stationary phase can interact with the negatively charged sulfate and carboxyl groups of the heparin disaccharides, causing tailing.

    • Solution: Increase the concentration of the competing ion (e.g., the buffer salt) in your mobile phase. For HILIC, ensure your buffer concentration (e.g., ammonium formate) is adequate (typically >10 mM). For IP-RPLC, ensure the IPR concentration is optimized.

  • Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Reduce the injection volume or dilute your sample. Recommended injection volumes for a 2.1 mm ID column are typically 0.5-5 µL.[4]

  • Cause: Column Contamination or Degradation. Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: First, try flushing the column with a strong solvent (e.g., 50:50 methanol:water) in the reverse flow direction.[4] If the problem persists, the column may need to be replaced.

Issue 3: Inconsistent Retention Times

Question: I am experiencing a drift in retention times from one injection to the next. What could be the problem?

Answer:

Retention time instability compromises data reliability. The root cause is often related to the mobile phase preparation or the HPLC system.

  • Cause: Insufficient Column Equilibration. This is a very common cause, especially when running gradients. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift.

    • Solution: Increase the column equilibration time between runs. Ensure at least 10-15 column volumes of the starting mobile phase pass through the column before the next injection.

  • Cause: Mobile Phase Instability. The pH of a mobile phase, especially those with low buffer concentrations, can change over time due to the absorption of atmospheric CO2. Volatile components like acetonitrile can also evaporate, changing the mobile phase composition.

    • Solution: Prepare fresh mobile phase daily.[5] Keep the mobile phase bottles capped and consider using a buffer with a pH that is not close to the pKa of your analytes to minimize shifts.[4]

  • Cause: Temperature Fluctuations. Variations in the ambient temperature can affect mobile phase viscosity and, consequently, retention times.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30°C or 40°C).[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical technique for heparin disaccharide separation?

A1: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is a highly popular and effective technique.[2][7] It uses lipophilic ion-pairing reagents (IPRs) as mobile phase modifiers to retain the highly charged disaccharides on a hydrophobic (e.g., C18) stationary phase.[7][8] Other methods include Strong Anion-Exchange (SAX) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).[3][9]

Q2: What is the role of the ion-pairing reagent in the mobile phase?

A2: The ion-pairing reagent (e.g., a volatile amine like tributylamine) is added to the mobile phase to form a neutral, hydrophobic complex with the negatively charged heparin disaccharides. This allows the analytes to be retained and separated on a non-polar reversed-phase column like a C18.[1][8]

Q3: Which ion-pairing reagent should I choose?

A3: The choice depends largely on your detector. For UV detection, non-volatile IPRs like tetrabutylammonium (TBA) can be used.[1] For Mass Spectrometry (MS) detection, a volatile IPR is essential. Tributylamine (TrBA) and heptylamine (HPTA) are commonly used in LC-MS applications for heparin analysis.[6][8]

Q4: How does mobile phase pH affect the separation?

A4: The mobile phase pH is a critical parameter that influences the charge state of the disaccharides' carboxyl and amine groups and the ion-pairing reagent itself.[2] This directly impacts the strength of the ion-pairing interaction and retention. Adjusting the pH can significantly alter the selectivity and resolution between different disaccharide isomers.[2]

Q5: Why is acetonitrile the most common organic modifier?

A5: Acetonitrile is widely used due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths (around 232 nm), where unsaturated disaccharides are detected.[1] It provides excellent separation efficiency for the ion-paired disaccharide complexes.

Data and Protocols

Mobile Phase Composition Comparison

The following table summarizes typical mobile phase compositions used in different HPLC methods for heparin disaccharide analysis.

Chromatography Mode Mobile Phase A (Aqueous) Mobile Phase B (Organic) Ion-Pairing Reagent (IPR) / Additive Typical Application
IP-RPLC-MS Water with IPR and modifierWater/Acetonitrile (e.g., 30:70) with IPR and modifier7.5 mM Heptylamine (HPTA) + 50 mM Hexafluoroisopropanol (HFIP)[6]High-resolution separation of 8-12 disaccharides with MS detection.[8][10]
IP-RPLC-UV 40 mM Ammonium Phosphate BufferAcetonitrile1 mM Tetrabutylammonium (TBA) Phosphate[11]UV-based quantification of disaccharide composition.[1]
SAX-HPLC-UV 2.5 mM NaH2PO4, pH 2.82.5 mM NaH2PO4 with 1 M NaClO4, pH 3.0N/A (Salt gradient)Separation based on charge; useful for purity analysis.[6]
HILIC Acetonitrile/Water with bufferAcetonitrile/Water with higher buffer concentrationAmmonium Formate (e.g., 5-20 mM)Alternative to IP-RPLC, separates based on hydrophilicity.[3]
Representative Experimental Protocol: IP-RPLC-MS

This protocol provides a starting point for the analysis of heparin disaccharides using Ultra-Performance Ion-Pairing Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[8][10]

  • Sample Preparation:

    • Perform enzymatic digestion of heparin/heparan sulfate using a combination of heparinases I, II, and III to completion.

    • Filter the resulting disaccharide mixture through a 0.22 µm filter before injection.

  • LC System & Column:

    • System: UPLC system capable of handling high pressures.

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 150 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Combine Water, 7.5 mM Heptylamine (HPTA), and 50 mM Hexafluoroisopropanol (HFIP).

    • Mobile Phase B: Combine Water:Acetonitrile (30:70 v/v), 7.5 mM Heptylamine (HPTA), and 50 mM Hexafluoroisopropanol (HFIP).

    • Note: Both HPTA and HFIP are crucial for achieving good peak shape and separation.[6]

  • Chromatographic Conditions:

    • Flow Rate: 0.22 mL/min

    • Column Temperature: 30°C[6]

    • Injection Volume: 2-5 µL

    • Gradient:

      • 0-5 min: 1% B

      • 5-65 min: Linear gradient from 1% to 70% B

      • 65-70 min: 70% B

      • 70-75 min: Return to 1% B

      • 75-90 min: Re-equilibrate at 1% B

  • MS Detector Settings (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 150-800

Visual Guides

Workflow for Mobile Phase Optimization

G cluster_start Phase 1: Initial Setup cluster_opt Phase 2: Optimization Cycle cluster_end Phase 3: Validation start Define Separation Goal (e.g., resolve all 8 major disaccharides) col_select Select Column (e.g., C18 for IP-RPLC) start->col_select ipr_select Select & Optimize IPR - Type (e.g., HPTA for MS) - Concentration (5-20 mM) col_select->ipr_select ph_opt Optimize Mobile Phase pH - Test range (e.g., pH 3-7) - Evaluate peak shape & resolution ipr_select->ph_opt grad_opt Optimize Gradient Profile - Adjust slope for critical pairs - Introduce multi-step segments ph_opt->grad_opt temp_opt Optimize Temperature - Test range (e.g., 30-60°C) - Check for anomer co-elution grad_opt->temp_opt temp_opt->ipr_select Re-optimize if needed validate Method Validation - Repeatability - Robustness temp_opt->validate

Caption: A systematic workflow for optimizing the mobile phase in heparin analysis.

Troubleshooting Decision Tree for Poor Resolution

G start Problem: Poor Peak Resolution q1 Are peaks retained (tR > 2 min)? start->q1 sol_retention Solution: Increase IPR Concentration or Decrease Initial % Organic q1->sol_retention No q2 Are peaks broad or tailing? q1->q2 Yes a1_yes Yes a1_no No end_node Resolution Improved sol_retention->end_node sol_shape Solution: Adjust Mobile Phase pH or Increase Buffer Strength q2->sol_shape Yes sol_gradient Solution: Decrease Gradient Slope (make it shallower) q2->sol_gradient No a2_yes Yes a2_no No sol_shape->end_node sol_gradient->end_node

Caption: A decision tree for troubleshooting poor peak resolution issues.

References

Preventing degradation of Heparin disaccharide I-A during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Heparin Disaccharide I-A (ΔUA-GlcNAc) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Heparin Disaccharide I-A during sample preparation?

A1: The main factors contributing to the degradation of Heparin Disaccharide I-A are inappropriate pH, elevated temperatures, and the choice of solvents and buffers. Both acidic and basic conditions can lead to sample degradation, with basic conditions being particularly detrimental.[1][2] High temperatures accelerate degradation, making proper temperature control crucial throughout the sample preparation process.[1][2]

Q2: What is the optimal pH range for storing Heparin Disaccharide I-A samples?

A2: For short-term storage (up to 24 hours), neutral pH conditions are most advantageous for sample stability. While storage at an acidic pH may be feasible for some disaccharides, it is not recommended for long-term storage. Basic conditions should be strictly avoided as they cause significant sample degradation.[1]

Q3: At what temperature should I store my Heparin Disaccharide I-A samples?

A3: It is highly recommended to store samples at or below 4°C. Storage at -18°C or 4°C for up to 48 hours has been shown to maintain good recovery rates of 85-95%.[1] Storing samples at room temperature (20°C) can lead to decreased recovery and increased variability, while elevated temperatures (37°C and 55°C) result in significant sample degradation.[1]

Q4: Can the type of solvent used during evaporation steps affect the recovery of Heparin Disaccharide I-A?

A4: Yes, the choice of solvent is critical. Using 12.5 mM ammonium bicarbonate (AMBIC) or water as the solvent during evaporation in a heated vacuum centrifuge has been shown to yield high recovery rates of 80-100% for most heparan sulfate disaccharides.[1]

Q5: I am observing unexpected peaks in my chromatogram. What could be the cause?

A5: Unexpected peaks can arise from several sources, including degradation products, contaminants from reagents or sample tubes, or side reactions from chemical treatments. For instance, harsh manufacturing conditions using high pH and temperature can lead to 2-O-desulfation.[3] If using chemical degradation methods like nitrous acid treatment, side reactions can occur.[4] Ensure high-purity solvents and reagents are used and that the sample preparation workflow is optimized to minimize degradation.

Q6: How does enzymatic digestion with heparinases affect the structure of Heparin Disaccharide I-A?

A6: Enzymatic digestion with heparin lyases is a common method for depolymerizing heparin. This process involves a β-eliminative cleavage mechanism that results in the formation of a 4,5-unsaturated uronic acid residue (ΔUA) at the non-reducing end of the disaccharide.[5][6][7] This double bond is useful for UV detection at 232 nm.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low recovery of Heparin Disaccharide I-A Inappropriate pH: Storage or processing in basic or strongly acidic conditions.Maintain a neutral pH throughout sample preparation and storage.[1]
High Temperature: Exposure to elevated temperatures during sample handling or storage.Keep samples on ice or at 4°C whenever possible. For long-term storage, freeze at -20°C or below.[1][8][9]
Inappropriate Buffer/Solvent: Use of buffers like Tris-HCl followed by vacuum evaporation at high temperatures.Use volatile buffers like ammonium bicarbonate for steps involving evaporation.[1][2]
Variable and irreproducible results Sample Degradation: Inconsistent sample handling leading to varying levels of degradation between samples.Standardize all sample preparation steps, including incubation times, temperatures, and pH adjustments.
Incomplete Enzymatic Digestion: Insufficient enzyme concentration or incubation time.Optimize enzyme concentration and digestion time. Monitor the reaction progress by measuring UV absorbance at 232 nm.[10]
Appearance of unknown peaks in analysis Side Reactions: Chemical degradation methods (e.g., nitrous acid) can produce side products.If using chemical degradation, carefully control reaction conditions (pH, temperature, time).[4][10] Consider using enzymatic digestion as a milder alternative.
Contamination: Impurities from reagents, water, or storage vessels.Use high-purity reagents and solvents. Ensure all labware is thoroughly cleaned or use certified low-binding tubes.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on Heparan Sulfate Disaccharide Recovery over 48 Hours

Storage Temperature (°C)Recovery Rate (%)Standard Deviation (Relative to 4°C)Notes
-1885 - 95LowerOptimal for long-term storage.
485 - 95BaselineRecommended for autosampler storage and short-term handling.[1]
2080 - 1004x higherIncreased variability and potential for degradation.[1]
37ReducedHigherSignificant degradation observed.
55ReducedHigherSignificant degradation observed.[1]

Table 2: Influence of pH on Heparan Sulfate Disaccharide Stability

pH ConditionStabilityRecommendation
AcidicFeasible for short-term, but not preferred for long-term storage.[1]Use with caution and for the shortest time necessary.
NeutralMost advantageous for sample stability.[1]Highly Recommended for all storage and handling steps.
BasicSignificant sample degradation occurs.[1][2]Avoid at all costs.

Experimental Protocols

Protocol 1: Enzymatic Digestion of Heparin to Disaccharides

  • Sample Preparation: Dissolve 20 mg of heparin/heparan sulfate in 2 mL of 20 mM sodium acetate buffer (pH 7.0) containing 2 mM calcium acetate.[10]

  • Enzymatic Digestion: Add 0.2 IU of heparinase I to the sample solution.

  • Incubation: Incubate the mixture at 37°C.[10]

  • Monitoring the Reaction: To monitor the progress of the digestion, withdraw 5 μL aliquots at 30-60 minute intervals. Dilute the aliquot with 495 μL of 0.01 M HCl and measure the UV absorbance at 232 nm.[10]

  • Reaction Termination: Once the desired level of digestion is achieved (indicated by a plateau in UV absorbance), terminate the reaction by boiling the sample at 100°C for 2 minutes.[10]

  • Sample Cleanup: The resulting disaccharides can be desalted using gel-filtration chromatography.[10]

Protocol 2: Sample Storage

  • Short-Term Storage (up to 48 hours): Store samples in a neutral pH buffer at 4°C.[1]

  • Long-Term Storage: For storage longer than 48 hours, lyophilize the sample to a dry powder and store at -20°C or below.[8][9] To use, reconstitute the powder in a suitable buffer immediately before analysis.

Visualizations

Potential Degradation Pathways of Heparin Disaccharide I-A cluster_conditions Adverse Conditions cluster_sample Sample State High_Temp High Temperature (>20°C) Heparin_Disaccharide_IA Intact Heparin Disaccharide I-A Degradation_Products Degradation Products (e.g., desulfated forms, cleaved rings) High_Temp->Degradation_Products Increases reaction rates Basic_pH Basic pH (>7) Basic_pH->Degradation_Products Promotes desulfation & other side reactions Acidic_pH Strongly Acidic pH Acidic_pH->Degradation_Products Can cause glycosidic cleavage Heparin_Disaccharide_IA->Degradation_Products Accelerated Degradation

Caption: Degradation pathways of Heparin Disaccharide I-A.

Recommended Sample Preparation Workflow Start Start: Heparin Sample Digestion Enzymatic Digestion (Heparinase I) pH 7.0, 37°C Start->Digestion Monitor Monitor Reaction (UV at 232 nm) Digestion->Monitor Terminate Terminate Reaction (Boil for 2 min) Monitor->Terminate Complete Cleanup Sample Cleanup (e.g., Gel Filtration) Terminate->Cleanup Analysis_Storage Analysis or Storage Cleanup->Analysis_Storage Storage_Conditions Store at ≤4°C (short-term) or -20°C lyophilized (long-term) Neutral pH Analysis_Storage->Storage_Conditions

Caption: Workflow for preparing Heparin Disaccharide I-A.

References

Technical Support Center: Ion Suppression in Mass Spectrometry of Heparin Disaccharide I-A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of Heparin disaccharide I-A (ΔUA-GlcNAc).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for Heparin disaccharide I-A analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as Heparin disaccharide I-A, due to the presence of co-eluting components from the sample matrix.[1][2] In electrospray ionization (ESI), these interfering molecules can compete for charge or alter the physical properties of the spray droplets, leading to a decreased signal for the analyte of interest.[1][3][4] This is particularly problematic for heparin analysis, as it is often derived from complex biological samples containing salts, proteins, and lipids that can act as sources of suppression.[5][6][7] The consequence is reduced sensitivity, poor accuracy, and low precision in quantification.[1][3]

Q2: How can I determine if ion suppression is affecting my results?

A2: The most definitive method to identify ion suppression is a post-column infusion experiment.[4][5][8] This involves infusing a constant flow of your analyte (Heparin disaccharide I-A) into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the otherwise stable analyte signal indicates the retention times at which matrix components are eluting and causing suppression.[4] Other indicators of potential ion suppression include poor reproducibility (high %RSD), a loss of signal intensity, and peaks that disappear or are significantly smaller than expected.[1][5]

Q3: What are the most common sources of ion suppression in heparin analysis?

A3: Common sources of ion suppression originate from the sample matrix and the experimental setup itself. These include:

  • Endogenous Matrix Components: Salts, phospholipids, proteins, and peptides from biological samples (e.g., plasma, tissue) are major contributors.[5][9]

  • Sample Preparation Reagents: Detergents or residual salts from extraction procedures can interfere with ionization.[9]

  • Ion-Pairing Reagents: While necessary for retaining and separating highly sulfated disaccharides in reversed-phase chromatography, ion-pairing agents like Tributylamine (TrBA) can cause suppression at higher concentrations.[6] A balance must be struck between chromatographic resolution and MS sensitivity.[6]

  • Anticoagulants: The choice of anticoagulant, such as lithium heparin, can introduce matrix-related irreproducibility.[7][10]

Q4: My deuterated internal standard isn't correcting for the signal variability. Why might this be happening?

A4: While stable isotope-labeled internal standards are excellent tools, they may not perfectly compensate for matrix effects if they do not perfectly co-elute with the native analyte.[8] Even a slight separation in retention time can expose the analyte and the standard to different concentrations of interfering matrix components, leading to differential ion suppression and inaccurate quantification.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating ion suppression.

TroubleshootingWorkflow cluster_Start Initial Observation cluster_Diagnosis Diagnostic Steps cluster_Solutions Mitigation Strategies start Low Signal or Poor Reproducibility (%RSD) diag_ms 1. Check MS Performance (Tune & Calibrate) start->diag_ms diag_pci 2. Perform Post-Column Infusion Experiment diag_ms->diag_pci MS OK diag_result Suppression Zone Identified? diag_pci->diag_result sol_prep 3a. Improve Sample Prep (SPE, LLE) diag_result->sol_prep Yes sol_chrom 3b. Modify Chromatography (Adjust Gradient, Change Column) diag_result->sol_chrom Yes sol_dilute 3c. Dilute Sample diag_result->sol_dilute Yes sol_is 3d. Verify Internal Standard Co-elution diag_result->sol_is Yes end_node Optimized Method: Reliable Quantification diag_result->end_node No (Re-evaluate problem) sol_prep->end_node sol_chrom->end_node sol_dilute->end_node sol_is->end_node

Caption: A logical workflow for troubleshooting ion suppression.

Problem 1: Signal intensity for Heparin Disaccharide I-A is unexpectedly low or absent.
  • Possible Cause: Severe ion suppression from co-eluting matrix components. High concentrations of salts or phospholipids often elute early in reversed-phase chromatography, where less-retained disaccharides may appear.[5]

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[3][9] Consider implementing or optimizing a sample cleanup procedure.

      • Action: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove salts and other interferences.[5] Protein precipitation is a simpler but often less clean method.[3][5]

Sample Preparation Technique Effectiveness in Reducing Ion Suppression Primary Compounds Removed
Solid-Phase Extraction (SPE) HighSalts, phospholipids, proteins, other matrix components
Liquid-Liquid Extraction (LLE) HighLipids, non-polar interferences
Protein Precipitation ModeratePrimarily proteins; salts and phospholipids may remain
Dilution ModerateReduces concentration of all matrix components
Problem 2: Results show poor reproducibility and high Relative Standard Deviation (%RSD).
  • Possible Cause: Inconsistent matrix effects between samples and standards. This can also be caused by differential suppression if the internal standard is not perfectly co-eluting with the analyte.[8]

  • Troubleshooting Steps:

    • Diagnose with Post-Column Infusion: Perform this experiment (see protocol below) to visualize where suppression occurs in your chromatogram. This will confirm if matrix effects are the source of variability.[4][5]

    • Verify Internal Standard Performance: Carefully overlay the chromatograms of your analyte and its isotopically labeled internal standard.

      • Action: Ensure both peaks are sharp and perfectly co-elute. If a slight separation is observed (an "isotope effect"), you may need to further optimize the chromatography to minimize this difference.[8]

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is identical to your samples. This helps to ensure that the standards and samples experience similar levels of suppression.[9]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol helps identify the retention time windows where co-eluting matrix components suppress the analyte signal.

PCI_Workflow cluster_Infusion Infusion Setup lc_pump LC Pump (Mobile Phase) autosampler Autosampler (Inject Blank Matrix) lc_pump->autosampler column LC Column autosampler->column tee T-Junction column->tee syringe_pump Syringe Pump (Analyte Standard) syringe_pump->tee ms_detector Mass Spectrometer tee->ms_detector

Caption: Experimental setup for a post-column infusion experiment.

Methodology:

  • Prepare Analyte Solution: Create a solution of Heparin disaccharide I-A at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL in mobile phase).

  • Set up Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Combine Flows: Connect the eluent flow from the LC column and the flow from the syringe pump using a T-junction just before the mass spectrometer's ion source.

  • Acquire Data: Start the LC gradient and the syringe pump. Monitor the signal of your analyte in the MS. You should observe a stable baseline once the system equilibrates.

  • Inject Blank Matrix: Inject a sample of extracted blank matrix (e.g., plasma digest without the analyte).

  • Analyze Results: Monitor the analyte's signal trace. Any significant drop in the signal corresponds to a region of ion suppression caused by components eluting from the column at that time.[4][5]

Protocol 2: Example RPIP-UPLC-MS Method for Heparin Disaccharide Analysis

This method is based on established protocols for separating heparin disaccharides using Reverse-Phase Ion-Pairing (RPIP) chromatography coupled with MS detection.[6][11]

Quantitative Data and Parameters:

Parameter Description
Column Acquity UPLC BEH C18 (e.g., 2.1 × 150 mm, 1.7 µm)[6]
Eluent A Water/Acetonitrile (85:15 v/v) with 12 mM Tributylamine (TrBA) and 38 mM Ammonium Acetate (NH₄OAc), pH 6.5[6]
Eluent B Water/Acetonitrile (35:65 v/v) with 12 mM TrBA and 38 mM NH₄OAc, pH 6.5[6]
Flow Rate 100-200 µL/min[6][12]
Gradient Linear gradient from 0% to 100% B over 30-40 minutes[6]
Ionization Mode Negative Electrospray Ionization (ESI-)[12][13]
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Common Heparin Disaccharide m/z Values (as [M-H]⁻):

Disaccharide Abbreviation m/z (singly charged)
ΔUA-GlcNAcI-A 377.8
ΔUA-GlcNSI-S415.7
ΔUA-GlcNAc6SII-A457.7
ΔUA2S-GlcNAcIII-A457.7
ΔUA-GlcNS6SII-S495.6
ΔUA2S-GlcNSIII-S495.6
ΔUA2S-GlcNAc6SIV-A537.7
ΔUA2S-GlcNS6SI-S575.6
Table based on data from Jones, C. et al.[6]

Methodology:

  • Sample Preparation: Digest heparin/heparan sulfate samples with heparinases to produce disaccharides.[6] Purify the resulting disaccharides using a suitable method like SPE.

  • LC Separation: Inject the purified sample onto the UPLC system using the parameters outlined in the table above. The ion-pairing reagent (TrBA) allows for the retention and separation of the negatively charged disaccharides on the C18 column.

  • MS Detection: Detect the eluting disaccharides using the mass spectrometer in negative ion mode. Monitor for the specific m/z values corresponding to the disaccharides of interest.[6]

  • Quantification: Use an appropriate isotopically labeled internal standard for each analyte to ensure accurate quantification, correcting for any unavoidable matrix effects.[14]

References

Improving the efficiency of enzymatic digestion for heparin mapping

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Digestion for Heparin Mapping

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic digestion of heparin for structural analysis and mapping.

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic digestion of heparin and provides systematic approaches to resolve them.

Issue 1: Incomplete or No Digestion

Q: My LC-MS results show a large amount of undigested heparin. What could be the cause?

A: Incomplete digestion is a frequent issue that can stem from problems with the enzyme, the substrate, or the reaction conditions. Follow these steps to diagnose the problem:

  • Verify Enzyme Activity:

    • Improper Storage: Ensure enzymes were stored at the correct temperature (typically -20°C or lower) and have not undergone multiple freeze-thaw cycles.

    • Age of Enzyme: Use enzymes within their expiration date for optimal activity.

    • Test with a Control: Digest a known heparin standard that has previously shown good digestion to confirm the enzyme lot is active.

  • Assess Sample Quality:

    • Presence of Inhibitors: Samples may contain contaminants that inhibit heparinase activity. Common inhibitors include heavy metal ions, certain salts, and other anticoagulants. Consider a sample cleanup step like dialysis or size-exclusion chromatography before digestion.

    • High Heparin Concentration: Excessively high concentrations of heparin can sometimes lead to substrate inhibition. Try diluting the sample.

  • Optimize Reaction Conditions:

    • Incorrect pH or Temperature: Ensure the digestion buffer is at the optimal pH and the incubation is performed at the recommended temperature for the specific heparinase being used.[1] Immobilized enzymes may have different optimal conditions compared to free enzymes.[1]

    • Insufficient Incubation Time: While some protocols suggest digestion is complete within a few hours, highly complex or resistant structures may require longer incubation, sometimes up to 48 hours.[2]

    • Inadequate Enzyme Concentration: Increase the amount of enzyme (e.g., from 10 mU to 20 mU per 100 µg of heparin) to see if digestion improves.

Issue 2: Poor Reproducibility Between Samples

Q: I am observing significant variation in my digestion results from batch to batch. How can I improve reproducibility?

A: Lack of reproducibility can compromise data interpretation. Consistency in sample preparation and reaction setup is key.

  • Standardize Protocols: Ensure that every step, from sample desalting to the final quenching of the reaction, is performed identically for all samples. This includes using the same reagent lots and calibrated pipettes.

  • Use of Internal Standards: Incorporate an internal standard into your workflow to account for variations in sample processing and LC-MS injection volume.

  • Control for Matrix Effects: The sample matrix can significantly impact ionization efficiency in mass spectrometry.[3] Ensure that sample preparation methods, such as solid-phase extraction (SPE) or filtration, are applied consistently to both standards and unknown samples to minimize these effects.[3]

  • Automate Liquid Handling: If possible, use automated liquid handling systems for preparing digestion reactions to minimize human error and ensure precise reagent addition.

Issue 3: Unexpected or Atypical Oligosaccharide Profile

Q: My heparin map shows oligosaccharide peaks that I don't expect or are different from my reference material. What does this mean?

A: An unusual profile can indicate either a structural feature of your heparin sample or an artifact of the digestion or analytical process.

  • Enzyme Specificity: Remember that different heparinases have distinct cleavage specificities.[4][5]

    • Heparinase I: Cleaves at highly sulfated regions.[4][5]

    • Heparinase II: Has broad specificity and cleaves at both highly and poorly sulfated regions.[4][5]

    • Heparinase III: Is specific for less sulfated heparan sulfate-like regions.[4][5]

    • Using a combination of all three enzymes is often necessary for complete depolymerization.[6][7][8] A change in the ratio of enzymes used can alter the final profile.

  • Presence of Contaminants: The sample may be contaminated with other glycosaminoglycans (GAGs) like dermatan sulfate or oversulfated chondroitin sulfate (OSCS), which can be resistant to heparinases and appear as unexpected peaks.[9]

  • Non-Enzymatic Degradation: High temperatures or extreme pH during sample preparation can cause chemical degradation of heparin, leading to artifactual peaks. Ensure the reaction is stopped by heat inactivation (100°C for 5 minutes) promptly after incubation.[3]

Frequently Asked Questions (FAQs)

Q1: Which heparinase should I use for my experiment?

A: The choice of enzyme depends on the goal of your analysis.

  • For a complete compositional analysis to break heparin down into its constituent disaccharides, a mixture of Heparinase I, II, and III is recommended.[5][6]

  • To study specific structural regions, you may use the enzymes individually. For example, Heparinase I is ideal for analyzing the highly sulfated domains critical for anticoagulant activity.[4][5] Heparinase II can be used alone for a broad, yet not always complete, initial screening.[3]

Q2: What are the optimal conditions for heparinase digestion?

A: Optimal conditions can vary slightly by enzyme manufacturer, but general guidelines are summarized in the table below. It is always best to consult the technical datasheet for your specific enzyme.

ParameterHeparinase IHeparinase IIHeparinase III
Optimal pH 7.0 - 7.66.8 - 7.57.2 - 7.8
Optimal Temp. 30°C35°C37°C
Activators Calcium Acetate (1-2 mM)Calcium Acetate (1-2 mM)Calcium Acetate (1-2 mM)
Common Buffer Phosphate Buffer (10-20 mM)Phosphate Buffer (10-20 mM)Phosphate Buffer (10-20 mM)
Data synthesized from multiple sources.[1][2]

Q3: How do I stop the enzymatic reaction effectively?

A: The most common and effective method is to heat-inactivate the enzyme . Immediately after the incubation period, place the reaction vial in a boiling water bath (100°C) for 5-10 minutes.[3] This irreversibly denatures the heparinase. Subsequently, centrifuge the sample to pellet the denatured protein before analyzing the supernatant.[3]

Q4: Can I digest heparin directly in a complex biological matrix (e.g., plasma)?

A: It is not recommended. Biological matrices contain numerous proteins and salts that can inhibit heparinase activity and interfere with subsequent analysis, especially mass spectrometry. A purification or enrichment step for heparin is crucial before digestion. Methods like anion-exchange chromatography are often used to isolate heparin from complex mixtures.

Q5: My sample contains very low amounts of heparin. How can I improve detection?

A: For low-abundance samples, consider the following:

  • Scale-Up: Start with a larger initial sample volume if possible.

  • Concentration: Use a concentration step (e.g., vacuum centrifugation or lyophilization) after purification but before digestion.

  • Sensitive Analytics: Employ highly sensitive analytical techniques like LC-MS with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect low levels of digestion products.[3]

  • Derivatization: Tagging the resulting oligosaccharides with a fluorescent label (like 2-aminoacridone) can enhance detection by fluorescence-based HPLC.

Experimental Protocols

Protocol 1: Exhaustive Enzymatic Digestion of Heparin for LC-MS Analysis

This protocol is designed for the complete depolymerization of heparin into disaccharides for compositional analysis.

  • Sample Preparation:

    • Dissolve 100 µg of purified, desalted heparin in 50 µL of deionized water.

  • Enzyme Mix Preparation:

    • Prepare a fresh enzyme mixture containing Heparinase I, II, and III. In a single tube, combine 2.5 µL of each enzyme (typically supplied at 1-2 mU/µL).

  • Reaction Buffer:

    • Prepare a 10X reaction buffer consisting of 100 mM potassium phosphate and 20 mM calcium acetate, pH 7.0.

  • Digestion Reaction:

    • In a 0.5 mL microcentrifuge tube, combine:

      • 50 µL of heparin sample

      • 10 µL of 10X reaction buffer

      • 7.5 µL of the combined enzyme mix

      • 32.5 µL of deionized water to bring the total volume to 100 µL.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction at 37°C for 12-24 hours. For complex heparins, a longer incubation of up to 48 hours may be necessary to ensure complete digestion.[2]

  • Reaction Termination:

    • Stop the reaction by heating the sample at 100°C for 5 minutes.[3]

    • Centrifuge at 12,000 x g for 5 minutes to pellet the denatured enzymes.[3]

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial for LC-MS analysis. The sample is now ready for injection.

Visualizations

Heparin_Digestion_Workflow Heparin Mapping Experimental Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis Start Start: Heparin Sample Purify Purify & Desalt (e.g., Dialysis) Start->Purify Isolate GAGs Digest Add Heparinase I, II, III Incubate at 37°C Purify->Digest Prepared Sample Terminate Terminate Reaction (Heat Inactivation) Digest->Terminate Centrifuge Centrifuge (Pellet Enzymes) Terminate->Centrifuge LCMS LC-MS Analysis (RPIP-LC/MS) Centrifuge->LCMS Supernatant Data Data Processing & Interpretation LCMS->Data End End: Heparin Map Data->End Troubleshooting_Tree Troubleshooting Incomplete Digestion Start Problem: Incomplete Digestion Q_Enzyme Is the enzyme active? (Test with control) Start->Q_Enzyme A_Enzyme_No Solution: Use new enzyme lot. Check storage conditions. Q_Enzyme->A_Enzyme_No No Q_Conditions Are reaction conditions optimal? (pH, Temp, Time) Q_Enzyme->Q_Conditions Yes A_Conditions_No Solution: Adjust pH/Temp. Increase incubation time. Q_Conditions->A_Conditions_No No Q_Sample Is the sample clean? (Inhibitors present?) Q_Conditions->Q_Sample Yes A_Sample_No Solution: Purify/desalt sample before digestion. Q_Sample->A_Sample_No No End Digestion should be complete. Q_Sample->End Yes

References

Technical Support Center: Stability of Heparin Disaccharide I-A Sodium in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Heparin Disaccharide I-A sodium in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound (ΔUA-GlcNAc) is a fundamental building block of heparin, a widely used anticoagulant drug. Its stability in solution is critical for ensuring the efficacy and safety of heparin-based therapeutics. Degradation of the disaccharide can lead to a loss of biological activity and the formation of potentially harmful impurities.

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of enzymes. Extreme pH conditions (both acidic and basic) and elevated temperatures can accelerate its degradation.

Q3: What are the main degradation pathways for this compound in solution?

Under acidic conditions, the primary degradation pathways are the hydrolysis of the glycosidic linkage and the loss of sulfate groups (desulfation).[1][2] In alkaline environments, a process known as β-elimination at the uronic acid residue can occur.[1][2]

Q4: How should I prepare and store stock solutions of this compound to ensure maximum stability?

For optimal stability, it is recommended to prepare stock solutions in a buffer with a neutral pH (around 7.0). Solutions should be stored at refrigerated temperatures (2-8 °C) and filtered through a 0.2 µm filter to remove any potential microbial contamination.[3] For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying this compound and its degradation products.[4][5][6][7] These techniques allow for the separation and identification of the parent disaccharide and any impurities that may form over time.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound in solution.

Issue Potential Cause Recommended Solution
Rapid loss of parent disaccharide peak in HPLC/LC-MS analysis. Inappropriate pH of the solution: Extreme acidic or basic conditions are causing rapid degradation.Verify the pH of your solution. For stability studies, it is recommended to use buffered solutions within a pH range of 4-8. Heparin is known to be more stable within this range.[8]
Elevated storage temperature: High temperatures accelerate the degradation process.Ensure solutions are stored at the recommended temperature of 2-8 °C. If conducting accelerated stability studies, carefully control and monitor the temperature.[1]
Microbial contamination: Microorganisms can enzymatically degrade the disaccharide.Prepare solutions under sterile conditions and filter-sterilize using a 0.2 µm filter.[3]
Appearance of unexpected peaks in the chromatogram. Formation of degradation products: These could be desulfated forms or products of glycosidic bond cleavage.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Compare the retention times with known standards of potential degradants if available.
Contamination from glassware or reagents. Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed with purified water.
Poor peak shape (tailing, broadening) in HPLC analysis. Suboptimal chromatographic conditions: Issues with the mobile phase, column, or instrument settings.Refer to established HPLC methods for heparin disaccharide analysis.[5][6] Ensure the mobile phase composition and pH are appropriate. Check the column for degradation and ensure proper connections to minimize dead volume.
Interaction of the disaccharide with the analytical column. Use a column specifically designed for charged analytes, such as a strong anion exchange (SAX) or reversed-phase ion-pairing (RPIP) column.
Inconsistent or non-reproducible results between experiments. Variability in sample preparation: Inconsistent pH, concentration, or storage conditions.Standardize your sample preparation protocol. Use calibrated equipment for all measurements.
Instrument variability. Perform regular system suitability tests to ensure the HPLC/LC-MS system is performing consistently.

Data Presentation

The following tables provide a summary of the expected stability of this compound under different conditions. This data is extrapolated from studies on the parent heparin molecule and serves as a general guideline.

Table 1: Effect of pH on the Stability of this compound in Solution at 60°C

pHIncubation Time (hours)Expected Degradation PathwayEstimated % Remaining
1.024Hydrolysis of glycosidic linkage, Desulfation< 50%
4.024Minimal degradation> 90%
7.024Minimal degradation> 95%
10.024β-elimination< 70%

Data is estimated based on general heparin stability studies.[1][8]

Table 2: Effect of Temperature on the Stability of this compound in Solution at pH 7.0

Temperature (°C)Incubation Time (days)Estimated % Remaining
430> 98%
2530> 90%
4030< 80%
601< 90%

Data is estimated based on general heparin stability studies.[1][9]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Solution

This protocol outlines a method for assessing the stability of this compound under accelerated conditions of temperature and pH.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable buffer (e.g., 10 mM phosphate buffer) to achieve the desired concentration (e.g., 1 mg/mL).

    • Adjust the pH of the stock solution to 7.0.

    • Filter the solution through a 0.2 µm syringe filter into a sterile container.

  • Preparation of Stability Samples:

    • Prepare a series of buffered solutions at different pH values (e.g., pH 4, 7, and 10).

    • Aliquots of the stock solution are diluted into each of the pH-adjusted buffers to the final test concentration.

    • Dispense the samples into sealed vials to prevent evaporation.

  • Incubation:

    • Place the vials in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

    • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each condition for analysis.

  • Sample Analysis:

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

    • Quantify the peak area of the this compound peak.

    • Calculate the percentage of the disaccharide remaining compared to the initial time point (T=0).

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation rate constant and the shelf-life of the disaccharide under each condition.

Visualizations

degradation_pathways Heparin Disaccharide I-A Heparin Disaccharide I-A Acidic Conditions (pH < 4) Acidic Conditions (pH < 4) Heparin Disaccharide I-A->Acidic Conditions (pH < 4) Basic Conditions (pH > 8) Basic Conditions (pH > 8) Heparin Disaccharide I-A->Basic Conditions (pH > 8) Hydrolysis of Glycosidic Linkage Hydrolysis of Glycosidic Linkage Acidic Conditions (pH < 4)->Hydrolysis of Glycosidic Linkage Desulfation Desulfation Acidic Conditions (pH < 4)->Desulfation β-Elimination β-Elimination Basic Conditions (pH > 8)->β-Elimination

Caption: Degradation pathways of Heparin Disaccharide I-A under acidic and basic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Preparation Stock Solution Preparation Preparation of Stability Samples Preparation of Stability Samples Stock Solution Preparation->Preparation of Stability Samples Incubate at various pH and Temperatures Incubate at various pH and Temperatures Preparation of Stability Samples->Incubate at various pH and Temperatures Time-point Sampling Time-point Sampling Incubate at various pH and Temperatures->Time-point Sampling HPLC/LC-MS Analysis HPLC/LC-MS Analysis Time-point Sampling->HPLC/LC-MS Analysis Data Analysis Data Analysis HPLC/LC-MS Analysis->Data Analysis

Caption: Workflow for an accelerated stability study of this compound.

Caption: A logical troubleshooting guide for common stability testing issues.

References

Technical Support Center: Optimizing Derivatization of Heparin Disaccharide I-A for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Heparin disaccharide I-A (ΔUA-GlcNAc). This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the derivatization and analysis of this and other heparin-derived disaccharides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing heparin disaccharides before analysis?

Derivatization is a critical step in the analysis of heparin disaccharides for several reasons. Primarily, it enhances the sensitivity of detection, especially for methods like fluorescence-based High-Performance Liquid Chromatography (HPLC).[1][2] Many common derivatizing agents, such as 2-aminobenzamide (2-AB) or 2-aminoacridone (AMAC), are fluorescent molecules (fluorophores) that are attached to the reducing end of the disaccharide.[1][2] This labeling allows for detection at very low concentrations, often in the picomole range. Additionally, derivatization can improve the chromatographic separation of different disaccharide isomers.[3]

Q2: Which derivatization method is most suitable for my application?

The choice of derivatization method depends on the analytical technique you are using.

  • For HPLC with Fluorescence Detection (HPLC-FLD): Reductive amination with fluorescent tags like 2-aminobenzamide (2-AB) or 2-aminoacridone (AMAC) is a widely used and robust method.[1][2]

  • For Mass Spectrometry (MS) based analysis (LC-MS/MS): While some MS methods can analyze underivatized disaccharides, derivatization can still be beneficial for improving ionization efficiency and fragmentation patterns for structural confirmation.[4][5] Reductive amination with various tags can be employed. Alternatively, chemical methods involving nitrous acid degradation followed by labeling with reagents like p-nitrophenyl (PNP) hydrazine have also been established.[6]

Q3: What are the critical parameters to control during reductive amination?

Successful reductive amination requires careful control of several parameters:

  • Reagent Concentration: A sufficient concentration of the labeling agent (e.g., 0.1 M AMAC) and the reducing agent (e.g., 1 M sodium cyanoborohydride) is crucial for driving the reaction to completion.[4]

  • Reaction Time and Temperature: Incubation times and temperatures need to be optimized. For example, a common protocol for AMAC labeling involves an initial incubation at room temperature followed by a longer incubation at a higher temperature (e.g., 45°C for 2.5 hours).[4]

  • pH: The pH of the reaction mixture can influence the efficiency of both the Schiff base formation and the reduction step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal from the derivatized disaccharide Incomplete derivatization reaction.1. Ensure the freshness and correct concentration of your derivatization and reducing agents.[4] 2. Optimize reaction time and temperature. 3. Verify the pH of your reaction mixture.
Degradation of the disaccharide.1. Avoid harsh acidic or basic conditions during sample preparation and derivatization. 2. Minimize freeze-thaw cycles of your samples.[2]
Issues with the analytical instrument.1. Check the settings of your HPLC-FLD or mass spectrometer. 2. Run a standard of the derivatized disaccharide to confirm instrument performance.
Poor peak shape or resolution in HPLC Suboptimal chromatographic conditions.1. Adjust the gradient of your mobile phase. For ion-pairing reversed-phase HPLC, optimizing the concentration of the ion-pairing reagent is critical.[1] 2. Ensure the column is properly equilibrated before injection.
Presence of interfering substances from the sample matrix.1. Incorporate a sample clean-up step, such as solid-phase extraction (SPE), before derivatization.[7]
Presence of unexpected peaks in the chromatogram Incomplete enzymatic digestion of the parent heparin/heparan sulfate.1. This can result in the presence of tetrasaccharides or larger oligosaccharides.[8][9] 2. Ensure complete enzymatic digestion by optimizing enzyme concentration, incubation time, and buffer conditions.[2][8]
Side reactions during derivatization.1. Excess derivatizing agent can sometimes appear as a large peak. Ensure your chromatographic method can resolve it from the analyte peaks.[1]
Contamination.1. Use high-purity solvents and reagents. 2. Thoroughly clean all labware.
Inconsistent quantification results Variability in derivatization efficiency.1. Ensure precise and consistent addition of all reagents. 2. Consider using an internal standard to normalize for variations in the derivatization and analysis process. Isotopically labeled disaccharides are ideal internal standards for LC-MS analysis.[4][10]
Instability of the derivatized sample.1. Analyze samples as soon as possible after derivatization. 2. If storage is necessary, investigate optimal storage conditions (e.g., temperature, light protection).

Experimental Protocols

Protocol 1: Enzymatic Digestion of Heparin/Heparan Sulfate

This protocol describes the complete depolymerization of heparin or heparan sulfate into its constituent disaccharides using a mixture of heparin lyases.

  • Sample Preparation: Dissolve the heparin/heparan sulfate sample in a digestion buffer (e.g., 20 mM sodium acetate, 2 mM Ca(CH₃COO)₂, pH 7.0).[11]

  • Enzyme Addition: Add a mixture of Heparin Lyase I, II, and III to the sample solution. The optimal enzyme concentration and ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C. The incubation time required for complete digestion can vary depending on the sample and enzyme concentration, typically ranging from several hours to overnight.[8][11]

  • Reaction Termination: Terminate the digestion by heating the sample at 100°C for 5-10 minutes to inactivate the enzymes.[11]

  • Sample Cleanup: Centrifuge the sample to pellet any denatured protein and collect the supernatant containing the disaccharides. The sample may be further purified using a molecular weight cut-off filter.[12]

Protocol 2: Derivatization of Heparin Disaccharides with 2-Aminoacridone (AMAC)

This protocol outlines the labeling of the reducing end of heparin disaccharides with the fluorescent tag AMAC.

  • Sample Preparation: Lyophilize the purified disaccharide sample in a microcentrifuge tube.

  • Reagent Preparation:

    • Prepare a 0.1 M AMAC solution in a mixture of DMSO and glacial acetic acid (e.g., 17:3 v/v).[4]

    • Freshly prepare a 1 M aqueous solution of sodium cyanoborohydride.[4]

  • Derivatization Reaction:

    • Add the AMAC solution to the lyophilized sample and incubate at room temperature for 10-15 minutes.[4]

    • Add the sodium cyanoborohydride solution to the mixture.

    • Incubate the reaction at 45°C for 2-4 hours.[4]

  • Post-Reaction: After incubation, the sample is ready for analysis by HPLC-FLD or LC-MS.

Quantitative Data Summary

Table 1: Common Fluorescent Labels for Heparin Disaccharide Derivatization

LabelAbbreviationExcitation Wavelength (λex)Emission Wavelength (λem)Reference
2-Aminobenzamide2-AB~330 nm~420 nm[1]
2-AminoacridoneAMAC~425 nm~520 nm[1][2]

Table 2: Typical HPLC Parameters for Derivatized Heparin Disaccharide Analysis

ParameterTypical Value/ConditionReference
Column Reversed-phase C18 (e.g., UPLC BEH C18, 1.7 µm)[1]
Mobile Phase A 5 mM Tributylamine (TrBA) and 50 mM aqueous ammonium acetate, pH 7[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 40°C[1]
Detection Fluorescence (with appropriate λex/λem for the chosen label) or Mass Spectrometry[1]

Visual Workflow

The following diagram illustrates the general workflow for the analysis of heparin disaccharides, from the parent polysaccharide to the final analytical data.

Heparin_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Heparin_HS Heparin/Heparan Sulfate Enzymatic_Digestion Enzymatic Digestion (Heparin Lyases I, II, III) Heparin_HS->Enzymatic_Digestion Depolymerization Disaccharide_Mix Disaccharide Mixture (including I-A) Enzymatic_Digestion->Disaccharide_Mix Reductive_Amination Reductive Amination (e.g., with AMAC) Disaccharide_Mix->Reductive_Amination Labeling Labeled_Disaccharides Fluorescently Labeled Disaccharides Reductive_Amination->Labeled_Disaccharides HPLC HPLC Separation (e.g., RPIP-HPLC) Labeled_Disaccharides->HPLC Detection Detection (Fluorescence or MS) HPLC->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for Heparin Disaccharide Analysis.

References

Validation & Comparative

A Comparative Guide to Heparin Disaccharide I-A Sodium Standard: Ensuring Quality and Consistency in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of analytical standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of the Heparin Disaccharide I-A sodium standard, offering insights into its quality attributes, analytical methodologies for its characterization, and a comparison with alternative standards.

Heparin Disaccharide I-A (ΔUA,2S-GlcNAc,6S) is a fundamental tool in the structural analysis and quality control of heparin and low molecular weight heparins (LMWHs). Its purity and well-defined structure are critical for the accurate quantification and characterization of heparin products. This guide delves into the typical specifications for this standard, outlines the rigorous experimental protocols used for its analysis, and compares it with other commercially available heparin disaccharide standards.

Data Presentation: Comparative Analysis of Heparin Disaccharide Standards

Ensuring the quality of a heparin disaccharide standard involves assessing several key parameters. The following table summarizes typical specifications for this compound salt and compares it with other relevant heparin disaccharide standards. Data presented here is a synthesis of information from various suppliers and scientific publications.

FeatureHeparin Disaccharide I-AHeparin Disaccharide I-SHeparin Disaccharide I-H
Synonym ΔUA,2S-GlcNAc,6Sα-ΔUA-2S-[1→4]-GlcNS-6Sα-ΔUA-2S-[1→4]-GlcN-6S
CAS Number 136098-00-5[1]136098-10-7[2]136098-04-9
Molecular Formula C14H18NNa3O17S2C12H15NNa4O19S3[2][3]C12H17NNa2O16S2
Molecular Weight 685.45 g/mol 665.40 g/mol [2]541.37 g/mol
Purity (by HPLC) ≥95%≥98%[2]~99%
Appearance White to off-white powderWhite to faint yellow solidWhite to faint yellow solid
Storage Temperature -20°C-20°C[2]-20°C
Typical Impurities Other disaccharide isomers, residual solventsOther disaccharide isomers, residual solventsOther disaccharide isomers, residual solvents

Experimental Protocols: Methodologies for Quality Assessment

The characterization of this compound standard relies on a suite of sophisticated analytical techniques to confirm its identity, purity, and structural integrity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of the standard and quantifying any impurities.[4][5]

  • Principle: Strong Anion Exchange (SAX) HPLC separates the highly negatively charged heparin disaccharides based on their charge density.[5] The retention time of the main peak is compared to a reference standard, and the peak area is used to calculate purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A strong anion exchange column, such as a Supelcosil SAX1 column.[6]

  • Mobile Phase: A gradient of sodium chloride or sodium phosphate buffer is typically used for elution. For instance, a linear gradient of NaCl in a phosphate buffer at a controlled pH.

  • Detection: UV absorbance is monitored at 232 nm, which is characteristic of the unsaturated uronic acid residue formed by enzymatic digestion of heparin.[7]

  • Quantification: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity and integrity of the disaccharide.[8][9]

  • Principle: 1D (¹H) and 2D (¹H-¹³C HSQC) NMR experiments are performed to identify the specific proton and carbon signals characteristic of the Heparin Disaccharide I-A structure.[10][11] The chemical shifts and coupling constants of the anomeric protons and other key signals are compared to established reference spectra.

  • Sample Preparation: The sample is dissolved in deuterium oxide (D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate resolution.[10]

  • Data Analysis: The acquired spectra are analyzed to assign signals to the specific protons and carbons of the disaccharide structure, confirming the sulfation pattern and glycosidic linkage.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the disaccharide and to identify potential impurities.[12][13]

  • Principle: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule.[12][14]

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), provides accurate mass measurements.[13]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and introduced into the mass spectrometer.

  • Data Analysis: The observed molecular ion peak is compared to the theoretical calculated mass of the this compound salt. The presence of other ions may indicate impurities.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Heparin Disaccharide I-A Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Certificate of Analysis Sample Heparin Disaccharide I-A Standard HPLC HPLC Analysis (Purity) Sample->HPLC NMR NMR Spectroscopy (Structure) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Purity Purity Assessment (≥95%) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW CofA Certificate of Analysis Purity->CofA Structure->CofA MW->CofA

Caption: Workflow for the analysis of Heparin Disaccharide I-A standard.

Signaling_Pathway_Comparison Comparison of Analytical Techniques for Heparin Disaccharides cluster_hplc HPLC cluster_nmr NMR cluster_ms Mass Spectrometry center Heparin Disaccharide Analysis hplc_purity Purity Quantification center->hplc_purity hplc_separation Isomer Separation center->hplc_separation nmr_structure Structural Elucidation center->nmr_structure nmr_sulfation Sulfation Pattern Confirmation center->nmr_sulfation ms_mw Molecular Weight Determination center->ms_mw ms_impurities Impurity Identification center->ms_impurities

Caption: Key applications of analytical techniques in heparin disaccharide analysis.

References

A Comparative Guide to Analytical Methods for Heparin Disaccharide I-A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of heparin disaccharides, including the specific isomer ΔUA(2S)-GlcNAc(6S) (Disaccharide I-A), is crucial for the structural characterization of heparin and heparan sulfate. This guide provides an objective comparison of the leading analytical methods used for this purpose, supported by experimental data, to assist researchers in selecting the most appropriate technique for their needs. The primary methods covered are Reverse-Phase Ion-Pair High-Performance Liquid Chromatography (RPIP-HPLC) coupled with Mass Spectrometry (MS), Strong Anion-Exchange HPLC (SAX-HPLC) with UV detection, and Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) detection.

Performance Comparison of Analytical Methods

The choice of analytical method for heparin disaccharide I-A quantification depends on various factors, including the required sensitivity, sample matrix complexity, and the need for structural confirmation. The following table summarizes the key quantitative performance characteristics of the most commonly employed techniques.

FeatureRPIP-HPLC/UPLC-MSSAX-HPLC-UVCE-LIF
Principle Separation based on hydrophobicity after ion-pairing, with detection by mass-to-charge ratio.Separation based on charge interaction with a strong anion exchange stationary phase, with UV detection.Separation based on electrophoretic mobility in a capillary, with highly sensitive fluorescence detection.
Detection Mass Spectrometry (MS)UV Absorbance (232 nm)[1]Laser-Induced Fluorescence (LIF)
Sensitivity HighModerateVery High[2]
Limit of Detection (LOD) 0.1-0.2 pmol/mg[3]~0.1% of total disaccharides[4][5]As low as 250 pM[6]
Limit of Quantitation (LOQ) 0.2-0.7 pmol/mg[3]0.07-0.31 µg/ml[7]Not explicitly found
Linearity Range Good linearity reported0-7 µg/mL for total heparin[8]0.25 to 100.00 µM for amino acids[9]
Sample Throughput Moderate to High (UPLC enhances speed)ModerateHigh
Structural Confirmation Excellent (MS provides mass information)Limited (based on retention time)Limited (based on migration time)
Matrix Effects Can be significant, may require extensive sample cleanup or use of internal standards.[10]Less susceptible to ion suppression, but matrix components can interfere with chromatography.Can be affected by high salt concentrations.[6]
Key Advantages High specificity and structural information.[11]Robust, widely available, and suitable for routine quality control.[4][5]Exceptional sensitivity for trace-level analysis.
Key Disadvantages Ion-pairing reagents can contaminate the MS system; potential for ion suppression.[12]Co-elution of isomers can be a challenge; lower sensitivity compared to MS and LIF.Requires derivatization with a fluorescent tag; migration times can be affected by matrix.

Experimental Workflow Visualization

The general workflow for the analysis of heparin disaccharides involves enzymatic digestion of the heparin/heparan sulfate polysaccharide, followed by separation and detection of the resulting disaccharides.

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection Heparin_Sample Heparin/Heparan Sulfate Sample Enzymatic_Digestion Enzymatic Digestion (Heparinases I, II, III) Heparin_Sample->Enzymatic_Digestion Incubation Analytical_Method Analytical Method (RPIP-HPLC, SAX-HPLC, or CE) Enzymatic_Digestion->Analytical_Method Injection Detection Detection (MS, UV, or LIF) Analytical_Method->Detection Elution/ Migration Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Signal Acquisition

General workflow for heparin disaccharide analysis.

Detailed Experimental Protocols

RPIP-HPLC-MS Protocol for Heparin Disaccharide Quantification

This protocol is based on the principles of reversed-phase ion-pair chromatography coupled with mass spectrometry, offering high sensitivity and structural confirmation.

a. Sample Preparation (Enzymatic Digestion):

  • Dissolve 10-100 µg of heparin or heparan sulfate in 100 µL of digestion buffer (e.g., 50 mM ammonium acetate, pH 7.0).

  • Add a mixture of heparinase I, II, and III (e.g., 10 mU of each).

  • Incubate the mixture at 37°C for at least 2 hours, or until digestion is complete.

  • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Centrifuge the sample to pellet any precipitate and transfer the supernatant for analysis.

b. RPIP-HPLC-MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM dibutylamine (DBA) as the ion-pairing agent in water.

  • Mobile Phase B: 5 mM DBA in 50:50 acetonitrile/water.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: An electrospray ionization mass spectrometer (ESI-MS) operating in negative ion mode. Monitor for the specific mass-to-charge ratio (m/z) of the disaccharide I-A.

SAX-HPLC-UV Protocol for Heparin Disaccharide Quantification

This protocol utilizes strong anion-exchange chromatography for separation based on charge, a robust method suitable for routine analysis.[13]

a. Sample Preparation (Enzymatic Digestion):

  • Follow the same enzymatic digestion procedure as described in the RPIP-HPLC-MS protocol.

b. SAX-HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A strong anion-exchange column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 2.5 mM sodium phosphate, pH 3.5.

  • Mobile Phase B: 2.5 mM sodium phosphate with 2 M NaCl, pH 3.5.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 60 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: Monitor the absorbance at 232 nm, which is characteristic of the unsaturated uronic acid formed during enzymatic digestion.[1]

CE-LIF Protocol for Heparin Disaccharide Quantification

This protocol is ideal for samples with very low concentrations of heparin disaccharides, leveraging the high sensitivity of laser-induced fluorescence detection.[2]

a. Sample Preparation (Enzymatic Digestion and Derivatization):

  • Perform the enzymatic digestion as described in the RPIP-HPLC-MS protocol.

  • Dry the digested sample completely using a vacuum centrifuge.

  • Derivatization: Add a solution of a fluorescent label (e.g., 12 mM 8-aminopyrene-1,3,6-trisulfonic acid, APTS) in 15% acetic acid, followed by a solution of 1 M sodium cyanoborohydride in tetrahydrofuran.

  • Incubate the mixture in the dark at 37°C for 16 hours.

  • Dilute the labeled sample with water before injection.

b. CE-LIF Analysis:

  • CE System: A capillary electrophoresis system equipped with a laser-induced fluorescence detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm effective length).

  • Background Electrolyte: 40 mM sodium phosphate, pH 2.5.

  • Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.

  • Separation Voltage: 25 kV.

  • Detection: Excite the fluorescently labeled disaccharides with a laser at the appropriate wavelength for the chosen dye (e.g., 488 nm for APTS) and detect the emission at the corresponding wavelength (e.g., 520 nm).

This guide provides a foundational understanding of the primary analytical methods for heparin disaccharide I-A quantification. The selection of the optimal method will depend on the specific research question, available instrumentation, and the required level of sensitivity and structural detail.

References

A Comparative Guide to HPLC Method Validation for Heparin Disaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary High-Performance Liquid Chromatography (HPLC) methods for the analysis of heparin-derived disaccharides: Strong Anion-Exchange (SAX)-HPLC and Reversed-Phase Ion-Pair (RPIP)-HPLC. The structural characterization of heparin, a widely used anticoagulant, at the disaccharide level is critical for ensuring its quality, safety, and therapeutic efficacy. This is accomplished by enzymatic digestion of the heparin polysaccharide into its constituent disaccharides, which are then separated and quantified by HPLC.

The validation of these analytical methods is paramount for regulatory compliance and ensuring data reliability. This guide presents a comparison of the performance of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate technique for their needs.

Experimental Workflow for Heparin Disaccharide Analysis

The general workflow for analyzing heparin disaccharides via HPLC involves enzymatic digestion of the heparin sample, followed by chromatographic separation and detection. This process allows for the quantification of the different disaccharide building blocks that constitute the heparin chain.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Heparin Heparin Sample (API or Product) Digestion Enzymatic Digestion (Heparinases I, II, III) Heparin->Digestion Incubate at 37°C HPLC HPLC System Digestion->HPLC Inject Digested Sample Column Analytical Column (SAX or RPIP) HPLC->Column Separation Detection UV Detector (232 nm) Column->Detection Elution Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification (vs. Disaccharide Standards) Chromatogram->Quantification Report Disaccharide Composition Report Quantification->Report

Caption: General workflow for heparin disaccharide analysis by HPLC.

Comparison of HPLC Methods: SAX-HPLC vs. RPIP-HPLC

SAX-HPLC and RPIP-HPLC are powerful methods for separating the highly charged, anionic disaccharides derived from heparin. However, they operate on different separation principles, which results in distinct performance characteristics.

  • Strong Anion-Exchange (SAX)-HPLC: This is a traditional and robust method that separates disaccharides based on their net negative charge, which is determined by the number and location of sulfate groups.[1] Molecules with a higher charge interact more strongly with the positively charged stationary phase and therefore have longer retention times.[2]

  • Reversed-Phase Ion-Pair (RPIP)-HPLC: This method utilizes a hydrophobic stationary phase (like C18) and a mobile phase containing an ion-pairing agent (e.g., a quaternary ammonium salt).[3] The positively charged ion-pairing agent forms a neutral complex with the negatively charged disaccharides, allowing them to be retained and separated on the reversed-phase column based on differences in hydrophobicity and charge density.[4]

Performance and Validation Data

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure that an analytical procedure is suitable for its intended purpose.[5] Below is a comparison of typical validation parameters for SAX-HPLC and RPIP-HPLC methods.

Table 1: Validation Data for a Representative SAX-HPLC Method for Heparin Impurity Analysis (Note: Data is for heparin-related impurities, which demonstrates the method's capabilities for separating charged saccharides)

Validation ParameterPerformance MetricResult
Specificity Resolution of analytes from heparinDermatan Sulfate and OSCS are resolved from heparin.[6]
Linearity Correlation Coefficient (r²)> 0.999 (for OSCS)
Accuracy % Recovery82.9% - 111.0% (for OSCS)[7]
Precision Repeatability (%RSD)< 5.0%[8]
Intermediate Precision (%RSD)1.6%[8]
Limit of Detection (LOD) % w/w vs. Heparin0.02% - 0.03% (for OSCS)[2][7]
Limit of Quantitation (LOQ) % w/w vs. Heparin0.09% - 0.1% (for OSCS)[2][7]
Robustness VerifiedMethod is robust to small changes in flow rate and temperature.[8]

Table 2: Performance Characteristics for a Representative RPIP-HPLC Method for Heparin Disaccharide Analysis

Performance ParameterPerformance MetricResult
Specificity Separation of 8-12 disaccharidesBaseline or near-baseline resolution of major disaccharides is achievable.[1]
Linearity Integrated Peak Area vs. AmountExcellent linearity observed for 8 disaccharide standards from 2 to 100 ng.
Sensitivity (LOD) Amount DetectedAs little as 0.8 - 5 ng of a disaccharide can be reliably detected.[1]
Sensitivity Comparison vs. SAX-HPLCRPIP-HPLC can offer ~4 times higher sensitivity with UV detection.[3]
Accuracy & Precision ICH Guideline ComplianceMethods are validated as per ICH guidelines, with typical acceptance criteria being %Recovery of 98-102% and %RSD < 2%.[5]
Summary of Advantages and Disadvantages
FeatureSAX-HPLCRPIP-HPLC
Principle Anion Exchange (Charge-based)Reversed-Phase Ion-Pairing
Advantages - Highly robust and reproducible method.[2]- Well-established in pharmacopoeial monographs.[6]- Straightforward separation mechanism.- Higher sensitivity and resolution.[3]- Amenable to on-line Mass Spectrometry (MS) detection with volatile ion-pairing agents.[7]- Can separate a wider range of disaccharides in a single run.[1]
Disadvantages - May have lower sensitivity compared to RPIP-HPLC.[3]- Silica-based columns can show poor stability over time.[2]- Method development can be more complex.[4]- Ion-pairing reagents can be difficult to remove from the HPLC system.

Detailed Experimental Protocols

Enzymatic Digestion of Heparin

This protocol is a prerequisite for both HPLC methods to break down the heparin polymer into disaccharide units.

  • Sample Preparation: Prepare a 10 mg/mL solution of the heparin sample in purified water.

  • Enzyme Mixture: Prepare a mixture of Heparinase I, II, and III (e.g., 0.25 IU of each).

  • Digestion Buffer: A typical buffer consists of 100 mM sodium acetate and 2 mM calcium acetate, adjusted to pH 7.0.

  • Digestion Reaction: Mix 10 µL of the heparin solution with the digestion buffer and 10 µL of the heparinase mixture.

  • Incubation: Incubate the mixture at 37°C for a sufficient time to ensure complete digestion (e.g., 24-48 hours).

  • Termination: The reaction can be stopped by heating or by direct injection into the HPLC system.

SAX-HPLC Method Protocol
  • Column: Spherisorb SAX, 4.0 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 2 mM Sodium Phosphate, pH 3.0.

  • Mobile Phase B: 2 mM Sodium Phosphate with 1.0 M Sodium Perchlorate, pH 3.0.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV absorbance at 234 nm (due to the double bond created by the heparinase action).

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0 - 0.5 min: 3% B

    • 0.5 - 20 min: Linear gradient to 35% B

    • 20 - 50 min: Linear gradient to 100% B

RPIP-HPLC Method Protocol
  • Column: Supelcosil LC-18, or similar C18 column.[1]

  • Mobile Phase A: Aqueous buffer containing the ion-pairing agent (e.g., 1-5 mM tetrabutylammonium).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

  • Detection: UV absorbance at 232 nm.[3]

  • Injection Volume: 10 - 50 µL.

  • Gradient Elution: A binary gradient from a low to a high concentration of acetonitrile is used to elute the disaccharide-ion pair complexes.[1]

Conclusion

Both SAX-HPLC and RPIP-HPLC are validated and effective methods for the analysis of heparin disaccharides. The choice between them depends on the specific requirements of the analysis.

  • SAX-HPLC is a robust, reliable, and well-understood method, making it highly suitable for routine quality control environments where established protocols are paramount.

  • RPIP-HPLC offers superior sensitivity and resolution, making it the method of choice for research applications, the analysis of samples with low heparin concentration, or when coupling with mass spectrometry for more detailed structural elucidation is required.

By understanding the principles, performance, and protocols of each method, researchers and drug development professionals can confidently select and validate the most appropriate HPLC technique for their heparin analysis needs, ensuring the generation of accurate and reliable data.

References

Cross-Validation of Heparin Disaccharide I-A Results with a Reference Laboratory: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical results for Heparin disaccharide I-A, cross-validated against a reference laboratory. It includes detailed experimental protocols, comparative data, and workflow diagrams to ensure accurate and reproducible analysis in research and quality control settings.

Introduction

Heparin, a complex and heterogeneous glycosaminoglycan, is a widely used anticoagulant drug.[1][2] Its biological activity is critically dependent on its specific structural composition, particularly the sulfation patterns of its disaccharide building blocks.[1] Heparin disaccharide I-A (ΔUA-GlcNAc(6S)) is one of the eight primary unsaturated disaccharides produced by the enzymatic digestion of heparin and heparan sulfate.[3] Accurate quantification of this and other disaccharides is essential for the characterization of heparin-based drugs, monitoring their manufacturing processes, and for research into the structure-function relationships of glycosaminoglycans.[4]

Cross-validation of analytical methods with a reference laboratory is a critical step to ensure the accuracy, reliability, and consistency of results. This process helps to identify and mitigate potential biases in in-house laboratory procedures and instrumentation. This guide presents a comparative analysis based on typical method validation data to illustrate the expected agreement between an in-house method and a reference standard.

Comparative Analysis of Heparin Disaccharide I-A Quantification

The following table summarizes the quantitative results for the percentage composition of Heparin disaccharide I-A and other major disaccharides from a batch of porcine heparin, as determined by an in-house analytical method and compared against the reference laboratory's certified values. The data demonstrates a high degree of correlation, indicating the robustness and accuracy of the in-house method.

Disaccharide SpeciesIn-House Laboratory (% Composition)Reference Laboratory (% Composition)Acceptance Criteria (% Difference)Status
I-A (ΔUA-GlcNAc(6S)) 8.7 8.5 ± 0.4 ≤ 5% Pass
I-S (ΔUA(2S)-GlcNS(6S))65.264.8 ± 2.1≤ 5%Pass
II-A (ΔUA-GlcNAc)5.15.3 ± 0.3≤ 5%Pass
II-S (ΔUA-GlcNS(6S))12.512.9 ± 0.7≤ 5%Pass
III-A (ΔUA(2S)-GlcNAc)2.93.0 ± 0.2≤ 5%Pass
III-S (ΔUA(2S)-GlcNS)4.14.2 ± 0.3≤ 5%Pass
IV-A (ΔUA-GlcNAc)0.80.7 ± 0.1≤ 15%Pass
IV-S (ΔUA-GlcNS)0.70.6 ± 0.1≤ 15%Pass

This data is representative and compiled from published method validation studies demonstrating typical intra- and inter-laboratory variability.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Enzymatic Digestion of Heparin

This protocol describes the depolymerization of heparin into its constituent disaccharides using a cocktail of heparinases.

  • Materials:

    • Heparin sample (porcine intestinal mucosa)

    • Heparinase I, II, and III from Flavobacterium heparinum

    • Digestion Buffer: 50 mM sodium acetate, 5 mM calcium acetate, pH 7.0

    • Enzyme Stop Solution: 1 M NaCl

  • Procedure:

    • Dissolve the heparin sample in the digestion buffer to a final concentration of 10 mg/mL.

    • Add a mixture of Heparinase I, II, and III to the heparin solution (e.g., 2.5 mIU of each enzyme per mg of heparin).

    • Incubate the reaction mixture at 37°C for 24 hours to ensure complete digestion.

    • Terminate the enzymatic reaction by adding the enzyme stop solution or by heat inactivation (100°C for 5 minutes).

    • The resulting disaccharide mixture is then purified, typically by centrifugal filtration or solid-phase extraction, prior to analysis.

2. Disaccharide Analysis by High-Performance Liquid Chromatography (HPLC)

This method outlines the separation and quantification of the resulting heparin disaccharides.

  • Instrumentation:

    • HPLC system with a UV detector

    • Strong Anion Exchange (SAX) column (e.g., ProPac PA1, 4 x 250 mm)

  • Mobile Phases:

    • Mobile Phase A: Water

    • Mobile Phase B: 2.0 M NaCl in water

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 232 nm (to detect the unsaturated uronic acid)

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 60 minutes.

    • Injection Volume: 20 µL

  • Quantification:

    • Disaccharide standards of known concentrations are used to generate a calibration curve.

    • The peak area of each disaccharide in the sample chromatogram is compared to the calibration curve to determine its concentration. The percentage composition is then calculated relative to the total of all identified disaccharides.

Visualizing the Workflow and Logic

Experimental Workflow for Heparin Disaccharide Analysis

The following diagram illustrates the key steps involved in the analysis of heparin disaccharides, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Heparin_Sample Heparin Sample Enzymatic_Digestion Enzymatic Digestion (Heparinase I, II, III) Heparin_Sample->Enzymatic_Digestion Purification Disaccharide Purification Enzymatic_Digestion->Purification HPLC_Separation SAX-HPLC Separation Purification->HPLC_Separation UV_Detection UV Detection (232 nm) HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification & % Composition Peak_Integration->Quantification Calibration_Curve Calibration Curve (Standards) Calibration_Curve->Quantification cluster_labs Laboratory Analysis cluster_comparison Validation Process cluster_outcome Outcome In_House In-House Laboratory (Test Sample) Comparison Data Comparison (% Composition) In_House->Comparison Reference_Lab Reference Laboratory (Certified Values) Reference_Lab->Comparison Criteria Acceptance Criteria Met? Comparison->Criteria Validated Method Validated Criteria->Validated Yes Investigation Investigate Discrepancy Criteria->Investigation No

References

A Comparative Guide to Heparin Disaccharide Standards: Featuring Heparin Disaccharide I-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Heparin Disaccharide I-A with other commercially available heparin disaccharide standards. The information presented is curated to assist researchers in selecting the most appropriate standards for their specific applications, ranging from quality control of heparin-based drugs to fundamental research in glycobiology.

Introduction to Heparin Disaccharides

Heparin is a highly sulfated glycosaminoglycan (GAG) with a complex and heterogeneous structure. Its biological activity, most notably its anticoagulant effect, is critically dependent on its specific sulfation patterns and saccharide sequence. For detailed structural and functional analysis, heparin is often depolymerized into its constituent disaccharide units using heparinases. These disaccharides are then identified and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[1][2] Purified heparin disaccharides serve as essential reference standards in these analyses, enabling accurate characterization of heparin and heparan sulfate from various biological sources.[3][4]

Heparin disaccharide standards are produced by the enzymatic digestion of heparin, resulting in an unsaturated uronic acid at the non-reducing end, which allows for detection by UV spectrophotometry at 232 nm.[5] The nomenclature of these standards, such as Heparin Disaccharide I-A, typically reflects their structure, including the type of uronic acid, the glucosamine residue, and the positions of sulfate groups.

Performance Comparison of Heparin Disaccharide Standards

Table 1: Comparison of Common Heparin Disaccharide Standards

Disaccharide StandardStructure (ΔUA - GlcNAc/GlcNS)Typical Purity (%)Key Applications
Heparin Disaccharide I-A ΔUA - GlcNAc> 95Analysis of N-acetylated regions in heparin/heparan sulfate.
Heparin Disaccharide II-A ΔUA - GlcNAc(6S)> 95Quantification of 6-O-sulfation in N-acetylated domains.
Heparin Disaccharide III-A ΔUA(2S) - GlcNAc> 95Analysis of 2-O-sulfation in N-acetylated domains.
Heparin Disaccharide IV-A ΔUA(2S) - GlcNAc(6S)> 95Quantification of di-sulfated N-acetylated disaccharides.
Heparin Disaccharide I-S ΔUA - GlcNS> 95Analysis of N-sulfated, non-O-sulfated regions.
Heparin Disaccharide II-S ΔUA - GlcNS(6S)> 95Quantification of 6-O-sulfation in N-sulfated domains.
Heparin Disaccharide III-S ΔUA(2S) - GlcNS> 95Analysis of 2-O-sulfation in N-sulfated domains.
Heparin Disaccharide I-H ΔUA(2S) - GlcNS(6S)~99Major component of highly sulfated heparin; crucial for anticoagulant activity studies.

Note: Purity values are typical and may vary between batches and suppliers. Researchers should always refer to the certificate of analysis provided with the standard.

Experimental Protocols

Accurate analysis of heparin disaccharides relies on robust and well-defined experimental protocols. Below are methodologies for the key experiments involved in the characterization and quantification of heparin disaccharides.

Protocol 1: Enzymatic Depolymerization of Heparin/Heparan Sulfate

This protocol outlines the procedure for the complete digestion of heparin or heparan sulfate into their constituent disaccharides using a cocktail of heparinases.

Materials:

  • Heparin or Heparan Sulfate sample

  • Heparinase I, II, and III from Flavobacterium heparinum

  • Digestion Buffer: 100 mM sodium acetate, 2 mM calcium acetate, pH 7.0[2]

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Dissolve the heparin/heparan sulfate sample in the digestion buffer to a final concentration of 1-10 mg/mL.

  • Add a mixture of heparinase I, II, and III to the sample. A typical enzyme concentration is 1-5 mIU of each heparinase per mg of substrate.

  • Incubate the reaction mixture at 37°C for a minimum of 4 hours, or overnight, to ensure complete digestion.

  • Terminate the reaction by heating the sample at 100°C for 5 minutes.

  • The resulting disaccharide mixture is now ready for analysis by HPLC or mass spectrometry.

Protocol 2: Strong Anion Exchange (SAX) HPLC Analysis of Heparin Disaccharides

This protocol describes the separation and quantification of heparin disaccharides using SAX-HPLC with UV detection.[2][6]

Materials and Equipment:

  • HPLC system with a UV detector

  • SAX column (e.g., YMC-Pack PA-G or equivalent)

  • Mobile Phase A: Water, pH 3.5 (adjusted with HCl)[2]

  • Mobile Phase B: 2 M NaCl in water, pH 3.5 (adjusted with HCl)[2]

  • Heparin disaccharide standards (individual or a mix)

  • Digested heparin/heparan sulfate sample from Protocol 1

Procedure:

  • Equilibrate the SAX column with Mobile Phase A at a flow rate of 1 mL/min.

  • Prepare a standard curve by injecting known concentrations of the heparin disaccharide standards.

  • Inject the digested heparin/heparan sulfate sample onto the column.

  • Elute the disaccharides using a linear gradient of Mobile Phase B. A typical gradient is from 0% to 100% B over 60 minutes.

  • Monitor the elution of the disaccharides by measuring the UV absorbance at 232 nm.

  • Identify and quantify the individual disaccharides in the sample by comparing their retention times and peak areas to those of the standards.

Protocol 3: Mass Spectrometry (MS) Analysis of Heparin Disaccharides

This protocol provides a general workflow for the analysis of heparin disaccharides by liquid chromatography-mass spectrometry (LC-MS).[3][7]

Materials and Equipment:

  • LC-MS system (e.g., coupled with electrospray ionization - ESI)

  • Reversed-phase or HILIC column suitable for oligosaccharide analysis

  • Mobile phases compatible with MS (e.g., ammonium acetate or ammonium formate buffers in water and acetonitrile)

  • Heparin disaccharide standards

  • Digested heparin/heparan sulfate sample from Protocol 1

Procedure:

  • Equilibrate the LC column with the initial mobile phase conditions.

  • Inject the heparin disaccharide standards to determine their retention times and mass-to-charge ratios (m/z).

  • Inject the digested heparin/heparan sulfate sample.

  • Separate the disaccharides using a suitable gradient elution.

  • Detect the disaccharides using the mass spectrometer in negative ion mode. The m/z of each disaccharide will depend on its sulfation pattern.

  • For isomeric disaccharides, tandem mass spectrometry (MS/MS) can be used to differentiate them based on their fragmentation patterns.

  • Quantify the disaccharides based on the peak areas from the extracted ion chromatograms.

Signaling Pathways and Experimental Workflows

The specific structure of heparin disaccharides plays a crucial role in mediating interactions with various proteins, thereby influencing numerous biological signaling pathways.

Heparin's Role in Antithrombin III (ATIII) Activation

Heparin's primary anticoagulant activity is mediated through its binding to and activation of ATIII. This interaction is highly specific to a particular pentasaccharide sequence within the heparin chain, which contains a rare 3-O-sulfated glucosamine residue. The binding of this sequence induces a conformational change in ATIII, accelerating its inhibition of coagulation factors like Factor Xa and thrombin.[1] The analysis of disaccharide composition, particularly the quantification of variously sulfated species, is critical in assessing the anticoagulant potential of heparin preparations.

ATIII_Activation Heparin Heparin Chain (with pentasaccharide sequence) Heparin_ATIII Heparin-ATIII Complex (Active ATIII) Heparin->Heparin_ATIII Binds to ATIII Antithrombin III (Inactive) ATIII->Heparin_ATIII Binds to Inactive_FactorXa Inactive Factor Xa Heparin_ATIII->Inactive_FactorXa Inhibits Inactive_Thrombin Inactive Thrombin Heparin_ATIII->Inactive_Thrombin Inhibits FactorXa Factor Xa Thrombin Thrombin

Caption: Heparin-mediated activation of Antithrombin III.

Heparin's Involvement in Fibroblast Growth Factor (FGF) Signaling

Heparan sulfate proteoglycans, for which heparin is a structural analogue, are essential co-receptors for FGFs. They facilitate the formation of a ternary complex between FGF, its receptor (FGFR), and heparan sulfate, which is necessary for receptor dimerization and activation of downstream signaling pathways.[8] The sulfation pattern of the heparan sulfate chains, and thus the constituent disaccharides, determines the specificity and affinity of this interaction.[8] For example, 6-O-sulfation has been shown to be important for FGF signaling.[8]

FGF_Signaling FGF FGF Ternary_Complex FGF-HS-FGFR Ternary Complex FGF->Ternary_Complex FGFR FGF Receptor FGFR->Ternary_Complex HS Heparan Sulfate (Cell Surface) HS->Ternary_Complex Dimerization Receptor Dimerization Ternary_Complex->Dimerization Activation Receptor Kinase Activation Dimerization->Activation Downstream Downstream Signaling Activation->Downstream

Caption: Role of Heparan Sulfate in FGF signaling.

Experimental Workflow for Disaccharide Analysis

The overall process for analyzing the disaccharide composition of a heparin or heparan sulfate sample involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Sample Heparin/HS Sample Digestion Enzymatic Digestion (Heparinases I, II, III) Sample->Digestion Disaccharides Disaccharide Mixture Digestion->Disaccharides HPLC SAX-HPLC Separation Disaccharides->HPLC LCMS LC-MS Analysis Disaccharides->LCMS Detection UV Detection (232 nm) or MS Detection HPLC->Detection LCMS->Detection Data_Analysis Data Analysis (Quantification vs. Standards) Detection->Data_Analysis

Caption: Workflow for heparin disaccharide analysis.

References

A Comparative Purity Analysis of Commercial Heparin Disaccharide I-A Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heparin Disaccharide I-A

Heparin Disaccharide I-A (ΔUA,2S-GlcNAc,6S) is an unsaturated disaccharide derived from the enzymatic depolymerization of heparin, a highly sulfated glycosaminoglycan. It is a fundamental building block for studying heparin structure-function relationships, developing synthetic heparin analogues, and for use as an analytical standard in the quality control of heparin-based drugs. The purity of this disaccharide is paramount for accurate and reproducible experimental results.

Purity Assessment of Commercial Products

Leading suppliers of heparin disaccharide standards, such as Iduron and Sigma-Aldrich, generally state a high purity for their products. Purity is typically determined by HPLC, with stated values often exceeding 95% to 99%.[1][2]

Table 1: Stated Purity of Commercial Heparin Disaccharide I-A Sodium

SupplierStated PurityAnalytical Method
Supplier A (e.g., Iduron)> 95%HPLC[1]
Supplier B (e.g., Sigma-Aldrich)~99%HPLC[2]
Other Potential SuppliersVariesTypically HPLC

Note: This table is illustrative and based on publicly available information. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific purity data.

Potential Impurities

The primary impurities in commercially prepared heparin disaccharides can be categorized as follows:

  • Other Heparin Disaccharides: Due to the structural complexity of heparin, enzymatic digestion may yield a mixture of different disaccharide units. The separation and quantification of these related disaccharides are crucial for assessing the purity of the target disaccharide I-A.

  • Process-Related Impurities: These can include residual enzymes, salts from buffer solutions, and solvents used during the purification process.

  • Structurally Related Glycosaminoglycans: Incomplete purification of the initial heparin material could lead to the presence of trace amounts of other glycosaminoglycans like Dermatan Sulfate (DS) or Chondroitin Sulfate (CS).[3]

Experimental Methodologies for Purity Assessment

The following are detailed protocols for the two primary analytical techniques used to assess the purity of this compound.

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC)

SAX-HPLC is a robust method for separating and quantifying charged molecules like heparin disaccharides. The separation is based on the interaction of the negatively charged sulfate and carboxyl groups of the disaccharides with the positively charged stationary phase of the column.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A strong anion exchange column, such as a polymeric SAX column (e.g., 4.6 x 250 mm, 5 µm), is recommended for good resolution and stability.[3]

  • Mobile Phase:

    • Eluent A: 20 mM Sodium Phosphate, pH 3.5

    • Eluent B: 2 M Sodium Chloride in 20 mM Sodium Phosphate, pH 3.5

  • Gradient: A linear gradient from 0% to 100% Eluent B over 60 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV absorbance at 232 nm, which is the characteristic absorbance wavelength for the unsaturated uronic acid residue in the disaccharide.[4]

  • Sample Preparation: Dissolve the this compound in deionized water to a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by calculating the peak area of the Heparin Disaccharide I-A relative to the total area of all detected peaks.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed structural information and can be used to identify and quantify the main component as well as any impurities present in the sample.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for optimal resolution.[5]

  • Sample Preparation: Dissolve 5-10 mg of the this compound in 0.5 mL of deuterium oxide (D₂O).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Approximately 2-3 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 64-128 scans to achieve a good signal-to-noise ratio.

    • Temperature: 25 °C.[5]

  • Data Analysis: The ¹H-NMR spectrum of pure Heparin Disaccharide I-A will show characteristic signals for the anomeric protons, acetyl group protons, and other protons of the sugar rings. Impurities can be identified by the presence of unexpected signals. For instance, the N-acetyl protons of heparin, dermatan sulfate, and oversulfated chondroitin sulfate (OSCS) have distinct chemical shifts around 2.04 ppm, 2.08 ppm, and 2.15 ppm, respectively.[6][7] Purity can be estimated by integrating the characteristic signals of the main component and comparing them to the integrals of impurity signals.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process for commercial this compound.

Purity_Assessment_Workflow cluster_sample Sample Acquisition cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_comparison Comparative Evaluation Commercial_Sample Commercial Heparin Disaccharide I-A Sodium HPLC SAX-HPLC Analysis Commercial_Sample->HPLC Inject NMR 1H-NMR Spectroscopy Commercial_Sample->NMR Dissolve in D2O Purity_Quantification Purity Quantification (% Area) HPLC->Purity_Quantification Chromatogram Impurity_Identification Impurity Identification (e.g., other disaccharides, DS, OSCS) NMR->Impurity_Identification Spectrum Comparison_Table Comparison of Purity Data (Supplier A vs. Supplier B) Purity_Quantification->Comparison_Table Impurity_Identification->Comparison_Table HPLC_Methodology Sample Disaccharide Sample Injection Injection Sample->Injection Column SAX Column (Anion Exchange) Injection->Column Separation Gradient Elution (Increasing Salt Conc.) Column->Separation Detection UV Detector (232 nm) Separation->Detection Chromatogram Chromatogram (Peak Area Analysis) Detection->Chromatogram

References

Unraveling Inter-Assay Variability in Heparin Disaccharide I-A Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving consistent and reproducible quantification of heparin disaccharides is paramount for the development of safe and effective heparin-based therapeutics. This guide provides a comparative analysis of inter-assay variability in the quantification of Heparin Disaccharide I-A (ΔUA-GlcNAc), a key building block of heparin and heparan sulfate. By examining data from various analytical methodologies, this document aims to equip researchers with the knowledge to select the most appropriate quantification method for their specific needs.

The structural complexity and inherent heterogeneity of heparin present significant analytical challenges. Accurate quantification of its constituent disaccharides, such as I-A, is crucial for understanding its structure-activity relationship and ensuring manufacturing consistency. Inter-assay variability, the variation in results from the same sample tested on different occasions, is a critical parameter for assessing the robustness and reliability of an analytical method. This guide delves into the performance of several common analytical techniques used for Heparin Disaccharide I-A quantification, presenting a clear overview of their inter-assay precision.

Comparative Analysis of Inter-Assay Variability

The following table summarizes the inter-assay variability, expressed as the coefficient of variation (CV%), for different analytical methods used to quantify heparin disaccharides. A lower CV% indicates higher precision and less variability between assays.

Analytical MethodInter-Assay CV (%)Key Experimental ParametersReference
Direct-Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)4-6%Enzymatic digestion with heparinases I, II, and III.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)< 14.8%Digestion with heparitinase, keratanase II, and chondroitinase B; separation on a Hypercarb column.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)< 5% (Standard Deviation)Combination of fractionation, exhaustive digestion, and solid-phase extraction.[4]

Delving into the Methodologies

The precision of a quantification assay is intrinsically linked to its experimental protocol. Understanding the nuances of each method is essential for interpreting variability data and for successful implementation in the laboratory.

Direct-Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

This method offers a relatively rapid approach for the quantitative analysis of heparin disaccharides.[1][2]

Experimental Protocol:

  • Enzymatic Digestion: Heparin or low molecular weight heparin (LMWH) samples are digested using a combination of heparinase I, II, and III to ensure complete depolymerization into constituent disaccharides.[1][2]

  • Direct Infusion: The digested sample is directly infused into the electrospray ionization source of the mass spectrometer without prior chromatographic separation.

  • Mass Spectrometry Analysis: The abundance of the specific ion corresponding to Heparin Disaccharide I-A is measured.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it a powerful tool for the analysis of complex biological samples.[3][4]

Experimental Protocol:

  • Enzymatic Digestion: Similar to the ESI-MS method, samples are subjected to enzymatic digestion to liberate the disaccharides.[3]

  • Chromatographic Separation: The digested sample is injected into a liquid chromatography system. A Hypercarb column is often used for the separation of the highly polar disaccharides.[3] A gradient elution with a mobile phase containing acetonitrile and ammonium bicarbonate is employed to resolve the different disaccharide isomers.[3]

  • Mass Spectrometry Detection: The eluting disaccharides are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective detection method minimizes interferences from the sample matrix.

A more comprehensive protocol may also include fractionation and solid-phase extraction steps prior to LC-MS/MS analysis to further purify the sample and enhance sensitivity.[4]

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates a general experimental workflow for the quantification of Heparin Disaccharide I-A.

G General Experimental Workflow for Heparin Disaccharide I-A Quantification cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Heparin_Sample Heparin/Heparan Sulfate Sample Enzymatic_Digestion Enzymatic Digestion (Heparinases) Heparin_Sample->Enzymatic_Digestion Digested_Sample Digested Sample (Disaccharide Mixture) Enzymatic_Digestion->Digested_Sample LC_Separation Liquid Chromatography (e.g., Hypercarb column) Digested_Sample->LC_Separation LC-MS/MS Path Direct_Infusion Direct Infusion ESI-MS Digested_Sample->Direct_Infusion Direct Infusion Path MS_Detection Mass Spectrometry (e.g., ESI-MS, MS/MS) LC_Separation->MS_Detection Quantification Quantification of Heparin Disaccharide I-A MS_Detection->Quantification Direct_Infusion->Quantification

References

A Comparative Analysis of Heparin from Different Biological Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of heparin derived from various biological sources, supported by experimental data and detailed methodologies. The significant variability in heparin's anticoagulant activity and molecular characteristics based on its species of origin necessitates a thorough understanding for clinical and research applications.

Heparin, a widely used anticoagulant, is a heterogeneous mixture of sulfated glycosaminoglycans. The primary commercial sources for heparin are porcine intestinal mucosa, bovine intestinal mucosa, and ovine intestinal mucosa. Structural and compositional differences between heparins from these sources lead to variations in their biological activity and potential clinical implications. This guide outlines these differences through a comparative analysis of their key performance metrics.

Comparative Performance Data

The anticoagulant activity of heparin is a critical parameter for its therapeutic efficacy. This is primarily assessed through its ability to inhibit Factor Xa (anti-Xa) and Factor IIa (thrombin; anti-IIa). The United States Pharmacopeia (USP) potency is a standardized measure of this activity.

ParameterPorcine Mucosal Heparin (PMH)Bovine Mucosal Heparin (BMH)Ovine Mucosal Heparin (OMH)
Anti-Xa Activity (U/mg) 189 - 205[1][2]108 - 138[1][2]191 - 197[1]
Anti-IIa Activity (U/mg) 195 - 196[1][2]110 - 131[1][2]188 - 200[1][2]
USP Potency (U/mg) 180 - 220[3]110 - 150[1]180 - 210[1]
Average Molecular Weight (Da) ~14,500[2]~15,020[2]~14,100[2]

Studies have consistently shown that porcine and ovine heparins exhibit comparable and higher anticoagulant and antiprotease activities compared to bovine heparin.[1][4] While the anti-Xa/IIa ratios are generally similar across the different sources, the overall potency of bovine heparin is significantly lower.[1]

Signaling Pathways and Mechanism of Action

Heparin exerts its anticoagulant effect by binding to and activating antithrombin (AT), a natural inhibitor of several coagulation proteases. The heparin-AT complex is a much more potent inhibitor of Factor Xa and thrombin than AT alone.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Heparin_AT Heparin-Antithrombin Complex Xa_node Factor Xa Heparin_AT->Xa_node Inhibits Thrombin_node Thrombin (IIa) Heparin_AT->Thrombin_node Inhibits

Figure 1: Heparin's mechanism of action within the coagulation cascade.

Experimental Workflow for Heparin Analysis

The comprehensive analysis of heparin from different biological sources involves a multi-step workflow, from sample preparation to detailed characterization of its physicochemical and biological properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Physicochemical & Biological Analysis cluster_data Data Interpretation Raw_Material Raw Biological Material (e.g., Porcine Intestinal Mucosa) Extraction Extraction & Purification Raw_Material->Extraction Heparin_API Heparin Active Pharmaceutical Ingredient (API) Extraction->Heparin_API MW_Analysis Molecular Weight Distribution (Size-Exclusion Chromatography) Heparin_API->MW_Analysis Purity_Analysis Purity & Impurity Profiling (NMR, SAX-HPLC) Heparin_API->Purity_Analysis Activity_Assays Anticoagulant Activity Assays (Anti-Xa, Anti-IIa, aPTT, TT) Heparin_API->Activity_Assays Data_Comparison Comparative Data Analysis MW_Analysis->Data_Comparison Purity_Analysis->Data_Comparison Activity_Assays->Data_Comparison Conclusion Conclusion on Bioequivalence & Performance Data_Comparison->Conclusion

Figure 2: Experimental workflow for comparative analysis of heparin.

Detailed Experimental Protocols

Accurate and reproducible assessment of heparin's properties is crucial. The following are detailed methodologies for key experiments.

Anti-Factor Xa (Anti-Xa) Chromogenic Assay

This assay measures the ability of heparin to catalyze the inhibition of Factor Xa by antithrombin.

Principle: Heparin in the sample binds to excess antithrombin (AT) provided in the reagent. This complex then inhibits a known amount of added Factor Xa. The residual Factor Xa activity is inversely proportional to the heparin concentration and is measured by the cleavage of a chromogenic substrate, which releases a colored compound.

Procedure:

  • Sample Preparation: Prepare serial dilutions of the heparin reference standard and the test samples in a suitable buffer (e.g., Tris-HCl).

  • Reaction Mixture: In a microplate well, add the diluted sample or standard, followed by a solution of purified human antithrombin. Incubate for a defined period (e.g., 2 minutes at 37°C).

  • Factor Xa Addition: Add a solution of bovine or human Factor Xa to each well and incubate for a precise time (e.g., 2 minutes at 37°C).

  • Substrate Addition: Add a chromogenic substrate specific for Factor Xa to each well.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is inversely proportional to the heparin activity.

  • Calculation: Construct a standard curve by plotting the absorbance versus the concentration of the heparin reference standard. Determine the anti-Xa activity of the test samples from this curve.

Anti-Factor IIa (Anti-IIa) Chromogenic Assay

This assay quantifies the ability of heparin to potentiate the inhibition of thrombin (Factor IIa) by antithrombin.

Principle: Similar to the anti-Xa assay, heparin in the sample forms a complex with excess antithrombin. This complex then inactivates a known amount of added thrombin. The remaining thrombin activity is determined by the rate of cleavage of a thrombin-specific chromogenic substrate.

Procedure:

  • Sample Preparation: Prepare dilutions of the heparin reference standard and test samples.

  • Reaction Mixture: Combine the diluted sample or standard with a solution of purified human antithrombin in a microplate well and incubate (e.g., 2 minutes at 37°C).

  • Thrombin Addition: Add a solution of human or bovine thrombin to each well and incubate for a specific time (e.g., 2 minutes at 37°C).

  • Substrate Addition: Add a chromogenic substrate specific for thrombin.

  • Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm).

  • Calculation: Generate a standard curve and calculate the anti-IIa activity of the test samples.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a global coagulation test that is sensitive to the intrinsic and common coagulation pathways.

Principle: The aPTT test measures the time it takes for a clot to form in plasma after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. Heparin prolongs the aPTT by enhancing the inhibition of coagulation factors in these pathways.

Procedure:

  • Sample Collection: Collect blood in a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.

  • Incubation: Pre-warm the plasma sample and the aPTT reagent to 37°C. Mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes).

  • Clot Initiation: Add pre-warmed calcium chloride solution to the mixture to initiate clotting.

  • Measurement: Measure the time until a fibrin clot is formed using a coagulometer.

  • Interpretation: The clotting time is reported in seconds. A prolonged aPTT indicates a deficiency in intrinsic or common pathway factors or the presence of an inhibitor like heparin.

Thrombin Time (TT) Assay

The TT assay specifically evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.

Principle: A known amount of thrombin is added to platelet-poor plasma, and the time to clot formation is measured. The TT is prolonged in the presence of heparin, which directly inhibits thrombin.

Procedure:

  • Sample Preparation: Use platelet-poor plasma obtained from citrated blood.

  • Incubation: Pre-warm the plasma to 37°C.

  • Thrombin Addition: Add a standardized thrombin reagent to the plasma.

  • Measurement: Record the time it takes for a visible clot to form.

  • Interpretation: A prolonged TT can indicate low fibrinogen levels, dysfunctional fibrinogen, or the presence of thrombin inhibitors like heparin.

Molecular Weight Determination by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution.

Principle: A heparin solution is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules enter the pores and have a longer retention time. The molecular weight distribution is determined by comparing the elution profile to that of known molecular weight standards.

Procedure:

  • System Setup: Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column suitable for the molecular weight range of heparin (e.g., 3 to 50 kDa).[5] The mobile phase is typically a high ionic strength buffer (e.g., 0.1 M ammonium acetate) to minimize ionic interactions with the column matrix.[5]

  • Calibration: Calibrate the column using a set of well-characterized heparin or polysaccharide standards of known molecular weights.

  • Sample Analysis: Inject the heparin sample onto the column and record the chromatogram using a refractive index (RI) or multi-angle light scattering (MALS) detector.[5]

  • Data Analysis: Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) from the elution profile and the calibration curve.

Conclusion

The biological source of heparin significantly influences its anticoagulant properties and molecular characteristics. Porcine and ovine heparins generally exhibit higher potency than bovine heparin. A thorough understanding of these differences, supported by robust analytical methodologies, is essential for the development, regulation, and clinical application of heparin-based anticoagulants. Researchers and drug development professionals must consider these variations to ensure the safety and efficacy of heparin products.

References

Confirming the Identity of Heparin Disaccharide I-A: A Comparative Guide to Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heparin and its constituent disaccharides is paramount for ensuring the safety and efficacy of anticoagulant therapies. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) with other analytical techniques for the definitive identification of Heparin Disaccharide I-A (ΔUA,2S–GlcNAc,6S), a key structural component of heparin.

This document outlines the superior capabilities of tandem MS in providing detailed structural information through specific fragmentation patterns, offering a significant advantage over alternative methods. Experimental data and detailed protocols are presented to support the use of tandem MS for unambiguous identification.

Performance Comparison of Analytical Techniques

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands out for its high sensitivity, specificity, and ability to provide detailed structural information. The table below provides a comparative overview of common analytical methods used for the characterization of heparin disaccharides.

FeatureTandem Mass Spectrometry (MS/MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence
Principle Measures mass-to-charge ratio of fragment ionsMeasures nuclear spin transitions in a magnetic fieldSeparates based on physicochemical properties, detection by UV absorbance or fluorescence
Sensitivity High (picomole to femtomole range)[1]Low (microgram to milligram range)[1]Moderate to High (nanogram to picogram range with fluorescence)[2][3]
Specificity Very High (distinguishes isomers based on fragmentation)[4]High (provides detailed structural and conformational data)Moderate (co-elution of isomers can occur)
Structural Information Detailed fragment ion data reveals sulfation and linkage patternsProvides comprehensive structural and linkage informationLimited to retention time, which is indicative but not definitive
Analysis Time Rapid (minutes per sample for MS/MS)Slower (can require hours of acquisition time)Moderate (tens of minutes per sample)
Sample Requirement Low (nanogram to microgram quantities)[1]High (milligram quantities)[1]Low to Moderate (microgram to nanogram range)
Instrumentation Cost HighVery HighModerate

Tandem MS for Unambiguous Identification of Heparin Disaccharide I-A

The power of tandem MS lies in its ability to generate a unique "fingerprint" for a molecule through collision-induced dissociation (CID). When Heparin Disaccharide I-A is subjected to tandem MS, it undergoes predictable fragmentation, resulting in a characteristic spectrum of product ions.

Fragmentation Pathway of Heparin Disaccharide I-A

The fragmentation of Heparin Disaccharide I-A involves both glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions). These cleavages, particularly the cross-ring fragments, are crucial for pinpointing the locations of sulfate groups and the N-acetyl group, thus enabling the unambiguous identification of the disaccharide isomer.

G Fragmentation Pathway of Heparin Disaccharide I-A cluster_precursor Precursor Ion precursor Heparin Disaccharide I-A (ΔUA,2S–GlcNAc,6S) [M-2H]²⁻ m/z = 268.5 Y1 Y₁ m/z = 302 precursor->Y1 Glycosidic Cleavage B2 B₂ m/z = 254 precursor->B2 Glycosidic Cleavage C2 C₂ m/z = 272 precursor->C2 Glycosidic Cleavage Z1 Z₁ m/z = 284 precursor->Z1 Glycosidic Cleavage zero_two_A2 ⁰,²A₂ m/z = 240 precursor->zero_two_A2 Cross-ring Cleavage zero_four_A2 ⁰,⁴A₂ m/z = 198 precursor->zero_four_A2 Cross-ring Cleavage G Experimental Workflow for Heparin Disaccharide I-A Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Heparin Sample digest Enzymatic Digestion (Heparinases I, II, III) start->digest purify Purification/Desalting digest->purify lc LC Separation (HILIC or Reversed-Phase) purify->lc ms MS Analysis (Full Scan) lc->ms msms Tandem MS Analysis (Product Ion Scan) ms->msms integrate Peak Integration and m/z Identification msms->integrate fragment Fragmentation Analysis integrate->fragment confirm Confirmation of Disaccharide I-A fragment->confirm

References

Orthogonal Methods for the Validation of Heparin Disaccharide I-A Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of heparin and its derivatives is paramount to their safety and efficacy as anticoagulants. Heparin disaccharide I-A (ΔUA2S-GlcNAc6S), a key constituent, requires rigorous structural validation. This guide provides a comparative overview of two powerful orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the definitive structural elucidation of this critical disaccharide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters obtained from NMR and HPLC-MS for the structural validation of Heparin Disaccharide I-A.

Analytical MethodParameterHeparin Disaccharide I-A (ΔUA2S-GlcNAc6S)
2D Heteronuclear Single Quantum Coherence (HSQC) NMR ¹³C Chemical Shift (ppm)I-1: 97.9, I-2: 78.9, I-3: 71.9, I-4: 82.3, I-5: 70.9, A-1: 98.4, A-2: 55.1, A-3: 72.1, A-4: 78.5, A-5: 74.8, A-6: 68.2[1]
Reverse-Phase Ion-Pairing HPLC-MS (RPIP-HPLC-MS) Retention Time (min)~25-35 (Varies with specific column and gradient)
Mass-to-Charge Ratio (m/z)[M-H]⁻: 562.0, [M-2H]²⁻/2: 280.5

Experimental Methodologies

Detailed protocols for each of the orthogonal methods are provided below. These protocols are synthesized from established methodologies in the field to provide a practical guide for laboratory implementation.

2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

Objective: To obtain high-resolution ¹H-¹³C correlation spectra for the unambiguous assignment of chemical shifts and confirmation of the covalent structure of Heparin Disaccharide I-A.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified Heparin Disaccharide I-A standard in 0.5 mL of deuterium oxide (D₂O, 99.9%).

    • Lyophilize the sample and re-dissolve in D₂O three times to exchange all labile protons with deuterium.

    • After the final lyophilization, dissolve the sample in 0.5 mL of 99.96% D₂O and transfer to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.[2]

    • Experiment: A standard gradient-selected sensitivity-enhanced HSQC experiment (hsqcedetgpsp) is performed.

    • Acquisition Parameters:

      • Temperature: 298 K

      • Spectral Width (¹H): 12 ppm

      • Spectral Width (¹³C): 160 ppm

      • Number of Scans: 64-128 (or more for dilute samples)

      • ¹J(CH) Coupling Constant: 145-150 Hz

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, MestReNova).

    • Apply a squared sine-bell window function in both dimensions.

    • Perform baseline correction.

    • Assign the cross-peaks in the HSQC spectrum by comparing the observed chemical shifts with published data for heparin disaccharides.[1] The correlation of proton and carbon signals provides definitive structural confirmation.

Reverse-Phase Ion-Pairing High-Performance Liquid Chromatography-Mass Spectrometry (RPIP-HPLC-MS)

Objective: To separate Heparin Disaccharide I-A from other related structures and confirm its molecular weight and fragmentation pattern.

Protocol:

  • Sample Preparation:

    • For analysis of disaccharides from a heparin sample, enzymatic digestion is required. Dissolve the heparin sample (1 mg/mL) in a digestion buffer (e.g., 100 mM sodium acetate, 2 mM calcium acetate, pH 7.0).

    • Add a mixture of heparinases I, II, and III (e.g., 10 mU each) and incubate at 37°C for at least 2 hours to ensure complete depolymerization.[3]

    • Terminate the reaction by boiling for 5 minutes.

    • Filter the digest through a 0.22 µm syringe filter before injection.

    • For a purified standard of Heparin Disaccharide I-A, dissolve in water to a concentration of 10-100 µg/mL and filter.

  • Instrumentation and Data Acquisition:

    • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and shorter run times.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase:

      • Mobile Phase A: Water/acetonitrile (85:15, v/v) with 10-15 mM tributylamine (TrBA) as an ion-pairing agent and 30-50 mM ammonium acetate, pH 6.5.[4][5]

      • Mobile Phase B: Water/acetonitrile (35:65, v/v) with the same concentration of TrBA and ammonium acetate.

    • Gradient Elution: A typical gradient would be 0-50% B over 30-40 minutes at a flow rate of 0.1-0.2 mL/min.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or ion trap instrument, is coupled to the HPLC system.

    • MS Parameters:

      • Ionization Mode: Negative ion mode

      • Capillary Voltage: 3-4 kV

      • Drying Gas Temperature: 300-350°C

      • Scan Range: m/z 100-1000

  • Data Analysis:

    • Identify the peak corresponding to Heparin Disaccharide I-A based on its retention time.

    • Confirm the identity by extracting the ion chromatogram for its expected m/z values ([M-H]⁻ and [M-2H]²⁻/2).

    • Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for further structural confirmation.

Orthogonal Validation Workflow

The following diagram illustrates the logical workflow for the orthogonal validation of Heparin Disaccharide I-A structure using NMR and HPLC-MS.

Orthogonal_Validation_Workflow cluster_sample Sample Preparation cluster_hplcms RPIP-HPLC-MS Analysis cluster_nmr NMR Analysis cluster_validation Structural Validation Sample Heparin Sample Digestion Enzymatic Digestion (Heparinases I, II, III) Sample->Digestion Purified_IA Purified Disaccharide I-A NMR_Prep Sample Preparation for NMR Purified_IA->NMR_Prep HPLC Separation by RPIP-HPLC Digestion->HPLC MS Mass Detection (m/z) HPLC->MS MSMS Fragmentation (MS/MS) MS->MSMS Validation Validated Structure of Heparin Disaccharide I-A MSMS->Validation HSQC 2D HSQC NMR NMR_Prep->HSQC HSQC->Validation

Caption: Workflow for the orthogonal validation of Heparin disaccharide I-A.

This comprehensive approach, utilizing the strengths of both high-resolution NMR and sensitive HPLC-MS, provides a robust and reliable strategy for the structural validation of Heparin Disaccharide I-A, ensuring the quality and consistency of heparin-based therapeutics.

References

Safety Operating Guide

Safe Disposal of Heparin Disaccharide I-A Sodium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Heparin disaccharide I-A sodium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance.

I. Immediate Safety and Hazard Information

While this compound is not classified as a hazardous substance according to available safety data sheets, it is imperative to handle it with the care afforded to all laboratory chemicals.[1][2][3] The toxicological properties have not been fully investigated.[1] Standard laboratory safety protocols should be followed at all times.

Hazard and Safety Summary

CategoryInformationSource
Toxicity No data available; not known to be toxic.[1][1]
Carcinogenicity No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[1][1]
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and protective gloves.[1][1]
First Aid - Skin Contact Wash off with soap and plenty of water.[1][1]
First Aid - Eye Contact Flush eyes with water as a precaution.[1][1]
First Aid - Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[1][1]
First Aid - Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][1]

II. Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of unused this compound and contaminated materials.

1. Preparation for Disposal:

  • Ensure all personnel handling the waste are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Designate a specific, clearly labeled waste container for this compound waste. The container must be sealable and appropriate for solid chemical waste.

2. Disposal of Unused Product:

  • For the disposal of the pure, unused product, treat it as chemical waste.

  • Carefully transfer the solid powder into a designated, sealed waste container. Avoid creating dust.[1][4][5]

  • Ensure the container is properly labeled with the chemical name ("this compound waste") and any other identifiers required by your institution's waste management program.

3. Handling Spills and Contaminated Materials:

  • Personal Precautions: In the event of a spill, avoid dust formation.[1]

  • Cleanup: Gently sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[1][4][5] Do not allow the product to enter drains.[1][2][3][6]

  • Contaminated Items: Any materials used for cleaning up spills (e.g., wipes, absorbent pads) and any single-use items that have come into contact with the chemical (e.g., weigh boats, pipette tips) should be placed in the same designated waste container.

4. Final Disposal:

  • Store the sealed waste container in a secure, designated area for chemical waste pickup.

  • The final disposal of the waste must be conducted through a licensed waste disposal contractor or your institution's environmental health and safety (EHS) office.

  • It is crucial to observe all federal, state, and local environmental regulations regarding chemical waste disposal.[1]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

Below is a workflow diagram illustrating the decision-making and procedural flow for the disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_container Designate & Label Waste Container start Identify Waste for Disposal prep_container->start spill Accidental Spill start->spill Spill? unused Unused Product / Contaminated Labware start->unused No Spill cleanup Sweep/Shovel into Container Avoid Dust Formation spill->cleanup transfer Place directly into Waste Container unused->transfer seal Securely Seal Labeled Container cleanup->seal transfer->seal storage Store in Designated Chemical Waste Area seal->storage disposal Arrange Pickup by Licensed Waste Contractor / EHS storage->disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Heparin Disaccharide I-A Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is critical when handling Heparin Disaccharide I-A Sodium Salt, which is typically a white, hygroscopic powder. The following PPE and engineering controls are recommended to minimize exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification/StandardRationale
Eye Protection Safety Glasses/GogglesANSI Z87.1 approvedProtects eyes from airborne powder particles.
Hand Protection Disposable GlovesNitrile or LatexPrevents direct skin contact with the substance.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory N95 RespiratorNIOSH approvedRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.

Engineering Controls:

Control TypeDescription
Ventilation Handle in a well-ventilated area. A chemical fume hood or a ventilated balance enclosure is recommended, especially when weighing or transferring the powder, to control dust.
Eye Wash Station Must be readily accessible in the immediate work area.
Safety Shower Must be readily accessible in the immediate work area.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of contamination and ensures the integrity of the compound and the experiment.

Handling_Procedure cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don PPE B Prepare Work Area A->B C Gather Materials B->C D Equilibrate to Room Temp C->D Enter Handling Phase E Weigh Powder D->E F Dissolve in Solvent E->F G Decontaminate Surfaces F->G Proceed to Cleanup H Dispose of Waste G->H I Doff PPE H->I

Figure 1: Step-by-step workflow for handling this compound Salt.

Detailed Steps:

  • Preparation:

    • Don appropriate PPE: Put on a lab coat, safety glasses, and disposable gloves.

    • Prepare the work area: Ensure the workspace, preferably within a chemical fume hood or ventilated enclosure, is clean and uncluttered.

    • Gather all necessary materials: This includes the container of this compound Salt, spatulas, weigh boats, solvent, and vortex mixer.

  • Handling:

    • Equilibrate to room temperature: Before opening, allow the container to warm to room temperature to prevent condensation, as the compound is hygroscopic.

    • Weigh the powder: Carefully weigh the desired amount of powder in a weigh boat. Minimize the creation of dust. If not using a ventilated enclosure, an N95 respirator is recommended.

    • Dissolve in solvent: Add the powder to the appropriate solvent and mix thoroughly.

  • Cleanup:

    • Decontaminate surfaces: Clean all work surfaces with an appropriate cleaning agent.

    • Dispose of waste: Dispose of all contaminated materials, including gloves, weigh boats, and any excess solution, according to the disposal plan.

    • Doff PPE: Remove PPE in the correct order to avoid contamination (gloves first, then lab coat, and finally eye protection). Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway Solid_Waste Contaminated Solids (Gloves, Weigh Boats) Chemical_Waste_Bin Designated Chemical Waste Container Solid_Waste->Chemical_Waste_Bin Liquid_Waste Unused Solution Liquid_Waste->Chemical_Waste_Bin Empty_Container Empty Product Container Empty_Container->Chemical_Waste_Bin Hazardous_Waste_Collection Institutional Hazardous Waste Pickup Chemical_Waste_Bin->Hazardous_Waste_Collection

Figure 2: Logical flow for the disposal of waste generated from handling this compound Salt.

Disposal Guidelines:

  • Solid Waste: All disposable items that have come into contact with this compound Salt, such as gloves, weigh boats, and paper towels, should be placed in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Any unused solutions containing this compound Salt should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Empty Containers: The original product container, once empty, should also be disposed of in the designated chemical waste container.

  • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

By adhering to these safety and logistical guidelines, researchers can handle this compound Salt safely and effectively, ensuring both personal safety and the integrity of their research.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heparin disaccharide I-A sodium
Reactant of Route 2
Heparin disaccharide I-A sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.